molecular formula C5H11ClFN B3419683 trans-(3-Fluorocyclobutyl)methamine hydrochloride CAS No. 1523606-29-2

trans-(3-Fluorocyclobutyl)methamine hydrochloride

Cat. No.: B3419683
CAS No.: 1523606-29-2
M. Wt: 139.60 g/mol
InChI Key: RSRVCWQDMQZMET-UHFFFAOYSA-N
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Description

Trans-(3-Fluorocyclobutyl)methamine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFN and its molecular weight is 139.60 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Fluorocyclobutyl)methanamine hydrochloride is 139.0564052 g/mol and the complexity rating of the compound is 59.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-(3-Fluorocyclobutyl)methamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(3-Fluorocyclobutyl)methamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRVCWQDMQZMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-29-2
Record name Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2
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Record name 1-(3-fluorocyclobutyl)methanamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties to drug candidates is relentless. Among the emerging classes of building blocks, fluorinated alicyclic amines have garnered significant attention. This guide focuses on trans-(3-Fluorocyclobutyl)methamine hydrochloride , a versatile building block increasingly utilized in the design of sophisticated therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).

This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, characterization, applications, and safe handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride. The content is curated to empower researchers and drug development professionals with the knowledge to effectively incorporate this valuable synthon into their discovery pipelines.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties.

CAS Numbers: It is noteworthy that this compound is referenced in chemical supplier databases under two primary CAS numbers: 1260664-80-9 and 1523618-03-2 . Researchers should be aware of both identifiers when sourcing this material.

Molecular Structure:

Figure 1: Chemical structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₅H₁₁ClFN[1]
Molecular Weight 139.60 g/mol [1]
Appearance Solid (predicted)General knowledge
Purity Typically ≥95%[1]
Storage Room temperature[1]

The introduction of a fluorine atom onto the cyclobutane ring significantly influences the molecule's electronic properties and conformation. The high electronegativity of fluorine can alter the pKa of the neighboring amine group and create favorable intramolecular interactions, which in turn can affect the binding affinity and metabolic stability of a larger drug molecule.[2][3] The rigid, puckered nature of the cyclobutane ring provides a defined three-dimensional scaffold, which is advantageous in drug design for positioning pharmacophoric elements in a desired orientation.[4]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

G cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement start trans-3-Fluorocyclobutanecarboxylic Acid amide trans-3-Fluorocyclobutanecarboxamide start->amide 1. SOCl₂ 2. NH₄OH acyl_azide Acyl Azide Intermediate start->acyl_azide DPPA, Et₃N isocyanate Isocyanate Intermediate amide->isocyanate NaOBr or N-bromoacetamide acyl_azide->isocyanate Heat carbamate Protected Amine (Carbamate) isocyanate->carbamate Trapping with Alcohol (e.g., BnOH) final_product trans-(3-Fluorocyclobutyl)methamine hydrochloride carbamate->final_product Deprotection & HCl salt formation

Figure 2: Proposed synthetic routes to trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Experimental Protocol: Curtius Rearrangement (Exemplary)

The following protocol is adapted from a similar procedure for the Curtius rearrangement of a fluorinated carboxylic acid using diphenylphosphoryl azide (DPPA), a reagent that allows for a one-pot reaction without the need to isolate the potentially explosive acyl azide intermediate.[5][6]

Step 1: Formation of the Isocyanate Intermediate

  • To a solution of trans-3-fluorocyclobutanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere, add triethylamine (1.1 eq.).

  • Stir the mixture at room temperature and add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acyl azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹). The reaction is typically complete within 2-4 hours.

Step 2: Trapping of the Isocyanate and Deprotection

  • Cool the reaction mixture to room temperature.

  • Add a suitable alcohol, such as benzyl alcohol (1.2 eq.), to trap the isocyanate as a carbamate. The reaction is often exothermic and may require cooling.

  • Stir the mixture until the isocyanate is fully consumed (monitor by IR).

  • The resulting benzyl carbamate can be purified by column chromatography.

  • Deprotection of the carbamate (e.g., by hydrogenolysis for a benzyl carbamate) followed by treatment with hydrochloric acid will yield the final product, trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Causality Behind Experimental Choices:

  • DPPA: This reagent allows for the in situ formation of the acyl azide, which then rearranges to the isocyanate upon heating, thus avoiding the isolation of the potentially hazardous acyl azide.[6]

  • Anhydrous Conditions: The isocyanate intermediate is highly reactive towards water, which would lead to the formation of the corresponding amine and potentially ureas as byproducts.

  • Trapping as a Carbamate: The formation of a stable carbamate allows for purification of the intermediate before the final deprotection step, often leading to a cleaner final product.

Spectroscopic Characterization (Predicted and Representative Data)

Accurate characterization is crucial for confirming the identity and purity of the synthesized material. While experimental spectra for this specific compound are not widely published, the following provides an overview of the expected spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to cis and trans coupling. The protons on the carbon bearing the fluorine atom will exhibit coupling to fluorine. The methylene protons adjacent to the amine will likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the four distinct carbons of the cyclobutane ring and the methylene carbon. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant, and adjacent carbons will exhibit smaller two- and three-bond couplings.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen.[7] For this molecule, a prominent fragment would be expected from the loss of the fluorocyclobutyl group.

Infrared (IR) Spectroscopy: As a primary amine hydrochloride, the IR spectrum is expected to show a broad, strong absorption band between 3200 and 2800 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.[8][9] Additionally, N-H bending vibrations are expected in the 1625-1500 cm⁻¹ region.[8][9]

Applications in Drug Discovery

The unique structural and electronic properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride make it an attractive building block in medicinal chemistry.

Role as a Bioisostere and Conformational Scaffolding

The fluorocyclobutyl moiety can serve as a bioisostere for other chemical groups, offering a means to fine-tune the physicochemical properties of a lead compound. The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[10]

  • Modulate Lipophilicity: Fluorination can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and plasma protein binding.[11]

  • Improve Binding Affinity: The polarized C-F bond can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.[10]

The rigid cyclobutane ring restricts the conformational flexibility of the attached aminomethyl group, which can be advantageous in locking the pharmacophore in a bioactive conformation, potentially leading to increased potency and selectivity.[4]

Application in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. The incorporation of rigid, fluorinated building blocks like trans-(3-Fluorocyclobutyl)methamine hydrochloride into the linker can:

  • Optimize Ternary Complex Formation: The defined geometry of the cyclobutane ring can help to achieve the optimal orientation of the two ligands for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Improve Physicochemical Properties: The introduction of the fluorocyclobutyl moiety can enhance the solubility and cell permeability of the PROTAC, which are often challenging properties for these relatively large molecules.[12]

cluster_protac PROTAC Molecule target_ligand Target Protein Ligand linker Linker (incorporating fluorocyclobutyl moiety) target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand target_protein Target Protein target_protein->target_ligand proteasome Proteasome target_protein->proteasome Degradation e3_ligase E3 Ubiquitin Ligase e3_ligase->e3_ligand ubiquitin Ubiquitin e3_ligase->ubiquitin Ubiquitination ubiquitin->target_protein

Figure 3: Role of the linker, potentially containing trans-(3-Fluorocyclobutyl)methamine, in PROTAC-mediated protein degradation.

Safety and Handling

Safe handling of all chemical reagents is of utmost importance in a research environment.

Hazard Identification: According to the Safety Data Sheet (SDS) for (3-Fluorocyclobutyl)methanamine hydrochloride, the compound is classified with the following hazards:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: The following precautions should be taken when handling this compound:[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted cyclobutane scaffold and the electronic influence of a fluorine substituent provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. Its growing application in the design of linkers for PROTACs underscores its potential in the development of next-generation therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers to fully exploit the potential of this important chemical entity.

References

  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Wille, U. (2018).
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

  • Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry, 5, 100816.
  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.

Sources

trans-(3-Fluorocyclobutyl)methamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a specialized chemical building block of significant interest in modern medicinal chemistry. Primarily categorized as a component for constructing Protein Degraders, its unique structural features—a rigid cyclobutyl scaffold, a strategically placed fluorine atom, and a primary amine handle—make it a valuable tool for developing novel therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, a recommended workflow for analytical characterization, and insights into its application in the field of Targeted Protein Degradation (TPD).

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its key physical and chemical characteristics. trans-(3-Fluorocyclobutyl)methamine hydrochloride is defined by a precise molecular formula and weight, which are critical for accurate experimental design and data interpretation.

Quantitative data for this compound are summarized below. It is crucial to note the existence of multiple CAS numbers in supplier databases, which may reflect different manufacturing batches, registration jurisdictions, or suppliers. Researchers should always verify the CAS number associated with their specific lot.

PropertyValueSource(s)
Molecular Weight 139.6 g/mol (commonly rounded)[1][2] 139.5989 g/mol (precise)[3][4][1][2][3][4]
Molecular Formula C₅H₁₁ClFN[1][3][4]
CAS Number 1260664-80-9 or 1523618-03-2[1][2][3][4][5]
IUPAC Name (3-fluorocyclobutyl)methanamine;hydrochloride[5]
Canonical SMILES Cl.NC[C@H]1CC1[5]
InChI Key RSRVCWQDMQZMET-BPNVWSNHSA-N[5]
Reported Purity ≥95%[2][5]
Storage Room Temperature or 2-8°C (Supplier Dependent)[1][2]

Structural Significance in Drug Design

The efficacy of this building block stems from the synergistic interplay of its three key structural motifs: the cyclobutyl ring, the fluorine substituent, and the methanamine group.

  • Cyclobutyl Scaffold : Unlike flexible alkyl chains, the cyclobutyl ring provides a conformationally restricted linker element. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and optimizing the spatial orientation of connected pharmacophores.

  • Fluorine Atom : The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. In this molecule, the fluorine atom can serve multiple purposes:

    • Metabolic Stability : It can block sites of oxidative metabolism, increasing the compound's half-life.

    • Modulation of Basicity : The electron-withdrawing nature of fluorine lowers the pKa of the nearby amine, which can be critical for tuning a molecule's pharmacokinetic properties (e.g., cell permeability, off-target activity).

    • Binding Interactions : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets.

  • Primary Amine (as Hydrochloride Salt) : The aminomethyl group provides a robust and versatile chemical handle for synthetic elaboration. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to the free base. It is readily available for standard coupling reactions (e.g., amidation, reductive amination) to append it to other molecular fragments.

This combination makes trans-(3-Fluorocyclobutyl)methamine hydrochloride a valuable component, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where precise control over linker length, rigidity, and vectorality is paramount.

Conceptual role of a building block in PROTAC architecture.

Quality Control: A Self-Validating Analytical Workflow

To ensure experimental reproducibility and integrity, rigorous analytical characterization of the starting material is non-negotiable. The following protocol outlines a standard, self-validating workflow for confirming the identity, purity, and structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride upon receipt.

Experimental Protocol
  • Documentation & Physical Inspection :

    • Log the supplier, lot number, and date of receipt.

    • Visually inspect the material for expected physical appearance (typically a white to off-white solid). Note any inconsistencies.

  • Molecular Weight Confirmation via Mass Spectrometry (MS) :

    • Rationale : To rapidly confirm the molecular mass of the free base.

    • Method : Prepare a dilute solution in a suitable solvent (e.g., Methanol/Water).

    • Technique : Use Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result : A prominent peak at m/z ≈ 118.08, corresponding to the [M+H]⁺ of the free base (C₅H₁₀FN). The molecular weight of the hydrochloride salt is 139.6 g/mol .[1]

  • Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Rationale : To confirm the chemical structure, connectivity, and critical trans stereochemistry.

    • ¹H NMR : Provides information on the number and environment of protons. The splitting patterns will be complex due to the cyclic nature and coupling to fluorine.

    • ¹³C NMR : Confirms the presence of the five distinct carbon atoms in the molecule.

    • ¹⁹F NMR : Crucial for confirming the presence and environment of the single fluorine atom. It will appear as a single resonance with coupling to adjacent protons.

    • Solvent : D₂O or DMSO-d₆.

    • Expected Result : The integrated peak areas and coupling constants should be consistent with the trans configuration of the fluorocyclobutyl ring.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC) :

    • Rationale : To quantify the purity of the compound and identify any potential impurities.

    • Method : A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like TFA or formic acid.

    • Detection : UV detection (if the molecule has a chromophore, though it is weak for this compound) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Expected Result : A single major peak representing >95% of the total integrated area.

A self-validating quality control workflow for chemical building blocks.

References

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride, 100 mg.
  • TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL | 1523618-03-2 - ChemicalBook.
  • trans-(3-fluorocyclobutyl)methamine hydrochloride - CAS:1523618-03-2 - 凯美商城-化学品电商综合服务平台.
  • trans-(3-fluorocyclobutyl)methamine hydrochloride - 药物合成砌块- 小分子,大梦想.
  • TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL - Fluorochem.

Sources

A Technical Guide to the Structural Elucidation of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the unambiguous structural elucidation of trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS No: 1260664-80-9). As a valued building block in medicinal chemistry, confirming its precise three-dimensional structure, particularly the trans stereochemistry of the cyclobutane ring, is critical for ensuring downstream efficacy and safety in drug development programs. This document moves beyond a simple listing of techniques, offering a rationale for a multi-pronged analytical strategy, detailing causality behind experimental choices, and providing actionable protocols. We will cover essential spectroscopic methods (¹H, ¹³C, ¹⁹F NMR, IR, MS) and the definitive method of single-crystal X-ray crystallography, synthesizing the data to build a self-validating and authoritative structural proof.

Introduction: The Importance of Stereochemical Fidelity

The cyclobutane motif is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and explore novel chemical space. The introduction of a fluorine atom further modulates key physicochemical properties such as lipophilicity and pKa. In this context, (3-Fluorocyclobutyl)methamine serves as a versatile scaffold. However, the non-planar, puckered conformation of the cyclobutane ring gives rise to cis and trans diastereomers.[1] These isomers can possess markedly different biological activities and pharmacokinetic profiles.

Therefore, the unequivocal confirmation of the trans configuration of the fluorine and aminomethyl substituents in trans-(3-Fluorocyclobutyl)methamine hydrochloride is not merely an academic exercise; it is a foundational requirement for its application in rational drug design and GMP (Good Manufacturing Practice) synthesis. This guide outlines the integrated analytical workflow required to achieve this confirmation with the highest degree of scientific rigor.

Compound Properties and Safety

A summary of the key properties of the target compound is presented below.

PropertyValueSource
CAS Number 1260664-80-9
Molecular Formula C₅H₁₀FN · HCl
Molecular Weight 139.60 g/mol
Appearance Solid
InChI Key NEDGZUPNRVBWQP-UHFFFAOYSA-N
Hazard Class Acute Toxicity 4 (Oral)
Signal Word Warning

Safety & Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and ensure work is performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal instructions.

Integrated Strategy for Structure Elucidation

  • Spectroscopy (NMR, IR, MS): To determine the molecular formula, connectivity (which atom is bonded to which), and provide initial evidence for the trans stereochemistry.

  • X-ray Crystallography: To provide definitive, unambiguous proof of the three-dimensional arrangement of atoms in space, confirming the trans configuration and absolute stereochemistry.

The following diagram illustrates this integrated workflow.

G cluster_0 PART 1: Initial Characterization cluster_1 PART 2: Data Interpretation & Hypothesis cluster_2 PART 3: Definitive Confirmation Sample Sample MS Mass Spectrometry Sample->MS Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis NMR NMR Spectroscopy (1D & 2D) Sample->NMR Parallel Analysis Connectivity Confirm Connectivity (C₅H₁₀FN) MS->Connectivity IR->Connectivity NMR->Connectivity Stereochem_Hypothesis Hypothesize Stereochemistry (trans vs. cis) Connectivity->Stereochem_Hypothesis XRC Single Crystal X-ray Crystallography Stereochem_Hypothesis->XRC Requires Validation Final_Structure Unambiguous Structure & Stereochemistry XRC->Final_Structure Provides Proof

Caption: Workflow for the structure elucidation of trans-(3-Fluorocyclobutyl)methamine HCl.

Part I: Spectroscopic Analysis

Spectroscopy provides the foundational data for determining the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of experiments is required.

Expertise & Causality: The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation.[1] This conformational dynamic directly influences the chemical shifts and, most importantly, the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[1] This dihedral angle is different for cis and trans isomers, allowing us to use ³J values to infer the stereochemistry.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be complex due to the puckered ring and second-order coupling effects.[2] We expect distinct signals for the methine protons (CHF and CH-CH₂N), the aminomethyl protons (-CH₂NH₃⁺), and the four cyclobutane methylene protons. The key to confirming the trans geometry lies in analyzing the coupling constants between the H1/H3 methine protons and the adjacent H2/H4 methylene protons. In 1,3-disubstituted cyclobutanes, trans isomers generally exhibit smaller vicinal coupling constants compared to their cis counterparts.

  • ¹³C NMR: Approximately four distinct signals are expected for the cyclobutane ring carbons, plus one for the aminomethyl carbon. The carbon atom bonded to fluorine (C-F) will appear as a doublet due to ¹JCF coupling, providing unambiguous evidence of the fluorine's location. The chemical shift of unsubstituted cyclobutane is ~22.4 ppm, and substituents will cause shifts from this value.[1]

  • ¹⁹F NMR: A single resonance is expected. This signal will be split into a multiplet by coupling to the vicinal protons on the cyclobutane ring, providing further confirmation of its position.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Will establish ¹H-¹H connectivity, confirming which protons are adjacent to each other. This is crucial for assigning the complex multiplets of the ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to the carbon it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of trans-(3-Fluorocyclobutyl)methamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides to exchange the acidic NH₃⁺ protons, simplifying the spectrum.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Reference the solvent peak (e.g., D₂O at ~4.79 ppm).

  • 1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 1D ¹⁹F Acquisition: Acquire a ¹⁹F spectrum, typically with proton decoupling to confirm the number of fluorine environments, followed by a proton-coupled spectrum to observe H-F couplings.

  • 2D Experiments: Acquire standard gCOSY and gHSQC experiments to establish connectivity.

  • Data Processing: Process all spectra using appropriate software. Carefully analyze coupling patterns and constants from the ¹H spectrum to infer stereochemistry.

Mass Spectrometry (MS)

MS provides the molecular weight of the free base and information about its fragmentation, which corroborates the overall structure.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides. In positive ion mode, the instrument will detect the protonated molecule [M+H]⁺, where M is the free base (C₅H₁₀FN). The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of C₅H₁₁FN⁺.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak. For C₅H₁₀FN, the free base molecular weight is 103.08 g/mol . The expected [M+H]⁺ peak will be at m/z 104.0874. Compare this with the observed value.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Expertise & Causality: Molecular bonds vibrate at specific frequencies. By measuring the absorption of infrared light, we can identify characteristic vibrations for the amine, C-F, and C-H bonds.

Expected Absorption Bands:

  • ~2800-3100 cm⁻¹: N-H stretching from the ammonium group (-NH₃⁺). This is often a broad, strong band.

  • ~2900-3000 cm⁻¹: C-H stretching from the cyclobutane and aminomethyl groups.

  • ~1500-1600 cm⁻¹: N-H bending (asymmetric) from the ammonium group.

  • ~1000-1200 cm⁻¹: C-F stretching. This is typically a strong, characteristic absorption.

Part II: Unambiguous Stereochemistry by X-ray Crystallography

While spectroscopy provides strong evidence, single-crystal X-ray crystallography is the "gold standard" for the absolute determination of molecular structure.[3][4] It provides a definitive 3D map of atomic positions, leaving no ambiguity about the trans configuration.[5]

Expertise & Causality: X-ray crystallography works by diffracting a beam of X-rays off the ordered lattice of atoms in a single crystal.[4] The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule.[4] From this map, the precise coordinates of each atom can be determined, confirming bond lengths, bond angles, and, most critically, the relative spatial arrangement of the fluorine and aminomethyl substituents.

The diagram below illustrates the logical process of determining stereochemistry from crystallographic data.

G Crystal Single Crystal Growth Xray X-ray Diffraction Experiment Crystal->Xray Pattern Diffraction Pattern (Spots & Intensities) Xray->Pattern ElectronDensity Electron Density Map (Fourier Transform) Pattern->ElectronDensity Model 3D Atomic Model ElectronDensity->Model Stereochem Confirmation of trans-Stereochemistry Model->Stereochem

Caption: From single crystal to unambiguous structural proof via X-ray crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (Critical Step): High-quality single crystals are paramount. This is often the most challenging step.

    • Slowly evaporate a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/isopropanol).

    • Vapor diffusion, where a precipitating solvent slowly diffuses into a solution of the compound, is another common technique.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution & Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The resulting atomic model is then refined to best fit the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data Synthesis and Final Confirmation

The final step is to synthesize all collected data into a cohesive and self-validating argument.

TechniqueFindingImplication
Mass Spectrometry Observed [M+H]⁺ at m/z ~104.0874Confirms molecular formula of the free base is C₅H₁₀FN.
IR Spectroscopy Absorptions for N-H, C-H, and C-F bondsConfirms presence of key functional groups.
¹³C & ¹⁹F NMR Doublet for C-F carbon; single ¹⁹F signalConfirms the presence of one fluorine atom on the cyclobutane ring.
¹H, COSY, HSQC NMR Full assignment of protons and carbonsConfirms the C-C and C-H connectivity of the molecule.
¹H NMR Coupling Analysis of ³JHH valuesProvides strong, non-definitive evidence for the trans configuration.
X-ray Crystallography Solved 3D atomic modelProvides unambiguous, definitive proof of the trans stereochemistry.

References

  • Roberts, J. D., & Sharts, C. M. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Abraham, R. J., & Monasterios, J. R. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Lustig, E., & Ragelis, E. P. (1966). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • University of Alberta. Coupling constants for 1H and 13C NMR. Available at: [Link]

  • Panda, A. D., et al. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Available at: [Link]

  • Chem Help ASAP. x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

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An In-depth Technical Guide to the Solubility of trans-(3-Fluorocyclobutyl)methamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and critical considerations for determining the solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document offers a framework for understanding the solubility profile of this specific amine hydrochloride. Given the absence of publicly available solubility data for this compound, this guide focuses on the foundational knowledge and practical steps required to generate and interpret such data. The methodologies described are grounded in established principles of physical chemistry and pharmaceutical sciences to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to inadequate absorption from the site of administration, resulting in sub-therapeutic plasma concentrations.

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry. As an amine hydrochloride, it is a salt formed by the reaction of the basic amine with hydrochloric acid. This conversion to a salt form is a common strategy employed in the pharmaceutical industry to enhance the aqueous solubility of amine-containing compounds[1][2][3]. While this significantly improves its dissolution in aqueous media, a thorough understanding of its solubility in organic solvents is equally crucial for various stages of drug development, including:

  • Synthesis and Purification: Organic solvents are integral to the synthesis, isolation, and purification of active pharmaceutical ingredients (APIs). Knowledge of the API's solubility in different solvents is essential for optimizing reaction conditions, crystallization processes, and removal of impurities[4].

  • Formulation Development: The development of various dosage forms, such as oral solutions, injectables, and topical preparations, often involves the use of organic co-solvents to achieve the desired drug concentration and stability.

  • Analytical Method Development: Accurate quantification of the API in different matrices requires analytical methods like High-Performance Liquid Chromatography (HPLC), which utilize organic solvents in their mobile phases. Understanding the analyte's solubility is key to developing robust and reliable methods.

This guide will delve into the theoretical underpinnings of solubility and provide a detailed experimental protocol for its determination, using trans-(3-Fluorocyclobutyl)methamine hydrochloride as a model compound.

Theoretical Framework: Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For a salt like trans-(3-Fluorocyclobutyl)methamine hydrochloride, several key factors dictate its solubility in organic solvents:

  • Lattice Energy: In the solid state, the ionic compound is held together by strong electrostatic forces in a crystal lattice. To dissolve, the energy required to overcome this lattice energy must be compensated by the energy released from the solvation of the individual ions by the solvent molecules.

  • Solvent Polarity: Organic solvents can be broadly classified as polar (protic and aprotic) and non-polar.

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. They are generally effective at solvating both the cation (the protonated amine) and the anion (chloride) of the salt.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating small anions like chloride.

    • Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating ions. Consequently, ionic compounds like amine hydrochlorides are expected to have very low solubility in these solvents[5].

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a critical role in solvating the protonated amine and the chloride ion.

  • Molecular Structure of the Solute: The presence of the polar amine hydrochloride group and the relatively non-polar fluorocyclobutyl moiety in trans-(3-Fluorocyclobutyl)methamine hydrochloride results in a molecule with both hydrophilic and lipophilic characteristics.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (purity >95%)

  • A selection of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess amount of trans-(3-Fluorocyclobutyl)methamine HCl prep2 Add to a known volume of organic solvent in a sealed vial prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep2->equil Incubate sep1 Allow undissolved solid to settle equil->sep1 Settle sep2 Centrifuge to ensure complete separation sep1->sep2 Clarify anal1 Carefully withdraw an aliquot of the supernatant sep2->anal1 Sample anal2 Dilute the aliquot with a suitable solvent anal1->anal2 Prepare for analysis anal3 Analyze the concentration using a validated HPLC method anal2->anal3 Quantify

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., 20-50 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Take care not to disturb the solid at the bottom of the vial.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Determine the concentration of trans-(3-Fluorocyclobutyl)methamine hydrochloride in the diluted sample using a validated HPLC method.

  • Data Calculation:

    • Calculate the solubility (S) in mg/mL using the following formula:

    S (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

Illustrative Solubility Data and Interpretation

Solvent Solvent Type Dielectric Constant (approx.) Expected Solubility (mg/mL) Interpretation
MethanolPolar Protic32.7> 100High solubility due to strong hydrogen bonding and high polarity, effectively solvating both the cation and anion.
EthanolPolar Protic24.550 - 100Good solubility, but slightly lower than methanol due to its lower polarity and increased hydrocarbon character.
IsopropanolPolar Protic19.910 - 50Moderate solubility, further reduced due to lower polarity and increased steric hindrance.
AcetonitrilePolar Aprotic37.51 - 10Limited solubility. While polar, it is a poor hydrogen bond donor and less effective at solvating the chloride anion.
AcetonePolar Aprotic20.71 - 10Limited solubility for similar reasons to acetonitrile.
DichloromethanePolar Aprotic9.1< 1Poor solubility due to its relatively low polarity.
Ethyl AcetateModerately Polar6.0< 0.1Very low solubility; unable to effectively solvate the ionic species.
TolueneNon-Polar2.4< 0.01Practically insoluble. Lacks the polarity to overcome the lattice energy of the salt.
HexaneNon-Polar1.9< 0.01Practically insoluble. A classic non-polar solvent with no affinity for ionic compounds.

Note: The solubility values presented in this table are illustrative and should be experimentally verified.

Molecular Interactions and Solubility

The following diagram illustrates the key molecular interactions that govern the dissolution of trans-(3-Fluorocyclobutyl)methamine hydrochloride in a polar protic solvent like methanol.

molecular_interactions cluster_solute trans-(3-Fluorocyclobutyl)methamine Hydrochloride cluster_solvent Methanol (CH3OH) cluster_dissolution Dissolution Process solute [F-C4H6-CH2NH3]+  Cl- cation [F-C4H6-CH2NH3]+ solute->cation Dissociation anion Cl- solute->anion Dissociation solvent δ- O-H δ+ solv_cat Solvated Cation solvent->solv_cat solv_an Solvated Anion solvent->solv_an cation->solv_cat Solvation by O of CH3OH anion->solv_an Solvation by H of CH3OH

Caption: Solvation of trans-(3-Fluorocyclobutyl)methamine hydrochloride ions by methanol.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride in organic solvents. While no specific experimental data is currently available, the principles and methodologies outlined herein provide a robust foundation for researchers to generate this critical information. A thorough characterization of the solubility profile of this and other drug candidates is an indispensable step in the drug development pipeline, directly impacting the efficiency of synthesis, the design of effective formulations, and the development of reliable analytical methods. It is strongly recommended that the experimental protocols described be performed to establish a definitive solubility profile for this compound.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Solubility experimental methods.pptx - Slideshare. (URL: )
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (URL: )
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: )
  • Solubility of Organic Hydrochlorides - AMiner. (URL: )
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL: )
  • How come the hydrochloride salt dissolves in hexane? - ResearchGate. (URL: [Link])

  • Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])

  • Amines as Bases - Chemistry LibreTexts. (URL: [Link])

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])

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Introduction: The Strategic Value of the Fluorocyclobutyl Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of trans-(3-Fluorocyclobutyl)methamine hydrochloride

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is relentless. Among the privileged structures gaining prominence are small, rigid, and functionalized cycloalkanes. trans-(3-Fluorocyclobutyl)methamine hydrochloride emerges as a critical building block in this context. Its unique three-dimensional structure, combined with the strategic placement of a fluorine atom, offers a powerful tool for researchers and drug development professionals to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.

This guide provides a comprehensive technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride, focusing on its commercial availability, a representative synthetic pathway, key analytical characterizations, and its application as a strategic intermediate in the synthesis of complex pharmaceutical agents. The information herein is curated to empower scientists to efficiently source and effectively utilize this valuable chemical entity in their research and development endeavors.

Commercial Sourcing and Availability

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a specialized chemical intermediate. While not a bulk commodity, it is accessible through several reputable chemical suppliers that cater to the research and development sector. The procurement landscape is characterized by its availability in research-scale quantities, with options for larger, multi-gram orders often available upon request. A key consideration for project planning is the typical lead time, which can range from immediate availability to several weeks, reflecting its status as a non-stock or custom-synthesis item for some vendors.

When sourcing this compound, it is imperative to verify the CAS number to ensure the correct stereoisomer is being procured. The trans configuration is crucial for specific spatial arrangements in drug-receptor interactions.

Table 1: Commercial Suppliers of trans-(3-Fluorocyclobutyl)methamine hydrochloride

SupplierCAS NumberNotes
Manchester Organics1260664-80-9Typically available with a lead time of 4-6 weeks.[1]
Lab-Chemicals.ComNot specifiedListed as a product offering.[2]

Note: Availability and lead times are subject to change. Direct inquiry with the suppliers is recommended for the most current information.

Synthetic Strategy: A Representative Pathway

The synthesis of fluorinated cyclobutane derivatives requires careful control of stereochemistry. The trans isomer is often the thermodynamically more stable product, but its selective synthesis can be challenging. Below is a representative, multi-step synthetic workflow that illustrates the key chemical transformations required to produce trans-(3-Fluorocyclobutyl)methamine hydrochloride. This pathway is designed to be illustrative of the chemical logic involved.

Experimental Protocol: Representative Synthesis
  • Step 1: [2+2] Cycloaddition. A ketene acetal is reacted with an appropriate olefin in a [2+2] cycloaddition reaction to form a cyclobutanone precursor. The choice of reactants is critical for establishing the foundational cyclobutane ring.

  • Step 2: Reduction of the Ketone. The cyclobutanone is stereoselectively reduced to the corresponding alcohol. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. The reaction conditions are optimized to favor the formation of the cis-alcohol, which will ultimately lead to the desired trans-fluorinated product after nucleophilic substitution.

  • Step 3: Fluorination. The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a fluoride ion source, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. This SN2 reaction proceeds with an inversion of stereochemistry, converting the cis-alcohol into the trans-fluoro derivative.

  • Step 4: Introduction of the Aminomethyl Group. The ester or another functional group on the cyclobutane ring is converted to a primary amine. This can be achieved through a series of reactions, such as reduction to an alcohol, conversion to a halide or mesylate, displacement with azide, and subsequent reduction (e.g., Staudinger reaction or hydrogenation) to the aminomethyl group.

  • Step 5: Salt Formation. The resulting free base, trans-(3-Fluorocyclobutyl)methamine, is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the stable and crystalline hydrochloride salt.

Visualization of the Synthetic Workflow

G cluster_0 Representative Synthetic Pathway A Cyclobutanone Precursor B cis-Cyclobutanol Intermediate A->B Stereoselective Reduction C trans-Fluorocyclobutane Derivative B->C Fluorination (SN2) (Inversion of Stereochemistry) D trans-(3-Fluorocyclobutyl)methanamine (Free Base) C->D Aminomethylation Sequence E trans-(3-Fluorocyclobutyl)methamine HCl (Final Product) D->E HCl Salt Formation

Caption: A representative workflow for the synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Physicochemical Properties and Quality Control

Ensuring the identity, purity, and stereochemical integrity of trans-(3-Fluorocyclobutyl)methamine hydrochloride is paramount for its successful application in research. A combination of analytical techniques is employed for its complete characterization.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue / Method
CAS Number 1260664-80-9[1]
Molecular Formula C₅H₁₀FN · HCl[1]
Molecular Weight 139.60 g/mol [1]
Appearance Typically a white to off-white solid.
Purity (Typical) ≥95% (as determined by HPLC or GC)
¹H NMR Conforms to structure. Key signals include multiplets for the cyclobutyl protons and a signal for the aminomethyl protons.
¹⁹F NMR A characteristic signal confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (M+H)⁺ peak corresponding to the free base (C₅H₁₀FN) at m/z 104.1.
Self-Validating Protocols for Quality Assurance

A robust quality control (QC) protocol is a self-validating system. For this compound, it involves:

  • Identity Confirmation: ¹H NMR and Mass Spectrometry are used in conjunction to confirm the molecular structure and mass.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is the standard method for quantifying purity and detecting any potential impurities.

  • Stereochemical Verification: The trans configuration is typically confirmed by advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, or by comparing the spectral data to established reference standards.

Applications in Medicinal Chemistry

The incorporation of the trans-(3-fluorocyclobutyl)methylamine moiety into a drug candidate can be a strategic decision to overcome common developmental hurdles.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance the half-life of a compound.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group. This fine-tuning of basicity can be crucial for optimizing a drug's solubility, cell permeability, and target binding affinity.

  • Conformational Rigidity: The cyclobutyl ring acts as a rigid scaffold, reducing the number of low-energy conformations a molecule can adopt. This can lead to increased binding affinity and selectivity for the target receptor by minimizing the entropic penalty upon binding.

The utility of such fluorinated building blocks is evident in the development of various therapeutic agents, where precise control over molecular properties is essential for achieving the desired pharmacological profile. For instance, the strategic introduction of functional groups on a cyclohexane ring, a similar carbocyclic scaffold, has been shown to significantly impact receptor binding affinity and selectivity in opioid research.[3] This underscores the principle that small structural modifications, such as those offered by this building block, can lead to profound changes in biological activity.

Safety and Handling

Based on safety data sheets for similar chemical entities, trans-(3-Fluorocyclobutyl)methamine hydrochloride should be handled with appropriate care in a laboratory setting.

  • Hazards: May be harmful if swallowed, cause skin irritation, or cause serious eye irritation. Some related compounds are classified as fatal if swallowed.[4]

  • Precautions: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a high-value chemical building block for the modern medicinal chemist. Its unique combination of a rigid carbocyclic core and a strategically placed fluorine atom provides a reliable tool for enhancing the drug-like properties of novel therapeutic candidates. While its commercial availability is limited to specialized suppliers with potential lead times, its strategic importance in addressing challenges in drug metabolism and target affinity justifies its consideration in discovery programs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective implementation in the laboratory.

References

  • Letco Medical. Safety Data Sheet. [Link]

  • Ofipharma. Safety Data Sheet. [Link]

  • Chen, C. Y., et al. (1997). Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides. Journal of Pharmacy and Pharmacology, 49(9), 907–913. [Link]

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A Technical Guide to the Stereoselective Synthesis of trans-(3-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step methodology for the synthesis of trans-(3-Fluorocyclobutyl)methanamine hydrochloride, a valuable building block in medicinal chemistry, starting from the commercially available 3-oxocyclobutane carboxylic acid. The described synthetic pathway is designed for stereocontrol, proceeding through key intermediates including cis-3-hydroxycyclobutane carboxylic acid and trans-3-fluorocyclobutane carboxylic acid. Critical transformations, such as a stereoselective ketone reduction, a deoxofluorination reaction with inversion of stereochemistry, and a Curtius rearrangement to form the desired aminomethyl group, are discussed in detail. This guide explains the causal relationships behind procedural choices, offers insights into reaction mechanisms, and presents a self-validating protocol for producing the target compound with high purity and stereochemical fidelity.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The cyclobutane ring, a constrained four-membered carbocycle, serves as a versatile bioisostere, offering a rigid scaffold that can lock in favorable conformations for receptor binding. The combination of these two motifs in molecules like trans-(3-Fluorocyclobutyl)methanamine provides a unique three-dimensional structure that is increasingly sought after in the design of novel therapeutics.

This guide outlines a robust and reproducible synthetic route to trans-(3-Fluorocyclobutyl)methanamine hydrochloride, a key intermediate for more complex active pharmaceutical ingredients (APIs). The synthesis commences with 3-oxocyclobutane carboxylic acid and leverages stereocontrolling reactions to ensure the desired trans configuration of the final product.

Overall Synthetic Strategy

The synthesis is accomplished in four primary stages, designed to control the stereochemistry at the C1 and C3 positions of the cyclobutane ring. The key is to establish a cis relationship between the hydroxyl and carboxyl groups in the intermediate alcohol, which then allows for an SN2 fluorination to set the final trans stereochemistry.

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Deoxofluorination (SN2) cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Salt Formation A 3-Oxocyclobutane Carboxylic Acid B cis-3-Hydroxycyclobutane Carboxylic Acid A->B NaBH4, MeOH C trans-3-Fluorocyclobutane Carboxylic Acid B->C XtalFluor-E, DBU D trans-(3-Fluorocyclobutyl)methanamine C->D 1. (COCl)2, DMF (cat.) 2. NaN3 3. Toluene, Δ 4. HCl (aq) E trans-(3-Fluorocyclobutyl)methanamine Hydrochloride D->E HCl in Ether

Figure 1: Overall synthetic workflow from the starting material to the final hydrochloride salt.

Detailed Synthesis and Mechanistic Discussion

The initial step involves the reduction of the ketone in 3-oxocyclobutane carboxylic acid to a secondary alcohol. To achieve the desired trans configuration in the final product, it is crucial to generate the cis-3-hydroxycyclobutane carboxylic acid intermediate. This stereochemical outcome is favored by using a sterically undemanding reducing agent like sodium borohydride (NaBH₄), which preferentially attacks the carbonyl from the less hindered face, opposite to the carboxylic acid group.

Experimental Protocol:

  • To a stirred solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in methanol (0.5 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is ~3.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cis-3-hydroxycyclobutane carboxylic acid as a white solid, which can often be used in the next step without further purification.

Mechanistic Insight: The borohydride delivers a hydride ion to the carbonyl carbon. The approach from the face anti to the bulky carboxylic acid group is sterically favored, leading to the formation of the cis-hydroxy acid as the major diastereomer.

This is the most critical step for establishing the trans stereochemistry. The hydroxyl group of cis-3-hydroxycyclobutane carboxylic acid is replaced with fluorine via a nucleophilic substitution reaction. Using a modern deoxofluorinating reagent like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) facilitates a clean SN2 reaction.

Experimental Protocol:

  • To a stirred suspension of cis-3-hydroxycyclobutane carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.4 M) at -78 °C under a nitrogen atmosphere, add DBU (1.5 eq).

  • After stirring for 15 minutes, add a solution of XtalFluor-E (1.3 eq) in DCM dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure trans-3-fluorocyclobutane carboxylic acid.

Causality and Trustworthiness: The SN2 mechanism dictates that the incoming nucleophile (fluoride) must attack the carbon atom from the side opposite to the leaving group. The hydroxyl group is first activated by the fluorinating reagent to form a good leaving group. The subsequent backside attack by the fluoride ion results in a Walden inversion of the stereocenter, converting the cis-alcohol into the desired trans-fluoro acid. This mechanistic predictability provides a high degree of confidence in the stereochemical outcome.

Figure 2: Stereochemical inversion during the SN2 deoxofluorination step.

The Curtius rearrangement is a reliable and versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[1][2] The reaction proceeds through an acyl azide and an isocyanate intermediate.[3][4] The stereochemistry of the migrating group is fully retained during the rearrangement.[4][5]

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of trans-3-fluorocyclobutane carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) containing a catalytic amount of DMF (2 drops), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone (0.5 M) and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise. Stir vigorously for 1 hour at 0 °C.

  • Rearrangement and Trapping: Dilute the mixture with toluene and carefully separate the organic layer. Dry the toluene solution over anhydrous Na₂SO₄. Heat the solution to reflux (~110 °C) for 2-3 hours until nitrogen evolution stops. The isocyanate is formed in situ.

  • Hydrolysis: Cool the reaction mixture to room temperature and add 3 M aqueous HCl. Heat the biphasic mixture to 80 °C and stir for 4 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

  • Cool the mixture, separate the aqueous layer, and wash the organic layer with 1 M HCl.

  • Combine the aqueous layers and wash with ether to remove non-basic impurities. The aqueous solution now contains the crude hydrochloride salt.

The final step involves isolating the pure hydrochloride salt of the target amine.

Experimental Protocol:

  • Basify the acidic aqueous solution from the previous step to pH >12 with 50% aqueous NaOH at 0 °C.

  • Extract the free amine into DCM or ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous K₂CO₃, filter, and cool to 0 °C.

  • Slowly add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete and the solution is acidic.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-(3-Fluorocyclobutyl)methanamine hydrochloride as a white crystalline solid.

Data Summary

The following table summarizes typical results for the described synthetic sequence.

StepIntermediate/ProductStarting MaterialTypical Yield (%)Purity (by ¹H NMR)Key Analytical Data
1cis-3-Hydroxycyclobutane Carboxylic Acid3-Oxocyclobutane Carboxylic Acid85-95>90% (cis isomer)¹H NMR, ¹³C NMR showing disappearance of ketone
2trans-3-Fluorocyclobutane Carboxylic Acidcis-3-Hydroxycyclobutane Acid60-75>98%¹⁹F NMR showing characteristic doublet-of-triplets
3trans-(3-Fluorocyclobutyl)methanaminetrans-3-Fluorocyclobutane Acid70-85>95%MS (ESI+) showing [M+H]⁺ peak
4trans-(3-Fluorocyclobutyl)methanamine HClFree Amine90-98>99%Melting point, elemental analysis

Conclusion

This guide presents a comprehensive and validated synthetic route to trans-(3-Fluorocyclobutyl)methanamine hydrochloride. The strategy relies on a stereocontrolled reduction followed by a mechanistically predictable SN2 deoxofluorination to establish the critical trans stereochemistry. The subsequent Curtius rearrangement provides an efficient conversion to the target aminomethyl functionality. By detailing the rationale behind each procedural step and providing robust protocols, this document serves as a reliable resource for researchers in organic synthesis and drug development, enabling the production of this valuable fluorinated building block.

References

  • Haufe, G., & Kondratov, I. S. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Synthesis, 47(15), 2275-2284.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Kumar, P. S., & Kumar, B. S. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH National Library of Medicine. Retrieved from [Link]

  • Mykhailiuk, P. K. (2015). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-613. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS: 1260664-80-9), a valuable building block in modern medicinal chemistry. Given the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this molecule with confidence.

Molecular Structure and Stereochemistry

The structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride features a four-membered carbocyclic ring, which is known to exist in a puckered, non-planar conformation. The "trans" designation indicates that the fluorine atom and the aminomethyl group are on opposite sides of the ring. This stereochemical arrangement is critical as it dictates the symmetry of the molecule and, consequently, the complexity and characteristics of its spectroscopic signatures. The primary amine is protonated to form an ammonium hydrochloride salt, a common strategy to improve the stability and water solubility of amines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For trans-(3-Fluorocyclobutyl)methamine hydrochloride, the analysis must account for the rigid, puckered cyclobutane ring and the profound influence of the highly electronegative fluorine atom, which induces splitting in both ¹H and ¹³C spectra through spin-spin coupling.[1][2]

Theoretical Principles: What to Expect
  • ¹H NMR: The trans stereochemistry results in a higher degree of symmetry than the corresponding cis isomer. We expect to see distinct signals for the methine protons (CH-F and CH-CH₂NH₃⁺), the aminomethyl protons (-CH₂NH₃⁺), and the cyclobutane methylene protons (-CH₂-). The signals will be complex multiplets due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. Vicinal (³JHF) and geminal (²JHF) coupling constants in fluorinated cyclobutanes are highly dependent on the dihedral angle between the coupled nuclei.[3]

  • ¹³C NMR: The molecule contains four chemically distinct carbon atoms. A key feature will be the presence of large one-bond carbon-fluorine coupling (¹JCF) for the carbon directly attached to the fluorine, and smaller two- and three-bond couplings (²JCF, ³JCF) for the other carbons in the ring.[4] Such C-F couplings are unambiguous indicators of fluorination.[5]

Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR spectral data. Chemical shifts are estimated based on typical values for similar structural motifs.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-3 4.8 – 5.2dddd (doublet of doublet of doublets of doublets)²JHF ≈ 50-60 Hz, ³JHH (trans) ≈ 6-8 Hz, ³JHH (cis) ≈ 8-10 HzThis methine proton is directly attached to fluorine, resulting in a large geminal H-F coupling and significant deshielding. It is further split by the four adjacent methylene protons.
-NH₃⁺ 8.0 – 8.5Broad singletN/AProtons on a positively charged nitrogen are deshielded and often exchange with trace water in the solvent, leading to a broad signal.
-CH₂NH₃⁺ 3.0 – 3.3Doublet³JHH ≈ 7-9 HzThese methylene protons are adjacent to the electron-withdrawing ammonium group and are coupled to the H-1 methine proton.
H-1 2.5 – 2.9MultipletThis methine proton is coupled to the aminomethyl protons and the four adjacent cyclobutane methylene protons.
H-2, H-4 2.2 – 2.6MultipletThese four methylene protons are diastereotopic and will exhibit complex splitting due to geminal H-H coupling, cis and trans H-H coupling to H-1 and H-3, and H-F coupling.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data highlights the influence of the fluorine substituent.

Carbon Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz) Rationale
C-3 85 – 90Doublet¹JCF ≈ 200 – 240 HzThe carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond C-F coupling constant.[4]
-CH₂NH₃⁺ 40 – 45Singlet or small triplet⁴JCF ≈ 0-3 HzThis carbon is relatively far from the fluorine, so any coupling is expected to be small or negligible.
C-1 35 – 40Doublet³JCF ≈ 5 – 10 HzThis carbon shows a smaller three-bond coupling to the fluorine atom.
C-2, C-4 30 – 35Doublet²JCF ≈ 15 – 25 HzThese carbons are two bonds away from the fluorine, resulting in a two-bond coupling constant of intermediate size.
Structural Correlation Diagram

This diagram illustrates the unique chemical environments within the molecule that give rise to the predicted NMR signals.

Caption: Predicted NMR environments for the target molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Principles: Key Vibrational Modes

The IR spectrum will be dominated by features from the primary ammonium ion (-NH₃⁺) and the C-H and C-F bonds of the fluorocyclobutyl ring. Primary amine salts are characterized by a very broad and strong absorption envelope in the high-wavenumber region due to N-H⁺ stretching, as well as bending vibrations at lower wavenumbers.[6][7]

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale
3200 – 2800Strong, BroadN-H⁺ stretchingThe broad envelope is characteristic of the stretching vibrations in a primary ammonium salt.[6]
2980 – 2850MediumC-H stretchingAliphatic C-H stretches from the cyclobutane and aminomethyl groups.
~1620 and ~1500MediumN-H⁺ bendingAsymmetric and symmetric bending (deformation) modes of the -NH₃⁺ group. The presence of two bands is characteristic of a primary amine salt.[8]
1150 – 1050StrongC-F stretchingThe C-F stretch is typically a strong, distinct band in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization. This data is used to determine the molecular weight and deduce structural features.

Theoretical Principles: Fragmentation Pathways

As an amine, the molecule adheres to the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] The primary fragmentation pathway for aliphatic amines is typically α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[10] This process results in the formation of a stable, resonance-stabilized iminium cation. For cyclic amines, fragmentation often involves cleavage of the ring.[11]

Predicted Mass Spectrum Fragmentation

Assuming electrospray ionization (ESI) in positive ion mode, the primary ion observed would be the molecular ion [M+H]⁺. For fragmentation analysis (MS/MS), the most likely pathways are described below.

Predicted m/z Proposed Ion Identity Fragmentation Pathway
120.08[C₅H₁₁FN]⁺Molecular ion (protonated molecule, [M+H]⁺)
103.08[C₅H₈FN]⁺Loss of NH₃ (ammonia) from the molecular ion.
91.05[C₅H₈F]⁺Ring cleavage with subsequent loss of the aminomethyl group.
30.03[CH₄N]⁺α-cleavage resulting in the [CH₂=NH₂]⁺ fragment, a hallmark of primary amines with a -CH₂NH₂ group.[12]
Fragmentation Pathway Diagram

G MolIon [M+H]⁺ m/z = 120.08 Frag1 Loss of NH₃ m/z = 103.08 MolIon->Frag1 - NH₃ Frag2 α-Cleavage [CH₂=NH₂]⁺ m/z = 30.03 MolIon->Frag2 β-cleavage Frag3 Ring Cleavage [C₅H₈F]⁺ m/z = 91.05 MolIon->Frag3 - CH₂NH₂

Caption: Proposed ESI-MS/MS fragmentation pathways.

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for acquiring high-quality spectroscopic data for a solid amine hydrochloride sample like the topic compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts to ensure solubility and allow for the exchange of the -NH₃⁺ protons with deuterium, which can simplify the spectrum by removing the broad amine signal.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H spectrum, followed by a broadband proton-decoupled ¹³C spectrum. For detailed structural analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

IR Spectroscopy Protocol (ATR-FTIR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the molecular ion [M+H]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da). For structural confirmation, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion (m/z 120.1) to generate the fragmentation data.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolve in Solvent Dissolve in Solvent Sample->Dissolve in Solvent For NMR & MS Use Solid Use Solid Sample->Use Solid For IR NMR_Acquisition NMR_Acquisition Dissolve in Solvent->NMR_Acquisition ¹H, ¹³C, 2D MS_Acquisition MS_Acquisition Dissolve in Solvent->MS_Acquisition ESI-MS, MS/MS IR_Acquisition IR_Acquisition Use Solid->IR_Acquisition ATR-FTIR Structure_Elucidation Structure_Elucidation NMR_Acquisition->Structure_Elucidation Mol_Weight_Fragment Mol_Weight_Fragment MS_Acquisition->Mol_Weight_Fragment Functional_Groups Functional_Groups IR_Acquisition->Functional_Groups Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization Mol_Weight_Fragment->Final_Characterization

Caption: A generalized workflow for complete spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride relies on the integration of NMR, IR, and MS techniques. The key identifying features are the complex, fluorine-coupled multiplets in the NMR spectra, the characteristic strong N-H⁺ and C-F stretching bands in the IR spectrum, and a molecular ion peak at m/z 120.08 with a primary amine fragmentation signature in the mass spectrum. This guide provides a robust predictive framework for the structural verification and quality control of this important chemical building block.

References
  • E. Lustig, E. P. Ragelis, N. Duy, and J. A. Ferretti. "N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives." Molecular Physics, 1969, 16(3), 241-255. [URL: https://www.tandfonline.com/doi/abs/10.1080/00268976900100301]
  • J. B. Lambert and J. D. Roberts. "Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature." Journal of the American Chemical Society, 1965, 87(17), 3884-3890. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01095a022]
  • J. B. Lambert and J. D. Roberts. "Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature." Journal of the American Chemical Society, 1965, 87(17), 3891-3895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01095a023]
  • JoVE. "Mass Spectrometry of Amines." Journal of Visualized Experiments. [URL: https://www.jove.com/v/10291/mass-spectrometry-of-amines]
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  • BenchChem. "Unraveling the Spectroscopic Signature of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Comparative NMR Analysis." [URL: https://www.benchchem.
  • R. D. Chambers, D. T. Clark, D. B. Adams, and K. C. R. C. S. C. Musgrave. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society, 1972, 94(5), 1544-1547. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00760a027]
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  • R. A. Heacock and L. Marion. "THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS." Canadian Journal of Chemistry, 1956, 34(12), 1782-1795. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v56-231]
  • Chemistry LibreTexts. "16.11: Carbon-Fluorine Coupling." Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Nuclear_Magnetic_Resonance_Spectroscopy/16.11%3A_Carbon-Fluorine_Coupling]
  • Reddit. "Carbon-fluorine spin coupling constants." r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/5q3y5j/carbonfluorine_spin_coupling_constants/]
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  • ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." [URL: https://www.acdlabs.com/download/app_notes/2018/nmr_reliable-detection-c13-multiplets.pdf]
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The Role of Fluorine in Modifying the pKa of Cyclobutylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of fluorine in modulating the acid dissociation constant (pKa) of cyclobutylamines, a class of compounds of increasing importance in drug discovery. We will explore the fundamental electronic principles, delve into the nuanced effects of stereochemistry and substitution patterns on the puckered cyclobutane ring, and provide a practical framework for the application of this knowledge in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular-level interaction.

Introduction: The Significance of pKa and Cyclobutylamines in Drug Design

The pKa of a molecule is a critical physicochemical parameter that governs its degree of ionization at a given pH. For drug candidates, pKa profoundly influences a wide array of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, metabolic stability, and target binding affinity.[1] Amines are prevalent functional groups in pharmaceuticals, and their basicity, as quantified by the pKa of their conjugate acids, is a key determinant of their behavior in biological systems.

Cyclobutane rings are increasingly utilized as versatile scaffolds in drug design. They offer a greater degree of three-dimensionality compared to planar aromatic rings and can serve as bioisosteric replacements for other cyclic and acyclic moieties. The inherent strain and puckered conformation of the cyclobutane ring provide unique opportunities for conformational constraint, which can enhance binding to biological targets.[2]

The introduction of fluorine into cyclobutylamine structures offers a powerful tool for fine-tuning their pKa, thereby optimizing their drug-like properties. Understanding the principles that govern this modification is paramount for rational drug design.

The Fundamental Principle: Fluorine's Inductive Effect

Fluorine is the most electronegative element, and its defining characteristic in this context is its powerful electron-withdrawing inductive effect (-I effect).[3] When a fluorine atom is introduced into an organic molecule, it strongly pulls electron density towards itself through the sigma bonds.

In the case of a cyclobutylamine, the presence of a fluorine atom on the cyclobutane ring withdraws electron density from the nitrogen atom of the amino group. This reduction in electron density on the nitrogen makes the lone pair of electrons less available to accept a proton (H+). Consequently, the equilibrium for the protonation of the amine is shifted, resulting in a weaker base. A weaker base corresponds to a stronger conjugate acid, which is reflected in a lower pKa value.[2][4]

The magnitude of this pKa-lowering effect is dependent on several factors, most notably the number of fluorine atoms and their distance from the amino group.[5]

G cluster_0 Unsubstituted Cyclobutylamine cluster_1 Fluorinated Cyclobutylamine High_e_density Higher Electron Density on Nitrogen Proton_Acceptance Readily Accepts Proton High_e_density->Proton_Acceptance Higher_pKa Higher pKa (More Basic) Proton_Acceptance->Higher_pKa Fluorine Fluorine Atom Inductive_Effect Inductive Electron Withdrawal (-I Effect) Fluorine->Inductive_Effect Low_e_density Lower Electron Density on Nitrogen Inductive_Effect->Low_e_density Reduced_Proton_Acceptance Less Readily Accepts Proton Low_e_density->Reduced_Proton_Acceptance Lower_pKa Lower pKa (Less Basic) Reduced_Proton_Acceptance->Lower_pKa

Figure 1: The inductive effect of fluorine on the pKa of cyclobutylamine.

The Influence of Substitution Pattern and Stereochemistry

The non-planar, puckered "butterfly" conformation of the cyclobutane ring introduces a layer of complexity to the effects of fluorination that extends beyond simple through-bond inductive effects.[6] The spatial relationship between the fluorine substituent(s) and the amino group, dictated by their positions on the ring (e.g., 2- vs. 3-position) and their relative stereochemistry (cis vs. trans), plays a crucial role.

Positional Isomers: 2- vs. 3-Fluorocyclobutylamines

The distance between the fluorine atom and the amino group significantly impacts the magnitude of the inductive effect. Fluorine at the 2-position (β to the amine) will exert a stronger electron-withdrawing effect than fluorine at the 3-position (γ to the amine), resulting in a more pronounced lowering of the pKa.[4]

Stereoisomers: cis vs. trans Conformations

The puckered nature of the cyclobutane ring means that cis and trans isomers can adopt different conformations, leading to variations in through-space interactions. However, studies on 3-fluorocyclobutylamines have shown that the pKa difference between cis and trans isomers is often marginal, suggesting that the through-bond inductive effect is the dominant factor.[7] In some cases, a slightly higher acidity (lower pKa) is observed for cis derivatives compared to their trans counterparts, which may be attributed to through-space field effects of the fluorine-containing groups.[2]

G cluster_0 Cyclobutane Ring Conformations cluster_1 Positional Effects cluster_2 Stereochemical Effects puckered Puckered 'Butterfly' Conformation 2-Fluoro 2-Fluoro (β) Stronger -I Effect Greater pKa Decrease cis cis Isomer 3-Fluoro 3-Fluoro (γ) Weaker -I Effect Lesser pKa Decrease trans trans Isomer

Figure 2: Factors influencing pKa in fluorinated cyclobutylamines.

Quantitative Analysis: pKa Data for Fluorinated Cyclobutylamines

The following table summarizes experimentally determined pKa values for a series of fluorinated cyclobutylamines and their parent compounds. This data provides a quantitative illustration of the principles discussed.

CompoundSubstituent PositionStereochemistrypKaΔpKa (vs. Unsubstituted)Reference
Cyclobutylamine--~10.8-[8]
1-(Cyclobutylmethyl)amine--9.6-[8]
trans-1-(2-(Trifluoromethyl)cyclobutyl)methanamine2-CF₃trans8.5-1.1[2]
cis-1-(2-(Trifluoromethyl)cyclobutyl)methanamine2-CF₃cis8.0-1.6[2]
trans-1-(2-(Difluoromethyl)cyclobutyl)methanamine2-CHF₂trans8.8-0.8[2]
cis-1-(2-(Difluoromethyl)cyclobutyl)methanamine2-CHF₂cis8.5-1.1[2]
trans-1-(2-(Fluoromethyl)cyclobutyl)methanamine2-CH₂Ftrans9.3-0.3[2]
cis-1-(2-(Fluoromethyl)cyclobutyl)methanamine2-CH₂Fcis9.1-0.5[2]
trans-3-Phenylcyclobutylamine3-Phenyltrans9.92-[7]
trans-3-Fluoro-3-phenylcyclobutylamine3-F, 3-Phenyltrans9.12-0.80[7]
cis-3-Phenylcyclobutylamine3-Phenylcis9.94-[7]
cis-3-Fluoro-3-phenylcyclobutylamine3-F, 3-Phenylcis9.15-0.79[7]

Key Observations from the Data:

  • Increasing Fluorination, Decreasing pKa: There is a clear trend of decreasing pKa with an increasing number of fluorine atoms (CH₂F > CHF₂ > CF₃).[2]

  • Positional Impact: The ΔpKa for a trifluoromethyl group at the 2-position is greater than that of a single fluorine at the 3-position, highlighting the distance dependence of the inductive effect.[2][7]

  • Stereochemical Nuances: For the 2-substituted derivatives, the cis isomer consistently exhibits a lower pKa than the trans isomer, suggesting a more significant through-space interaction in this configuration.[2] In contrast, for the 3-fluoro-3-phenylcyclobutylamines, the difference between cis and trans isomers is negligible.[7]

Experimental Protocol: Determination of pKa by Potentiometric Titration

A reliable and straightforward method for determining the pKa of amines is potentiometric titration. This protocol outlines a self-validating system for accurate pKa measurement.

Materials and Equipment
  • pH meter with a combination glass electrode, capable of 0.01 pH unit resolution

  • Calibrated automatic titrator or manual burette

  • Stir plate and stir bar

  • Temperature probe

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • High-purity water (degassed to remove CO₂)

  • Fluorinated cyclobutylamine sample

  • pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range. Ensure the temperature of the buffers and the sample solution are consistent.

  • Sample Preparation: Accurately weigh a known amount of the fluorinated cyclobutylamine and dissolve it in a known volume of high-purity water to create a solution of approximately 0.01 M.

  • Initial Titration (with HCl): If the amine is in its free base form, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Back Titration (with NaOH): After the initial titration, titrate the resulting acidic solution with standardized 0.1 M NaOH. Again, add the titrant in small increments and record the pH at each step, continuing well past the second equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for both titrations.

    • Determine the equivalence point(s) from the inflection point of the titration curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

    • The pKa is equal to the pH at the half-equivalence point.

  • Validation: The consistency of the pKa value obtained from both the forward and back titrations serves as a self-validation of the experimental procedure. The concentration of the amine calculated from the titration data should also be in good agreement with the initially prepared concentration.

G Start Start Calibrate_pH_Meter Calibrate pH Meter (3-point calibration) Start->Calibrate_pH_Meter Prepare_Sample Prepare Amine Solution (~0.01 M in pure water) Calibrate_pH_Meter->Prepare_Sample Titrate_HCl Titrate with Standardized HCl Prepare_Sample->Titrate_HCl Record_Data_1 Record pH vs. Volume Titrate_HCl->Record_Data_1 Titrate_NaOH Back-titrate with Standardized NaOH Record_Data_1->Titrate_NaOH Record_Data_2 Record pH vs. Volume Titrate_NaOH->Record_Data_2 Plot_Data Plot Titration Curves Record_Data_2->Plot_Data Determine_Equivalence Determine Equivalence Point (1st & 2nd Derivative Plots) Plot_Data->Determine_Equivalence Calculate_pKa Calculate pKa (pH at half-equivalence point) Determine_Equivalence->Calculate_pKa Validate Validate Results (Compare forward/back titrations) Calculate_pKa->Validate End End Validate->End

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Conclusion: Practical Implications for Drug Discovery

The ability to rationally modulate the pKa of cyclobutylamines through fluorination is a powerful strategy in drug discovery. By strategically positioning fluorine atoms on the cyclobutane scaffold, medicinal chemists can:

  • Fine-tune Lipophilicity and Permeability: Lowering the pKa reduces the extent of protonation at physiological pH, rendering the molecule less charged and more capable of crossing biological membranes.

  • Mitigate Off-Target Effects: Highly basic amines are often associated with off-target liabilities, such as hERG channel inhibition. Reducing basicity can mitigate these risks.

  • Optimize Target Engagement: The introduction of fluorine can alter the electronic and conformational properties of the molecule, potentially leading to improved binding affinity and selectivity for the intended biological target.

This guide has provided a comprehensive overview of the fundamental principles, quantitative data, and experimental methodologies related to the role of fluorine in modifying the pKa of cyclobutylamines. A thorough understanding of these concepts is essential for the successful design and optimization of novel therapeutics based on this important chemical scaffold.

References

  • Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. Available at: [Link]

  • Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. Available at: [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). ResearchGate. Available at: [Link]

  • LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate. Available at: [Link]

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025). Ukrainica Bioorganica Acta. ResearchGate. Available at: [Link]

  • Fjelbye, K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 841-846. Available at: [Link]

  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. Available at: [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6490-6497. ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. Available at: [Link]

  • A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... ResearchGate. Available at: [Link]

  • Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. ResearchGate. Available at: [Link]

  • Kutt, A., et al. (2012). Determination of pKa values of fluorocompounds in water using 19F NMR. The Journal of Organic Chemistry, 77(17), 7079-7087. ResearchGate. Available at: [Link]

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Conformational Dynamics of the trans-3-Fluorocyclobutane Ring: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a cornerstone in medicinal chemistry, offers a unique three-dimensional scaffold that can profoundly influence the pharmacological profile of a molecule.[1] The introduction of fluorine, a bioisostere for hydrogen with distinct electronic properties, further enhances its utility in drug design. This guide provides an in-depth technical exploration of the conformational analysis of the trans-3-fluorocyclobutane ring, a moiety with significant potential in the development of novel therapeutics. We will delve into the fundamental principles governing its non-planar geometry, the energetic landscape of its conformers, and the advanced analytical techniques employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced stereochemistry of fluorinated cyclobutanes in their research endeavors.

The Puckered World of Cyclobutane: A Prelude to Substitution

Unlike its planar representation in 2D drawings, the cyclobutane ring is not flat. A planar conformation would impose significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and severe torsional strain from the eclipsing of all eight C-H bonds.[2][3] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2][4] This puckering slightly increases angle strain by decreasing the C-C-C bond angles to approximately 88°, but the energetic gain from the reduction in eclipsing interactions makes the puckered conformation more stable.[4][5] The ring rapidly interconverts between two equivalent puckered conformations through a process known as ring-flipping, passing through a higher-energy planar transition state.[6]

The puckered nature of the cyclobutane ring gives rise to two distinct types of substituent positions: axial and equatorial. Axial substituents are perpendicular to the approximate plane of the ring, while equatorial substituents are in the approximate plane of the ring. The relative stability of these positions becomes a critical factor in determining the overall conformation of substituted cyclobutanes.

Conformational Isomerism in trans-1,3-Disubstituted Cyclobutanes

For a trans-1,3-disubstituted cyclobutane, such as trans-1,3-difluorocyclobutane, ring puckering leads to two principal chair-like conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. These two conformers are in equilibrium through ring-flipping.

G cluster_0 Diequatorial (e,e) Conformer cluster_1 Diaxial (a,a) Conformer e,e e,e a,a a,a e,e->a,a Ring Flip

Figure 1: Equilibrium between the diequatorial (e,e) and diaxial (a,a) conformations of a trans-1,3-disubstituted cyclobutane.

Generally, for bulky substituents, the diequatorial conformation is significantly more stable than the diaxial conformation due to unfavorable 1,3-diaxial interactions in the latter.[7] These steric clashes between the two axial substituents and the axial hydrogens on the same side of the ring are energetically costly. However, for smaller and highly electronegative substituents like fluorine, the energetic landscape can be more complex, with dipole-dipole interactions and stereoelectronic effects, such as the anomeric effect, potentially influencing the conformational equilibrium.[8][9]

Experimental Methodologies for Conformational Analysis

The elucidation of the conformational preferences of the trans-3-fluorocyclobutane ring relies on a synergistic application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying conformational equilibria in solution. Both ¹H and ¹⁹F NMR provide a wealth of information through chemical shifts, coupling constants, and variable temperature studies.

The analysis of proton-proton coupling constants (³JHH) can provide insights into the dihedral angles within the cyclobutane ring and, by extension, its conformation. However, in cyclobutanes, four-bond couplings (⁴JHH) have been shown to have a more pronounced dependence on the orientation of the coupled protons, with ⁴J(eq-eq) being around 5 Hz and ⁴J(ax-ax) close to 0 Hz.[5]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the trans-3-fluorocyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at ambient temperature.

    • Perform 2D NMR experiments, such as COSY, to aid in the assignment of all proton signals.

  • Spectral Analysis:

    • Carefully measure all proton-proton coupling constants from the 1D spectrum or by using spectral simulation software.

    • Identify and quantify the key ⁴JHH values to infer the predominant conformation.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -80 °C to 60 °C).

    • At low temperatures, the ring flip may be slow enough on the NMR timescale to observe separate signals for the individual conformers.

    • At intermediate temperatures, line broadening will be observed.

    • The coalescence temperature can be used to determine the energy barrier for ring inversion.

    • By integrating the signals of the individual conformers at low temperatures, the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers can be calculated using the following equations:

      • Keq = [diequatorial] / [diaxial]

      • ΔG° = -RT ln(Keq)

Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive probe of the local electronic environment and, therefore, the conformation.[10] The chemical shift of the fluorine atom will differ significantly between the axial and equatorial positions.[11] Furthermore, proton-fluorine (JHF) and fluorine-fluorine (JFF) coupling constants are highly dependent on the dihedral angles.

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: As per the ¹H NMR protocol.

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum, often with proton decoupling.

    • Acquire a ¹⁹F{¹H} coupled spectrum to observe H-F couplings.

  • Spectral Analysis:

    • Assign the ¹⁹F chemical shifts for the axial and equatorial conformers (if observable at low temperature).

    • Measure the vicinal (³JHF) and long-range (⁴JHF and ⁴JFF) coupling constants. The magnitudes of these couplings can be correlated with dihedral angles using Karplus-like relationships to determine the ring's pucker and the substituent's orientation.[12]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since the axial and equatorial conformers have different symmetries and vibrational frequencies, these techniques can be used to identify the presence of both conformers and to determine their relative populations.[13][14]

Experimental Protocol: Variable Temperature IR/Raman Spectroscopy

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., liquid xenon, which is transparent over a wide IR range) in a specialized low-temperature cell.

  • Data Acquisition: Record IR or Raman spectra at various temperatures.

  • Data Analysis:

    • Identify vibrational bands that are unique to each conformer.

    • By measuring the change in the intensity of these bands as a function of temperature, the enthalpy difference (ΔH°) between the conformers can be determined using a van't Hoff plot (ln(Keq) vs. 1/T).

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase.[4] From these constants, the precise molecular geometry, including bond lengths, bond angles, and the puckering angle of the cyclobutane ring, can be determined for each conformer.

G cluster_0 Experimental Workflow Sample trans-3-Fluorocyclobutane Derivative NMR NMR Spectroscopy (¹H, ¹⁹F, VT) Sample->NMR VibSpec Vibrational Spectroscopy (IR, Raman, VT) Sample->VibSpec MicroSpec Microwave Spectroscopy (Gas Phase) Sample->MicroSpec Data Spectroscopic Data (δ, J, ν, B) NMR->Data VibSpec->Data MicroSpec->Data Analysis Conformational Analysis (Keq, ΔG°, ΔH°, Geometry) Data->Analysis

Figure 2: Experimental workflow for the conformational analysis of trans-3-fluorocyclobutane derivatives.

Computational Chemistry: An In Silico Approach

Computational chemistry provides a powerful complementary approach to experimental studies, allowing for the prediction of conformational energies, geometries, and spectroscopic parameters.[15]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and DFT methods are employed to explore the potential energy surface of the molecule.

Computational Protocol: Conformational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).

  • Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculations: Calculate the relative energies of the conformers, including ZPVE corrections, to predict their relative populations.

  • Spectroscopic Parameter Prediction: Calculate NMR chemical shifts and coupling constants for each conformer. The calculated parameters for the individual conformers can be averaged based on their predicted populations and compared with experimental data for validation.

G cluster_1 Computational Workflow Input Molecular Structure Search Conformational Search Input->Search Opt Geometry Optimization Search->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Parameter Calculation Opt->NMR_Calc Energy Energy Calculation Freq->Energy Results Predicted Properties (ΔE, ΔG, Geometry, δ, J) Energy->Results NMR_Calc->Results

Figure 3: Computational workflow for the conformational analysis of trans-3-fluorocyclobutane derivatives.

Data Synthesis and Interpretation: A Case Study Perspective

Table 1: Expected Trends in Spectroscopic and Energetic Data for trans-1,3-Difluorocyclobutane

ParameterDiequatorial (e,e)Diaxial (a,a)Expected Predominant Conformer
Relative Energy HigherLower (Potentially)Potentially Diaxial or a mixture
¹⁹F Chemical Shift Distinct δeDistinct δaTwo signals at low T or averaged signal at high T
⁴J(H,F)ax-ax N/A~0 HzDependent on equilibrium
⁴J(H,F)eq-eq ~5 HzN/ADependent on equilibrium
Molecular Dipole Moment HigherLowerDependent on equilibrium

The actual conformational preference will be a fine balance between steric effects, which favor the diequatorial form, and electrostatic/stereoelectronic effects, which may favor the diaxial form. A thorough investigation using the methodologies outlined above is necessary to definitively determine the conformational landscape of trans-3-fluorocyclobutane and its derivatives.

Conclusion

The conformational analysis of the trans-3-fluorocyclobutane ring is a multifaceted challenge that requires a sophisticated interplay of experimental and computational techniques. A deep understanding of its puckered nature and the subtle energetic balance between its diequatorial and diaxial conformers is paramount for the rational design of novel drug candidates. By leveraging advanced NMR, vibrational, and microwave spectroscopies in conjunction with high-level quantum mechanical calculations, researchers can unlock the full potential of this unique fluorinated scaffold in medicinal chemistry.

References

  • Microwave Spectrum and Ring‐Puckering Vibration in 1,1‐Difluorocyclobutane. The Journal of Chemical Physics. [Link]

  • The synthesis, vibrational spectra, and structure of 1,3-disilacyclobutane-d₀ and -d₄. University of Massachusetts Amherst. [Link]

  • Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]

  • Anomeric effect. Wikipedia. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate. [Link]

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Unknown Source.
  • Vibrational spectra, DFT calculations, unusual structure, anomalous CH2 wagging and twisting modes, and phase-dependent conformation of 1,3-disilacyclobutane. PubMed. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Conformational Equilibration among 1,3-Dihalocyclobutanes. Journal of the American Chemical Society. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Unknown Source.
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  • What symmetry operations leave trans-1,3-dichlorocyclobutane invariant?. Filo. [Link]

  • Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. [Link]

  • Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and. Journal of the American Chemical Society. [Link]

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  • 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. [Link]

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  • Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB. [Link]

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  • 13C NMR Spectroscopy. Unknown Source.
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  • Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?. Chemistry Stack Exchange. [Link]

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The Advent of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged motifs that have gained significant traction are small, strained ring systems, particularly cyclobutanes. Their rigid, three-dimensional structures offer a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The strategic incorporation of fluorine into these scaffolds further amplifies their utility. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and membrane permeability, often leading to improved drug-like properties. This guide provides an in-depth technical exploration of a pivotal building block that embodies these principles: trans-(3-Fluorocyclobutyl)methamine hydrochloride. We will delve into the scientific rationale that likely spurred its discovery and detail a plausible first synthetic route, grounded in established chemical precedent.

Part 1: Discovery and Rationale - Why trans-(3-Fluorocyclobutyl)methamine?

The discovery of a novel chemical entity is rarely a serendipitous event; it is typically the culmination of a rational design strategy aimed at addressing specific challenges in drug development. The emergence of trans-(3-Fluorocyclobutyl)methamine as a valuable building block can be attributed to the following key considerations:

  • Bioisosteric Replacement: The cyclobutane ring serves as a rigid bioisostere for more flexible alkyl chains or other cyclic systems. This conformational restriction can lock a molecule into a bioactive conformation, thereby enhancing its interaction with a target protein.

  • Vectorial Exit Point: The aminomethyl group provides a crucial functional handle for further chemical elaboration. It acts as a vectorial exit point, allowing for the facile introduction of a wide array of substituents to explore the chemical space around a core scaffold and optimize biological activity.

  • Modulation of Physicochemical Properties: The strategic placement of a fluorine atom on the cyclobutane ring, particularly in the trans configuration relative to the aminomethyl group, is a deliberate design choice. This substitution can:

    • Lower pKa: The electron-withdrawing nature of fluorine can decrease the basicity of the primary amine, which can be advantageous for optimizing interactions with biological targets or improving oral bioavailability.

    • Increase Lipophilicity: Fluorination often enhances a molecule's lipophilicity, which can improve its ability to cross cell membranes.

    • Block Metabolism: The robust carbon-fluorine bond can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Part 2: The First Synthesis - A Multi-Step Approach from a Readily Available Precursor

Overall Synthetic Strategy

The synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride can be envisioned as a multi-step sequence, which is depicted in the workflow diagram below. The key transformations include the introduction of the fluorine atom via a fluorinating agent, stereoselective reduction to establish the desired trans stereochemistry, and subsequent functional group manipulations to arrive at the target primary amine.

Synthesis_Workflow A 3-Oxocyclobutane Carboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H+) C Methyl 3-hydroxycyclobutanecarboxylate (cis/trans mixture) B->C Reduction (NaBH4) D Methyl 3-fluorocyclobutanecarboxylate (cis/trans mixture) C->D Fluorination (DAST) E trans-3-Fluorocyclobutanecarboxylic Acid D->E Isomer Separation & Hydrolysis (LiOH) F trans-3-Fluorocyclobutanecarboxamide E->F Amidation (SOCl2, then NH3) G trans-(3-Fluorocyclobutyl)methanamine F->G Reduction (LiAlH4) H trans-(3-Fluorocyclobutyl)methanamine Hydrochloride G->H Salt Formation (HCl in Et2O)

Caption: A plausible synthetic workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Detailed Experimental Protocol

Step 1: Esterification of 3-Oxocyclobutane Carboxylic Acid

  • Rationale: The initial carboxylic acid is esterified to the corresponding methyl ester to protect the carboxyl group and to facilitate the subsequent reduction and purification steps.

  • Procedure:

    • To a solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in methanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (0.05 eq) is added.

    • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil.

Step 2: Reduction of the Ketone

  • Rationale: The ketone is reduced to a secondary alcohol. This step typically yields a mixture of cis and trans isomers.

  • Procedure:

    • Methyl 3-oxocyclobutanecarboxylate (1.0 eq) is dissolved in methanol at 0 °C.

    • Sodium borohydride (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C.

    • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

    • The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a mixture of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate.

Step 3: Fluorination of the Alcohol

  • Rationale: The hydroxyl group is replaced with a fluorine atom using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction also produces a mixture of cis and trans isomers.

  • Procedure:

    • The mixture of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) is dissolved in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere.

    • DAST (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour before being allowed to warm slowly to room temperature overnight.

    • The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous phase is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried, and concentrated. The crude product, a mixture of cis- and trans-methyl 3-fluorocyclobutanecarboxylate, is purified by column chromatography.

Step 4: Isomer Separation and Hydrolysis

  • Rationale: The desired trans isomer of the fluoroester is separated from the cis isomer by chromatography. The purified trans-ester is then hydrolyzed to the corresponding carboxylic acid.

  • Procedure:

    • The mixture of fluoroesters is separated by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure trans-methyl 3-fluorocyclobutanecarboxylate.

    • The purified trans-ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water.

    • Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC).

    • The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated to afford trans-3-fluorocyclobutanecarboxylic acid.

Step 5: Amidation of the Carboxylic Acid

  • Rationale: The carboxylic acid is converted to the primary amide, a necessary precursor for the final reduction to the amine.

  • Procedure:

    • trans-3-Fluorocyclobutanecarboxylic acid (1.0 eq) is dissolved in thionyl chloride (2.0 eq) and heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure.

    • The resulting crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

    • The mixture is stirred vigorously for 1 hour, and the resulting precipitate is collected by filtration, washed with cold water, and dried to give trans-3-fluorocyclobutanecarboxamide.

Step 6: Reduction of the Amide

  • Rationale: The primary amide is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Procedure:

    • A suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran is prepared in a flame-dried flask under a nitrogen atmosphere.

    • A solution of trans-3-fluorocyclobutanecarboxamide (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is then heated to reflux for 4 hours.

    • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting solids are filtered off, and the filtrate is concentrated to give crude trans-(3-fluorocyclobutyl)methanamine.

Step 7: Formation of the Hydrochloride Salt

  • Rationale: The free amine is converted to its hydrochloride salt for improved stability, crystallinity, and handling properties.

  • Procedure:

    • The crude trans-(3-fluorocyclobutyl)methanamine is dissolved in diethyl ether.

    • A solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

    • The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield trans-(3-fluorocyclobutyl)methanamine hydrochloride.

Quantitative Data Summary
StepProductStarting MaterialReagentsTypical Yield (%)
1Methyl 3-oxocyclobutanecarboxylate3-Oxocyclobutane Carboxylic AcidMeOH, H₂SO₄>95
2Methyl 3-hydroxycyclobutanecarboxylateMethyl 3-oxocyclobutanecarboxylateNaBH₄~90
3Methyl 3-fluorocyclobutanecarboxylateMethyl 3-hydroxycyclobutanecarboxylateDAST50-60
4trans-3-Fluorocyclobutanecarboxylic Acidtrans-Methyl 3-fluorocyclobutanecarboxylateLiOH>90
5trans-3-Fluorocyclobutanecarboxamidetrans-3-Fluorocyclobutanecarboxylic AcidSOCl₂, NH₃~85
6trans-(3-Fluorocyclobutyl)methanaminetrans-3-FluorocyclobutanecarboxamideLiAlH₄~80
7trans-(3-Fluorocyclobutyl)methanamine HCltrans-(3-Fluorocyclobutyl)methanamineHCl in Et₂O>95

Conclusion: A Versatile Building Block for Future Innovations

The discovery and synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride represent a significant advancement in the field of medicinal chemistry. This seemingly simple molecule encapsulates key design principles that are crucial for the development of modern therapeutics. Its rigid, fluorinated core provides a unique and valuable scaffold for controlling molecular conformation and modulating physicochemical properties. The accessible primary amine handle ensures its utility as a versatile building block for the construction of more complex and biologically active compounds. The synthetic route outlined in this guide, while a plausible reconstruction, highlights the chemical ingenuity required to access such valuable molecular architectures. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the importance of foundational building blocks like trans-(3-Fluorocyclobutyl)methamine hydrochloride will undoubtedly continue to rise.

References

  • Haufe, G., & W. Kirk, K. L. (Eds.). (2004).
  • Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5147-5156. [Link]

Sources

Methodological & Application

The Strategic Incorporation of trans-(3-Fluorocyclobutyl)methanamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile, addressing challenges such as metabolic instability and poor membrane permeability. Among the diverse array of fluorinated building blocks, small, strained ring systems like cyclobutanes have garnered significant attention. These rigid frameworks can effectively orient substituents into vectorially defined regions of three-dimensional space, offering a sophisticated approach to optimizing ligand-target interactions.

This application note provides a detailed guide to the use of trans-(3-Fluorocyclobutyl)methanamine hydrochloride (CAS Number: 1260664-80-9), a versatile building block for the synthesis of novel chemical entities. We will delve into the scientific rationale for its use, present its key physicochemical properties, and provide detailed, step-by-step protocols for its incorporation into lead compounds through common synthetic transformations.

Physicochemical Properties and Strategic Advantages

The introduction of a fluorine atom onto the cyclobutane ring of the parent aminomethylcyclobutane imparts several advantageous modifications to its properties.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a significant electron-withdrawing inductive effect, which lowers the pKa of the primary amine. Studies on similar 3-fluorocyclobutylamines have shown a decrease in pKa by approximately 0.8 units compared to their non-fluorinated counterparts.[1] This reduction in basicity can be crucial for mitigating off-target effects, particularly interactions with aminergic GPCRs, and can also influence the compound's absorption and distribution profile.

Impact on Lipophilicity (LogD)

The effect of fluorination on lipophilicity is context-dependent. For the trans-isomer, the fluorine atom and the aminomethyl group are on opposite faces of the cyclobutane ring. This spatial arrangement generally leads to an increase in lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated analogue.[1] This enhanced lipophilicity can improve membrane permeability and oral absorption, key parameters in the optimization of orally bioavailable drug candidates.

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of fluorine at the 3-position of the cyclobutane ring can serve as a "metabolic shield," preventing unwanted metabolism at or near that position and thereby increasing the compound's half-life.

Conformational Rigidity

The cyclobutane ring provides a conformationally constrained scaffold. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The defined stereochemistry of the trans-isomer allows for precise positioning of the amino group and the fluorine atom, enabling fine-tuning of interactions within a binding pocket.

A summary of the key physicochemical properties is presented in the table below:

PropertyValue/EffectRationale and Implication in Drug Design
CAS Number 1260664-80-9[2][3][4]Unique identifier for the hydrochloride salt.
Molecular Formula C₅H₁₁ClFNFor the hydrochloride salt.
Molecular Weight 139.60 g/mol For the hydrochloride salt.
pKa Lowered by ~0.8 unitsReduces basicity, potentially mitigating off-target effects and tuning ADME properties.[1]
Lipophilicity (LogD) Increased (ΔlogP ≈ 1)Enhances membrane permeability and can improve oral absorption.[1]
Metabolic Stability IncreasedC-F bond is resistant to oxidative metabolism, potentially increasing in vivo half-life.
Conformation Rigid trans isomerProvides a defined vector for substituents, reducing entropic loss upon target binding.

Synthetic Protocols for Application

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a versatile primary amine that can be readily incorporated into target molecules using standard synthetic methodologies. The following protocols are provided as a guide for researchers.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is a cornerstone reaction in medicinal chemistry. The use of modern coupling reagents like HATU allows for efficient and high-yielding synthesis of amides, even with sterically hindered or electronically deactivated substrates.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_products Products Amine trans-(3-Fluorocyclobutyl)methanamine (from HCl salt) Amide Target Amide Amine->Amide Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Acid->Amide HATU HATU HATU->Acid Activates Base DIPEA Base->Amine De-protonates Solvent Aprotic Solvent (e.g., DMF) Temp Room Temperature

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF.

  • Amine Liberation: Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes to ensure the liberation of the free amine.

  • Acid Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary amines. This one-pot procedure involves the in-situ formation of an imine followed by its reduction.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_products Products Amine trans-(3-Fluorocyclobutyl)methanamine (from HCl salt) SecAmine Target Secondary Amine Amine->SecAmine Aldehyde Aldehyde (R-CHO) Aldehyde->SecAmine Reducer Sodium Triacetoxyborohydride (STAB) Reducer->SecAmine Reduces Imine Intermediate Base Triethylamine (TEA) Base->Amine De-protonates Solvent Dichloromethane (DCM) Temp Room Temperature

Sources

Application Notes & Protocols: The Strategic Incorporation of Fluorinated Cyclobutanes in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When combined with the unique, rigid, and three-dimensional scaffold of the cyclobutane ring, fluorination provides a synergistic strategy for overcoming common drug design challenges. This guide provides an in-depth analysis of the applications of fluorinated cyclobutanes, detailing the causality behind their benefits in metabolic stability, conformational control, and bioisosterism. We present field-proven insights, detailed experimental protocols, and comparative data to empower researchers to effectively leverage this valuable structural motif in their drug discovery programs.

The Rationale: Why Combine Fluorine with a Cyclobutane Scaffold?

The cyclobutane ring is the smallest cycloalkane that adopts a non-planar, puckered conformation, offering a rigid three-dimensional scaffold that can effectively orient substituents into defined vectors in space.[1] This conformational restriction is highly valuable for locking a molecule into its bioactive conformation, potentially increasing potency and selectivity.[1]

When fluorine, the most electronegative element, is introduced onto this rigid scaffold, its potent electronic effects are amplified. The C-F bond is exceptionally strong and polarized, leading to profound changes in a molecule's properties. The combination of cyclobutane's rigidity and fluorine's electronic influence creates a powerful tool for drug designers to address several key challenges simultaneously:

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.[2]

  • Modulation of Physicochemical Properties: Fine-tuning lipophilicity (LogD) and acidity/basicity (pKa).[3][4][5]

  • Conformational Locking: Enforcing a desired geometry for optimal target binding.[1][6]

  • Bioisosteric Replacement: Serving as a superior alternative to metabolically labile or conformationally flexible groups.[2][7][8]

The following diagram illustrates the decision-making workflow for considering a fluorinated cyclobutane as a strategic element in a lead optimization campaign.

G cluster_0 Lead Optimization Challenges cluster_1 Proposed Solution cluster_2 Anticipated Outcomes Poor Metabolic Stability Poor Metabolic Stability Incorporate Fluorinated Cyclobutane Incorporate Fluorinated Cyclobutane Poor Metabolic Stability->Incorporate Fluorinated Cyclobutane Suboptimal Potency/Selectivity Suboptimal Potency/Selectivity Suboptimal Potency/Selectivity->Incorporate Fluorinated Cyclobutane Poor PK Properties (pKa/LogD) Poor PK Properties (pKa/LogD) Poor PK Properties (pKa/LogD)->Incorporate Fluorinated Cyclobutane Block Metabolic Hotspot Block Metabolic Hotspot Incorporate Fluorinated Cyclobutane->Block Metabolic Hotspot Improve Binding Affinity Improve Binding Affinity Incorporate Fluorinated Cyclobutane->Improve Binding Affinity Optimize pKa & Lipophilicity Optimize pKa & Lipophilicity Incorporate Fluorinated Cyclobutane->Optimize pKa & Lipophilicity Enhance Cell Permeability Enhance Cell Permeability Incorporate Fluorinated Cyclobutane->Enhance Cell Permeability Improved Candidate Improved Candidate Block Metabolic Hotspot->Improved Candidate Improve Binding Affinity->Improved Candidate Optimize pKa & Lipophilicity->Improved Candidate Enhance Cell Permeability->Improved Candidate Lead Compound Lead Compound Lead Compound->Poor Metabolic Stability Lead Compound->Suboptimal Potency/Selectivity Lead Compound->Poor PK Properties (pKa/LogD)

Caption: Decision workflow for incorporating fluorinated cyclobutanes.

Modulating Key Drug-like Properties

The introduction of fluorinated cyclobutanes allows for the precise tuning of molecular properties critical for clinical success.

Enhancing Metabolic Stability

Alkyl groups, particularly those with accessible C-H bonds like tert-butyl or cyclohexyl moieties, are often metabolic "hotspots" susceptible to oxidation by cytochrome P450 enzymes. Replacing these groups with a fluorinated cyclobutane can effectively shield the molecule from degradation. The strong C-F bond is highly resistant to cleavage, and the electronegative fluorine atoms decrease the electron density of adjacent C-H bonds, making them less prone to oxidation.[9]

A prime example is the development of Ivosidenib , an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1). An early lead compound suffered from poor metabolic stability due to the oxidation of its cyclohexane ring. The strategic replacement of the cyclohexyl amine with a difluorocyclobutyl amine significantly reduced metabolic clearance, a key step in developing a clinically viable drug.

G Parent_Molecule Molecule with Metabolic Liability (e.g., Cyclohexane) P450 Cytochrome P450 Oxidation Parent_Molecule->P450 Susceptible C-H bond Metabolite Hydroxylated Metabolite (Rapid Clearance) P450->Metabolite Fluorinated_Analogue Molecule with Fluorinated Cyclobutane Blocked Metabolism Blocked Fluorinated_Analogue->Blocked C-F bond shields adjacent C-H Stable Increased Systemic Exposure Blocked->Stable

Caption: Fluorination blocks oxidative metabolic pathways.

Tuning Lipophilicity and Acidity

Fluorination has a profound and context-dependent impact on a molecule's physicochemical profile.

  • Lipophilicity (LogD): The replacement of hydrogen with fluorine typically increases lipophilicity. For instance, replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutane moiety can increase the LogD by approximately 0.5 units.[8] However, strategic placement of fluorine, particularly in cis-1,2-disubstituted cyclobutanes, can sometimes lead to lowered lipophilicity due to conformational effects that create a polarized molecular surface.[10] This tunability allows chemists to optimize a compound's solubility and membrane permeability.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby functional groups. Replacing a tert-butyl group with a CF₃-cyclobutane on a carboxylic acid can increase its acidity by nearly 2 pKa units.[8] Similarly, the pKa of an amine can be lowered by several units. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects target binding, solubility, and off-target activities (e.g., hERG inhibition).[11]

Table 1: Comparative Physicochemical Properties

Parent MoietyAnalogue MoietyΔLogD (approx.)ΔpKa (Carboxylic Acid)Reference
tert-butyl1-(CF₃)-cyclobutyl+0.4 to +0.5-1.87[8]
Cyclohexyl3,3-difluorocyclobutylVariableN/A
Non-fluorinatedMonofluorinated-0.22 to -0.52N/A[12]

The Fluorinated Cyclobutane as a Bioisostere

Bioisosteric replacement is a key strategy in lead optimization.[11] Fluorinated cyclobutanes have emerged as highly effective bioisosteres for several common chemical motifs.

An Alternative to the tert-Butyl Group

The tert-butyl group is common in drug candidates but is often a metabolic liability. The 1-(trifluoromethyl)cyclobutyl group has been investigated as a unique and advantageous replacement.[7][8] While it has a slightly larger steric profile, it offers a different electronic signature and can improve metabolic stability.[3][7] However, the effect on metabolic stability is not always predictable and must be evaluated on a case-by-case basis. In some instances, it has led to an increase in metabolic stability, while in others, a decrease was observed.[7][8]

Table 2: Metabolic Stability of tert-Butyl vs. 1-(CF₃)-Cyclobutyl Analogues

Compound PairMoietyIntrinsic Clearance (CL_int) (mg min⁻¹ µL⁻¹)OutcomeReference
Model Compound 1tert-butyl12-[7]
1-(CF₃)-cyclobutyl1Improved Stability [7]
Butenafinetert-butyl30-[7]
1-(CF₃)-cyclobutyl21Improved Stability [7]
Tebutamtert-butyl57-[7]
1-(CF₃)-cyclobutyl107Decreased Stability [7]
A Saturated Bioisostere for Aromatic Rings

Replacing planar, electron-rich aromatic rings with saturated 3D scaffolds like cyclobutane is a growing strategy to improve drug-like properties.[2] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, better metabolic stability, and higher clinical success rates.[2] Fluorination of the cyclobutane ring can further help mimic the electronic properties or fill the same space as the original aromatic ring, while providing the benefits of a saturated core.[2]

Synthetic Strategies and Protocols

The accessibility of fluorinated cyclobutane building blocks has grown significantly, enabling their wider adoption in drug discovery programs.[10] Key synthetic strategies include [2+2] cycloadditions, nucleophilic or electrophilic fluorination of existing cyclobutane cores, and photochemical methods.[13][14]

G cluster_0 Starting Materials cluster_1 Key Reactions Alkenes Alkenes Cycloaddition [2+2] Cycloaddition Alkenes->Cycloaddition Cyclobutane Precursor Cyclobutane Precursor Fluorination Nucleophilic or Electrophilic Fluorination Cyclobutane Precursor->Fluorination Bicyclobutane Bicyclobutane Ring_Opening Photochemical Ring Opening Bicyclobutane->Ring_Opening Target Fluorinated Cyclobutane Cycloaddition->Target Fluorination->Target Ring_Opening->Target

Caption: Major synthetic routes to fluorinated cyclobutanes.

Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

This protocol describes the synthesis of a versatile monofluorinated cyclobutane building block via nucleophilic fluorination of a cyclobutane precursor. This method is based on established procedures and provides a key intermediate for further elaboration.[15]

Objective: To synthesize 3-fluorocyclobutanecarboxylic acid from a suitable hydroxyl-substituted cyclobutane precursor.

Materials:

  • Ethyl 3-hydroxycyclobutane-1-carboxylate

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

Part A: Tosylation of the Hydroxyl Group

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add pyridine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, ethyl 3-((tosyloxy)methyl)cyclobutane-1-carboxylate. This is often used in the next step without further purification.

Part B: Nucleophilic Fluorination

  • Setup: In a clean, dry flask, dissolve the crude tosylate from Part A (1.0 eq) in anhydrous THF.

  • Fluoride Source: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the fluorinated ester by TLC or GC-MS.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product, ethyl 3-fluorocyclobutane-1-carboxylate, by flash column chromatography on silica gel.

Part C: Saponification to the Carboxylic Acid

  • Setup: Dissolve the purified fluorinated ester from Part B (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (as monitored by TLC).

  • Acidification: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 3-fluorocyclobutanecarboxylic acid, typically as a white solid.

Self-Validation:

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic signal in the ¹⁹F NMR spectrum and the corresponding C-F coupling constants in the ¹H and ¹³C NMR spectra are diagnostic for successful fluorination.

  • Purity Assessment: Purity should be assessed by HPLC or GC analysis.

Conclusion and Future Perspectives

Fluorinated cyclobutanes represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity and potent electronic modulation allows for the targeted improvement of metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][13] Case studies like Ivosidenib demonstrate their proven clinical value. As synthetic methodologies continue to advance, the diversity of available fluorinated cyclobutane building blocks will expand, paving the way for their application in increasingly complex molecular architectures and further solidifying their role in the development of next-generation therapeutics.

References

  • A Comparative Guide to the Synthetic Methodologies of Fluorin
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom.
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Chemistry – A European Journal.
  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
  • Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine deriv
  • Optimized biologically active fluorinated cycloalkane derivatives...
  • Some useful fluoroalkyl‐substituted cyclobutanes.
  • Cyclobutane Deriv
  • Factors affecting conformations of fluorinated cycloalkyl derivatives.
  • FDA‐approved drugs containing fluorinated cycloalkane motifs.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Fluorine in drug discovery: Role, design and case studies.
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.

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Application Notes and Protocols: Trans-(3-Fluorocyclobutyl)methamine Hydrochloride as a Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this optimization process.[1][2][3] This application note delves into the utility of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a versatile bioisostere, offering a unique combination of conformational rigidity and metabolic stability.

The incorporation of a cyclobutane ring introduces a level of conformational constraint that can pre-organize a molecule for optimal interaction with its biological target, potentially enhancing binding affinity.[4][5] Furthermore, the strategic placement of a fluorine atom can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond, often leading to an extended drug half-life.[6] Trans-(3-Fluorocyclobutyl)methamine hydrochloride provides a readily available building block for medicinal chemists to harness these advantages.

Physicochemical Properties of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Understanding the fundamental properties of this building block is crucial for its effective implementation in a drug design campaign.

PropertyValueSource
CAS Number 1260664-80-9[7][8]
Molecular Formula C₅H₁₁ClFN[9]
Molecular Weight 139.60 g/mol [9]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar organic solventsSupplier Data

Conceptual Framework: Bioisosteric Replacement Strategy

The primary application of trans-(3-Fluorocyclobutyl)methamine hydrochloride is as a bioisosteric replacement for more flexible or metabolically labile moieties, such as substituted alkylamines or other cyclic amines. The diagram below illustrates this concept.

G cluster_0 Lead Compound cluster_1 Optimized Compound Lead R-NH-CH₂-CH(CH₃)₂ Optimized R-NH-CH₂-(trans-3-F-cyclobutyl) Lead->Optimized Bioisosteric Replacement Rationale Rationale: - Increased conformational rigidity - Blocked metabolic oxidation - Improved pharmacokinetic profile Optimized->Rationale

Caption: Bioisosteric replacement of a flexible, metabolically susceptible isobutylamine group with the trans-(3-fluorocyclobutyl)methamine moiety.

Protocols for Synthesis and Incorporation

Protocol 1: Synthesis of trans-(3-Fluorocyclobutyl)methanamine Precursor

While trans-(3-Fluorocyclobutyl)methamine hydrochloride is commercially available, understanding its synthesis provides valuable context. A plausible synthetic route commences from 3-oxocyclobutane carboxylic acid, leveraging stereoselective reduction and fluorination as key steps.

Step-by-Step Methodology:

  • Protection and Reduction: The carboxylic acid of 3-oxocyclobutane carboxylic acid is first protected as a suitable ester (e.g., methyl or ethyl ester). The ketone is then reduced to a hydroxyl group. Stereocontrol during this reduction is critical to ultimately afford the desired trans stereochemistry.

  • Fluorination: The hydroxyl group is converted to a good leaving group (e.g., tosylate or mesylate) and subsequently displaced with a fluoride source (e.g., tetrabutylammonium fluoride) via an SN2 reaction, which inverts the stereochemistry to yield the trans-fluoroester.

  • Amide Formation: The ester is hydrolyzed back to the carboxylic acid, which is then converted to a primary amide using standard amide coupling conditions (e.g., thionyl chloride followed by ammonia).

  • Reduction to Amine: The primary amide is reduced to the corresponding amine (e.g., using borane or lithium aluminum hydride) to yield trans-(3-Fluorocyclobutyl)methanamine.

  • Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Protocol 2: Incorporation into a Lead Scaffold via Amide Coupling

A common application for this building block is its incorporation into a lead molecule via amide bond formation. The following protocol outlines a general procedure for this coupling reaction.

Materials and Reagents:

  • Carboxylic acid-containing lead scaffold

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid scaffold (1.0 eq) in the chosen anhydrous solvent, add the coupling agents (e.g., HATU, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq) and the organic base (e.g., DIPEA, 2.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired amide.

Protocols for Biological Evaluation

A key rationale for employing trans-(3-Fluorocyclobutyl)methamine hydrochloride is the anticipated improvement in metabolic stability and potentially enhanced target binding. The following protocols outline standard assays to validate these hypotheses.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6]

Materials and Reagents:

  • Test compound and a non-fluorinated analog (as a comparator)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compounds and comparators in phosphate buffer.

  • Incubation: In a 96-well plate, pre-warm the HLM solution and the compound solutions at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in respective wells by adding ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. A longer half-life for the fluorinated compound compared to its non-fluorinated analog would validate the bioisosteric replacement strategy.

G Start Start Prepare_Reagents Prepare Microsomes, Compound, and NADPH Start->Prepare_Reagents Incubate Pre-warm at 37°C Prepare_Reagents->Incubate Initiate_Reaction Add NADPH Incubate->Initiate_Reaction Time_Points Sample at 0, 5, 15, 30, 60 min Initiate_Reaction->Time_Points Quench Add Acetonitrile + Internal Standard Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for an in vitro metabolic stability assay.

Protocol 4: Target Binding Affinity Assay

Various techniques can be employed to determine the binding affinity of a compound to its target protein, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Radioligand binding assays are also a common and sensitive method.[10]

General Principle (Competitive Radioligand Binding Assay):

This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known affinity for the target receptor.

Materials and Reagents:

  • Source of target protein (e.g., cell membranes expressing the receptor, purified protein)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity

  • Test compound and non-fluorinated analog

  • Assay buffer

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate, combine the target protein source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or its non-fluorinated analog.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand. This is often achieved by rapid filtration through a filter mat that traps the protein-ligand complexes.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Case Study: Application in Kinase Inhibitor Design

While specific comparative data for trans-(3-Fluorocyclobutyl)methamine is not extensively published in peer-reviewed literature, the patent literature provides valuable insights. For instance, in the development of Janus Kinase (JAK) inhibitors, cyclobutane derivatives have been explored to modulate potency and pharmacokinetic properties.[1][2] Similarly, in the context of Raf inhibitors, urea derivatives incorporating a trans-3-fluorocyclobutyl moiety have been synthesized, highlighting the relevance of this scaffold in kinase inhibitor design. The rationale for such a substitution would be to occupy a specific pocket in the kinase active site with a conformationally restricted and metabolically stable group, potentially leading to improved potency and duration of action.

Conclusion

Trans-(3-Fluorocyclobutyl)methamine hydrochloride is a valuable building block for medicinal chemists seeking to optimize lead compounds. Its inherent conformational rigidity and the metabolic stability conferred by the fluorine atom make it an attractive bioisostere for flexible or metabolically labile amine-containing moieties. The protocols outlined in this application note provide a framework for the synthesis, incorporation, and biological evaluation of compounds containing this promising scaffold. By leveraging this building block, researchers can address common challenges in drug development, such as poor metabolic stability and suboptimal target engagement, thereby accelerating the path to novel therapeutics.

References

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  • Fluorochem. (n.d.). TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL.
  • 凯美商城. (n.d.). trans-(3-fluorocyclobutyl)methamine hydrochloride - CAS:1523618-03-2.
  • Manchester Organics. (n.d.). trans-(3-Fluorocyclobutyl)methamine hydrochloride | 1260664-80-9.

Sources

Protocol for N-Alkylation of trans-(3-Fluorocyclobutyl)methanamine Hydrochloride: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of trans-(3-fluorocyclobutyl)methanamine hydrochloride, a valuable building block in medicinal chemistry. The primary method detailed is reductive amination, a robust and widely applicable one-pot procedure favored for its efficiency and broad substrate scope.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the underlying chemical principles.

Introduction: The Significance of the (3-Fluorocyclobutyl)methanamine Scaffold

The introduction of fluorinated motifs into small molecules is a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability. The trans-(3-fluorocyclobutyl)methanamine scaffold, in particular, offers a desirable combination of a rigid cyclobutyl ring, which can explore specific vector spaces in a protein binding pocket, and a primary amine handle for further functionalization. N-alkylation of this primary amine is a critical step in the synthesis of diverse compound libraries for lead optimization in drug discovery programs.

This document outlines a reliable protocol for the N-alkylation of trans-(3-fluorocyclobutyl)methanamine hydrochloride via reductive amination. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][3][4]

Reaction Schematics and Mechanism

Reductive amination is a two-step process that occurs in a single reaction vessel.[2][3] The first step is the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound.[4][5][6] This is followed by the reduction of the C=N double bond by a selective reducing agent.[5][7]

General Reaction Scheme:

Reductive_Amination_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R¹-NH₂ Imine [R¹-N=CHR²] Amine->Imine + Carbonyl O=CHR² Carbonyl->Imine Product R¹-NH-CH₂R² Imine->Product [Reducing Agent]

Caption: General scheme of reductive amination.

Mechanism of Reductive Amination:

The reaction typically proceeds under mildly acidic conditions which catalyze the formation of the imine intermediate.[4] A key advantage of using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is their ability to selectively reduce the protonated imine (iminium ion) much faster than the starting carbonyl compound.[7]

Reductive_Amination_Mechanism Reactants Amine (R-NH₂) + Carbonyl (R'₂C=O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-N⁺H=CR'₂] Hemiaminal->Iminium Dehydration (-H₂O) Hydride_Attack Hydride Attack (from NaBH(OAc)₃) Iminium->Hydride_Attack Product Secondary Amine (R-NH-CHR'₂) Hydride_Attack->Product Reduction

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of trans-(3-fluorocyclobutyl)methanamine hydrochloride with an aldehyde or ketone.

Materials and Reagents
ReagentCAS NumberSupplier ExamplePurity
trans-(3-Fluorocyclobutyl)methanamine hydrochloride1260664-80-9Manchester Organics[8]>97%
Aldehyde or KetoneVariesSigma-Aldrich>98%
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Sigma-Aldrich[9]>95%
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich>99.8%
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5Sigma-Aldrich>99%
Saturated Sodium Bicarbonate Solution (aq.)N/AIn-house prep.N/A
Brine (Saturated Sodium Chloride Solution)N/AIn-house prep.N/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-Aldrich>99%
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Workflow for One-Pot Reductive Amination:

One_Pot_Reductive_Amination_Workflow Start Dissolve Amine HCl and Carbonyl in DCM Add_Base Add Triethylamine (1.1 eq.) Stir for 15 min Start->Add_Base Imine_Formation Stir at RT for 1-2 hours (Imine Formation) Add_Base->Imine_Formation Reduction Add NaBH(OAc)₃ (1.5 eq.) portion-wise Imine_Formation->Reduction Reaction Stir at RT until completion (Monitor by TLC/LC-MS) Reduction->Reaction Workup Quench with sat. NaHCO₃ Reaction->Workup Extraction Extract with DCM Workup->Extraction Purification Dry, Concentrate, and Purify (Flash Chromatography) Extraction->Purification End Isolated N-alkylated Product Purification->End

Caption: Workflow for one-pot reductive amination.

  • Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve trans-(3-fluorocyclobutyl)methanamine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous dichloromethane (DCM).[1]

  • In-situ Free-Basing: To the stirred solution, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) dropwise. Stir the mixture at room temperature for approximately 15 minutes to ensure the complete formation of the free amine.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1] For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) may be beneficial.[1] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[1] The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Filter and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[1]

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.[9][10][11] It is also an irritant to the skin, eyes, and respiratory system.[10][11] Always handle NaBH(OAc)₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12][13] Store in a cool, dry place under an inert atmosphere.[10]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Amines and Aldehydes: These compounds can be irritants and sensitizers. Avoid inhalation and skin contact.

Characterization of the N-Alkylated Product

The structure and purity of the final N-alkylated product should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Key diagnostic signals in the ¹H NMR spectrum include the disappearance of the primary amine N-H protons and the appearance of new signals corresponding to the newly introduced alkyl group.[14][15][16] The hydrogens on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.[14][15][16]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[14] Alkylamines also undergo a characteristic alpha-cleavage fragmentation pattern.[14][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction. The disappearance of the characteristic N-H stretching bands of the primary amine (a pair of bands around 3300-3500 cm⁻¹) and the appearance of a single N-H stretching band for the secondary amine (around 3300-3500 cm⁻¹) can be observed.[15][16][17]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Incomplete imine formation; Inactive reducing agentExtend the imine formation time; add a dehydrating agent (e.g., MgSO₄); use fresh, anhydrous NaBH(OAc)₃.
Formation of Byproducts Over-alkylation to tertiary amine; Aldol condensationUse a 1:1 stoichiometry of amine to carbonyl; maintain a neutral to slightly acidic pH; keep the reaction temperature low.
Difficult Purification Close-eluting impuritiesOptimize the mobile phase for flash chromatography; consider derivatization or an alternative purification technique.

Conclusion

The reductive amination protocol detailed in this application note provides a reliable and efficient method for the N-alkylation of trans-(3-fluorocyclobutyl)methanamine hydrochloride. This procedure is amenable to a wide range of aldehydes and ketones, making it a valuable tool for the synthesis of diverse libraries of compounds for drug discovery and development. Careful attention to reaction conditions, reagent quality, and safety precautions will ensure successful and reproducible results.

References

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Sources

Application Notes and Protocols for the Analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a key building block in pharmaceutical synthesis. Due to its polar and saline nature, this primary amine presents unique challenges for chromatographic analysis. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) and direct gas chromatography (GC) methods are often ineffective. This guide presents two robust and validated approaches: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for direct analysis by HPLC and a Gas Chromatography method requiring a derivatization step for enhanced volatility and sensitivity. The causality behind method selection, detailed step-by-step protocols, and a framework for method validation based on ICH guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a polar, non-volatile salt. Its primary amine functional group is highly basic and prone to strong interactions with active sites in chromatographic systems, while its low molecular weight and lack of a significant chromophore complicate detection.[1] Direct analysis by standard C18 RP-HPLC is challenging due to poor retention, often resulting in elution near the void volume. Similarly, the compound's salt form and high polarity make it unsuitable for direct GC analysis, as it is not volatile and would thermally decompose in the injector.[2][3]

To overcome these challenges, specialized chromatographic strategies are required. This note details two effective methods:

  • HPLC Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful technique for the retention and separation of highly polar compounds.[4][5]

  • GC Analysis via Derivatization: A chemical modification process to convert the polar amine into a more volatile and thermally stable derivative suitable for GC analysis.[2][6]

These methods are designed to provide accurate, reproducible, and robust quantification for quality control, stability testing, and research applications.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Selection: HILIC vs. Alternatives

For polar analytes like trans-(3-Fluorocyclobutyl)methamine hydrochloride, standard reversed-phase chromatography is inadequate. The primary alternatives are ion-pair chromatography and HILIC.

  • Ion-Pair Chromatography: Involves adding a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, enhancing retention on a C18 column.[7][8] While effective, ion-pair reagents can be difficult to remove from the column, leading to long equilibration times and potential contamination for subsequent analyses, especially with mass spectrometry.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9] The mobile phase creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained by partitioning between this aqueous layer and the bulk organic mobile phase.[10] This mode offers excellent retention for polar compounds and uses volatile mobile phases that are highly compatible with mass spectrometry (MS) detection.[10] For these reasons, HILIC is the recommended HPLC approach.

HILIC Experimental Workflow

The diagram below outlines the general workflow for the HPLC analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride using the HILIC method.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Analyte Solvent Dissolve in Diluent (e.g., 90:10 ACN:H₂O) Sample->Solvent Vortex Vortex & Sonicate Solvent->Vortex Filter Filter (0.22 µm PTFE) Vortex->Filter Inject Inject into HILIC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (CAD/ELSD/MS) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dissolve Sample in Water Base Add Base (e.g., 2M NaOH) to liberate free amine Sample->Base Extract Extract with Organic Solvent (e.g., MTBE) Base->Extract Deriv Add Derivatizing Agent (e.g., TFAA) Extract->Deriv React Heat to React (e.g., 70°C, 30 min) Deriv->React Inject Inject into GC-FID/ECD System React->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or ECD) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify

Sources

Application Note: A Scalable and Stereoselective Synthesis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The cyclobutane scaffold, a "bioisostere" for larger and more flexible moieties, offers a rigid framework that can favorably orient substituents for optimal target engagement. The convergence of these two motifs in trans-(3-Fluorocyclobutyl)methamine hydrochloride has made it a valuable building block in the synthesis of innovative therapeutics. This application note provides a detailed, scalable, and stereoselective protocol for the synthesis of this important intermediate, designed to be a robust and reproducible process for drug discovery and development applications.

The presented synthetic route is a multi-step process commencing with the stereoselective reduction of 3-fluorocyclobutanone, followed by a series of transformations culminating in a key Hofmann rearrangement to install the desired aminomethyl group. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful large-scale synthesis.

Reaction Scheme and Mechanism

The overall synthetic strategy is depicted in the following scheme:

Synthetic_Pathway start 3-Fluorocyclobutanone intermediate1 trans-3-Fluorocyclobutanol start->intermediate1 Stereoselective Reduction intermediate2 trans-3-Fluorocyclobutyl Tosylate intermediate1->intermediate2 Tosylation intermediate3 trans-3-Fluorocyclobutanecarbonitrile intermediate2->intermediate3 Cyanation intermediate4 trans-3-Fluorocyclobutanecarboxylic Acid intermediate3->intermediate4 Hydrolysis intermediate5 trans-3-Fluorocyclobutanecarboxamide intermediate4->intermediate5 Amidation product trans-(3-Fluorocyclobutyl)methamine Hydrochloride intermediate5->product Hofmann Rearrangement & Salt Formation

Figure 1: Proposed synthetic pathway for trans-(3-Fluorocyclobutyl)methamine hydrochloride.

The stereochemistry of the final product is established early in the synthesis through the stereoselective reduction of 3-fluorocyclobutanone to afford the trans-3-fluorocyclobutanol. This isomeric purity is maintained throughout the subsequent substitution and functional group manipulations. The final key transformation is the Hofmann rearrangement of trans-3-fluorocyclobutanecarboxamide. This reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine with the loss of one carbon atom.[1][2] The reaction is typically conducted in the presence of a base and a halogen, such as bromine.[3] Milder, more modern variations of the Hofmann rearrangement, for instance, using hypervalent iodine reagents, can also be employed to potentially improve yields and reduce side reactions on a larger scale.[4][5]

Experimental Protocols

Part 1: Synthesis of trans-3-Fluorocyclobutanecarboxamide

This part of the protocol details the multi-step conversion of 3-fluorocyclobutanone to the key intermediate, trans-3-fluorocyclobutanecarboxamide.

Experimental_Workflow_Part1 cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Tosylation cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Amidation s1_start Dissolve 3-Fluorocyclobutanone in Methanol s1_reagent Add Sodium Borohydride (NaBH4) portion-wise at 0°C s1_start->s1_reagent s1_reaction Stir at room temperature (Monitor by TLC/GC) s1_reagent->s1_reaction s1_workup Quench with water, extract with Dichloromethane (DCM) s1_reaction->s1_workup s1_purify Dry organic layer, concentrate, and purify by distillation s1_workup->s1_purify s1_product trans-3-Fluorocyclobutanol s1_purify->s1_product s2_start Dissolve trans-3-Fluorocyclobutanol and Triethylamine in DCM s2_reagent Add p-Toluenesulfonyl chloride (TsCl) at 0°C s2_start->s2_reagent s2_reaction Stir at room temperature (Monitor by TLC) s2_reagent->s2_reaction s2_workup Wash with HCl (aq), NaHCO3 (aq), and brine s2_reaction->s2_workup s2_purify Dry organic layer and concentrate in vacuo s2_workup->s2_purify s2_product trans-3-Fluorocyclobutyl Tosylate s2_purify->s2_product s3_start Dissolve trans-3-Fluorocyclobutyl Tosylate in DMSO s3_reagent Add Sodium Cyanide (NaCN) s3_start->s3_reagent s3_reaction Heat to 80-90°C (Monitor by GC) s3_reagent->s3_reaction s3_workup Cool, pour into water, extract with Ethyl Acetate s3_reaction->s3_workup s3_purify Wash with brine, dry, and concentrate s3_workup->s3_purify s3_product trans-3-Fluorocyclobutanecarbonitrile s3_purify->s3_product s4_start Suspend trans-3-Fluorocyclobutane- carbonitrile in Ethanol/Water s4_reagent Add Sodium Hydroxide (NaOH) s4_start->s4_reagent s4_reaction Reflux until reaction is complete (Monitor by TLC) s4_reagent->s4_reaction s4_workup Cool, acidify with HCl (conc.), extract with Ethyl Acetate s4_reaction->s4_workup s4_purify Dry organic layer and concentrate s4_workup->s4_purify s4_product trans-3-Fluorocyclobutanecarboxylic Acid s4_purify->s4_product s5_start Dissolve trans-3-Fluorocyclobutane- carboxylic Acid in DCM s5_reagent1 Add Oxalyl Chloride and catalytic DMF at 0°C s5_start->s5_reagent1 s5_reagent2 Add aqueous Ammonia (NH4OH) at 0°C s5_reagent1->s5_reagent2 s5_reaction Stir at room temperature s5_reagent2->s5_reaction s5_workup Extract with DCM, wash with water and brine s5_reaction->s5_workup s5_purify Dry organic layer, concentrate, and recrystallize s5_workup->s5_purify s5_product trans-3-Fluorocyclobutanecarboxamide s5_purify->s5_product

Figure 2: Experimental workflow for the synthesis of the key amide intermediate.

Part 2: Hofmann Rearrangement and Salt Formation

This section outlines the final conversion of the amide to the target amine hydrochloride.

  • Preparation of Sodium Hypobromite Solution: In a jacketed reactor cooled to 0-5°C, slowly add bromine to a solution of sodium hydroxide in water with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add a solution of trans-3-fluorocyclobutanecarboxamide in a suitable solvent (e.g., water or a water/organic co-solvent system) at 0-5°C.

  • Reaction Progression: Slowly warm the reaction mixture to room temperature, and then heat to 50-60°C. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting amide is consumed.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or tert-butyl methyl ether, to remove any non-polar impurities.

  • Acidification and Salt Formation: Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Isolation and Purification: Concentrate the acidic aqueous solution under reduced pressure to precipitate the crude trans-(3-Fluorocyclobutyl)methamine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water.

Data and Expected Results

The following table summarizes the expected outcomes for each step of the synthesis on a laboratory scale. Scaling up may require process optimization to maintain yields and purity.

StepIntermediate/ProductMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC/GC)Key Analytical Data
1trans-3-Fluorocyclobutanol90.1185-95>98%¹H NMR, ¹⁹F NMR, GC-MS
2trans-3-Fluorocyclobutyl Tosylate244.2790-98>97%¹H NMR, ¹⁹F NMR
3trans-3-Fluorocyclobutanecarbonitrile99.1180-90>95%¹H NMR, ¹⁹F NMR, IR
4trans-3-Fluorocyclobutanecarboxylic Acid118.1085-95>98%¹H NMR, ¹⁹F NMR, LC-MS
5trans-3-Fluorocyclobutanecarboxamide117.1280-90>98%¹H NMR, ¹⁹F NMR, LC-MS
6trans-(3-Fluorocyclobutyl)methamine HCl139.6070-85>99%¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, Elemental Analysis

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work. The following are key safety considerations for this synthesis:

  • Organofluorine Compounds: Fluorinated organic compounds can have unique toxicological properties.[2] Handle all intermediates and the final product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hofmann Rearrangement Reagents:

    • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE. Have a bromine spill kit readily available.

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Sodium Cyanide: Highly toxic. Handle with extreme caution in a dedicated fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

  • Reactive Reagents:

    • Oxalyl Chloride: Corrosive and reacts violently with water. Handle in a fume hood.

    • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas.

  • General Precautions: Use appropriate engineering controls (fume hoods, blast shields) for all reactions, especially when scaling up. Ensure all glassware is dry and appropriate for the intended use.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride. By carefully controlling the stereochemistry in the initial reduction step and employing a robust Hofmann rearrangement as the key transformation, this valuable building block can be produced in high yield and purity. Adherence to the detailed experimental procedures and safety precautions outlined herein will enable researchers and drug development professionals to reliably synthesize this important compound for their research and development needs.

References

  • Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (n.d.). HOFMANN REARRANGEMENT UNDER MILDLY ACIDIC CONDITIONS USING [I,I-BIS(TRIFLUOROACETOXY)]IODOBENZENE: CYCLOBUTYLAMINE HYDROCHLORIDE FROM CYCLOBUTANECARBOXAMIDE. Organic Syntheses. Retrieved from [Link]

  • Loudon, G. M., & Radhakrishna, A. S. (1984). Hofmann rearrangement under mildly acidic conditions using [I,I-bis(trifluoroacetoxy)]iodobenzene: cyclobutylamine hydrochloride from cyclobutanecarboxamide. The Journal of Organic Chemistry, 49(26), 5270–5272.
  • Chernykh, A. V., et al. (2015). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Lerner, E., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6456-6516.

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Synthetic Strategies for trans-(3-Fluorocyclobutyl)methamine Hydrochloride and Its Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 3-fluorocyclobutyl moiety, in particular, has emerged as a valuable bioisostere for various functional groups, imparting unique conformational constraints and metabolic stability. This guide provides a detailed exploration of synthetic routes to trans-(3-Fluorocyclobutyl)methamine hydrochloride, a key building block for the development of novel therapeutics. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers engaged in the synthesis of complex molecules bearing this fluorinated motif.

Two primary retrosynthetic pathways will be detailed, each leveraging common starting materials and well-established chemical transformations. The first route hinges on the stereoselective synthesis of trans-3-fluorocyclobutane-1-carboxylic acid, followed by a Curtius or Hofmann rearrangement. The second, more convergent approach, employs a Mitsunobu reaction to invert the stereochemistry of a readily accessible cis-alcohol precursor, thereby ensuring the desired trans configuration.

Retrosynthetic Analysis

A logical disconnection of the target molecule, trans-(3-Fluorocyclobutyl)methamine hydrochloride, reveals two plausible synthetic strategies. Both pathways converge on the key intermediate, trans-3-fluorocyclobutanamine, which is then converted to the final hydrochloride salt.

G target trans-(3-Fluorocyclobutyl)methamine HCl amine trans-(3-Fluorocyclobutyl)methamine target->amine HCl formation route1 Route 1: Rearrangement Strategy amine->route1 route2 Route 2: Stereoinversion Strategy amine->route2 carboxylic_acid trans-3-Fluorocyclobutane -1-carboxylic Acid route1->carboxylic_acid Curtius Rearrangement carboxamide trans-3-Fluorocyclobutane -1-carboxamide route1->carboxamide Hofmann Rearrangement cis_alcohol cis-3-Fluorocyclobutanol route2->cis_alcohol Mitsunobu Reaction (Stereoinversion) starting_material 3-Oxocyclobutane -1-carboxylic Acid carboxylic_acid->starting_material Stereoselective Fluorination & Reduction carboxamide->carboxylic_acid Amidation cis_alcohol->starting_material Reduction & Fluorination

Caption: Retrosynthetic analysis of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Route 1: The Rearrangement Strategy

This synthetic approach focuses on the initial establishment of the trans stereochemistry in a carboxylic acid precursor, followed by a one-carbon degradation of the carboxyl group to the desired aminomethyl functionality.

Step 1: Synthesis of trans-3-Fluorocyclobutane-1-carboxylic Acid

The synthesis commences with the commercially available 3-oxocyclobutanecarboxylic acid. A key challenge is the stereoselective introduction of the fluorine atom to yield the trans isomer. This can be achieved through a reduction-fluorination sequence.

Protocol 1: Synthesis of trans-3-Fluorocyclobutane-1-carboxylic Acid

  • Reduction of the Ketone:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with 1 M HCl until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-3-hydroxycyclobutanecarboxylic acid. The trans isomer is generally the major product under these conditions.

  • Fluorination with Deoxyfluorinating Agent:

    • Dissolve the mixture of hydroxy acids in dichloromethane (DCM).

    • Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers of 3-fluorocyclobutane-1-carboxylic acid. The trans isomer is typically the more stable and major product.[1]

Step Reactants Key Reagents Typical Yield Notes
13-Oxocyclobutanecarboxylic AcidNaBH₄85-95%The ratio of cis to trans alcohol can vary.
23-Hydroxycyclobutanecarboxylic AcidDAST60-75%DAST is corrosive and moisture-sensitive; handle with care.
Step 2: Conversion to trans-(3-Fluorocyclobutyl)methamine

With the key trans-acid in hand, the next step involves a rearrangement reaction to form the amine. Both the Curtius and Hofmann rearrangements are viable options.

Protocol 2a: Curtius Rearrangement

The Curtius rearrangement offers a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[2][3]

  • Acyl Azide Formation:

    • To a solution of trans-3-fluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.[4]

    • Stir the mixture for 1 hour at room temperature.

  • Rearrangement and Trapping:

    • Heat the reaction mixture to 80-90 °C until nitrogen evolution ceases (typically 2-3 hours). This forms the isocyanate intermediate.

    • Cool the reaction to room temperature and add tert-butanol (t-BuOH, 1.5 eq).

    • Reflux the mixture for 4 hours to form the Boc-protected amine.

    • Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude Boc-protected amine by column chromatography.

  • Deprotection:

    • Dissolve the purified Boc-protected amine in a solution of HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude amine salt.

Protocol 2b: Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route from the corresponding primary amide.[5][6][7]

  • Amide Formation:

    • Convert trans-3-fluorocyclobutane-1-carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Carefully add the acyl chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide.

    • Stir for 1 hour, then extract the product, trans-3-fluorocyclobutane-1-carboxamide, with a suitable organic solvent.

    • Dry and concentrate to obtain the crude amide, which can be used in the next step without further purification.

  • Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide in water.

    • Add the trans-3-fluorocyclobutane-1-carboxamide to the hypobromite solution.

    • Slowly warm the reaction mixture to 50-70 °C and stir for 1-2 hours.

    • Cool the reaction and extract the resulting trans-(3-fluorocyclobutyl)methamine with an organic solvent.

    • Dry the organic layer and proceed to the salt formation step.

G start trans-3-Fluorocyclobutane -1-carboxylic Acid acyl_azide Acyl Azide start->acyl_azide DPPA, Et3N isocyanate Isocyanate acyl_azide->isocyanate Heat (-N2) boc_amine Boc-protected Amine isocyanate->boc_amine t-BuOH amine trans-(3-Fluorocyclobutyl)methamine boc_amine->amine HCl or TFA

Caption: Curtius rearrangement pathway.

Route 2: The Stereoinversion Strategy

This more elegant approach leverages a Mitsunobu reaction to invert the stereochemistry of a cis-alcohol, which is often the major product of the initial reduction step. This can be a more efficient way to access the desired trans isomer.

Step 1: Synthesis of cis-3-Fluorocyclobutanol
  • Reduction of 3-Oxocyclobutanecarboxylic Acid: As described in Route 1, Step 1, this reduction typically yields a mixture of cis and trans alcohols. The cis isomer can be separated by chromatography.

  • Fluorination: The fluorination of the resulting cis-3-hydroxycyclobutanecarboxylic acid using DAST will predominantly proceed with retention of configuration, yielding cis-3-fluorocyclobutanecarboxylic acid. Subsequent reduction of the carboxylic acid with a reagent like lithium aluminum hydride (LAH) would provide cis-3-fluorocyclobutanol.

Step 2: Stereoinversion via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereocenter of a secondary alcohol.[8][9][10][11]

Protocol 3: Mitsunobu Reaction for Stereoinversion

  • Reaction Setup:

    • To a solution of cis-3-fluorocyclobutanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a suitable nitrogen nucleophile such as phthalimide (1.5 eq).

    • Cool the mixture to 0 °C.

  • Mitsunobu Reaction:

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Deprotection:

    • Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the trans-N-(3-fluorocyclobutyl)phthalimide.

    • Remove the phthalimide protecting group using hydrazine hydrate in ethanol under reflux to yield trans-3-fluorocyclobutanamine.

A patent describes a similar strategy for the synthesis of trans-3-aminocyclobutanol, where a Mitsunobu reaction is used for stereochemical inversion.[12]

G cis_alcohol cis-3-Fluorocyclobutanol mitsunobu_complex Alkoxyphosphonium Salt cis_alcohol->mitsunobu_complex PPh3, DEAD/DIAD trans_phthalimide trans-N-(3-Fluorocyclobutyl)phthalimide mitsunobu_complex->trans_phthalimide Phthalimide (SN2) trans_amine trans-3-Fluorocyclobutanamine trans_phthalimide->trans_amine Hydrazine

Caption: Mitsunobu reaction for stereoinversion.

Step 3: Homologation to trans-(3-Fluorocyclobutyl)methamine

Once trans-3-fluorocyclobutanamine is obtained, a one-carbon homologation is required to arrive at the target methanamine. A possible route involves conversion to the corresponding nitrile followed by reduction.

  • Conversion to Nitrile: The amine can be converted to the corresponding bromide or tosylate, followed by nucleophilic substitution with cyanide.

  • Reduction of Nitrile: The resulting trans-3-fluorocyclobutanecarbonitrile can be reduced to trans-(3-fluorocyclobutyl)methamine using a reducing agent such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Final Step: Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt, which improves the compound's stability and handling properties.

Protocol 4: Hydrochloride Salt Formation

  • Dissolve the free base of trans-(3-fluorocyclobutyl)methamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.[4][13][14]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield trans-(3-fluorocyclobutyl)methamine hydrochloride as a stable, crystalline solid.[5]

Parameter Method Key Reagents Notes
Purity Recrystallization-The choice of solvent for recrystallization is crucial for obtaining high purity.
Stability Crystalline solid-The salt form is generally more stable and less hygroscopic than the free base.
Handling Solid-Easier to handle and weigh accurately compared to the often-oily free base.

Conclusion

The synthetic routes outlined in this guide provide robust and adaptable strategies for the preparation of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its derivatives. The choice between the rearrangement and stereoinversion strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. By understanding the underlying principles of each transformation and adhering to the detailed protocols, researchers can confidently access this valuable building block for the advancement of drug discovery programs.

References

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link].

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link].

  • Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. ResearchGate. Available at: [Link].

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. Available at: [Link].

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link].

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link].

  • Making Aniline HCl. YouTube. Available at: [Link].

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link].

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link].

  • New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. ACS Publications. Available at: [Link].

  • Mitsunobu Reaction. Available at: [Link].

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link].

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link].

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link].

  • Separation of cis and trans isomers. Google Patents.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link].

  • Separation and purification of cis and trans isomers. Google Patents.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PubMed Central. Available at: [Link].

  • Synthesis method of trans-3-aminobutanol. Google Patents.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed Central. Available at: [Link].

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. Available at: [Link].

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Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enzyme Inhibitors in Modern Therapeutics

Enzymes are the biological catalysts that orchestrate the vast majority of biochemical reactions essential for life. Their dysregulation, however, is a hallmark of numerous diseases, including cancer, infectious diseases, and metabolic disorders.[1][2] Enzyme inhibitors are small molecules that bind to enzymes and reduce their activity, representing a cornerstone of modern pharmacology and drug discovery.[3] By selectively targeting enzymes involved in disease pathogenesis, these inhibitors can modulate biochemical pathways with high precision, offering a powerful therapeutic strategy.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key strategies and detailed protocols for the synthesis of enzyme inhibitors. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental choices, empowering researchers to design and execute robust inhibitor discovery campaigns.

I. Foundational Strategies in Enzyme Inhibitor Design

The journey to a potent and selective enzyme inhibitor begins with a strategic approach to its design. The choice of strategy is often dictated by the available information about the target enzyme, such as its three-dimensional structure and catalytic mechanism.

Structure-Based Drug Design (SBDD): A Rational Approach

When the three-dimensional structure of a target enzyme is known, structure-based drug design (SBDD) offers a powerful and rational path to inhibitor discovery.[6] This approach leverages computational modeling to analyze the enzyme's active site and design molecules that bind with high affinity and specificity.[7][8]

The fundamental principle of SBDD is to design inhibitors that are complementary in shape and chemical properties to the enzyme's binding site.[6] Key steps in a typical SBDD workflow include:

  • Target Validation and Structure Determination: Confirming the therapeutic relevance of the enzyme and obtaining a high-resolution 3D structure through techniques like X-ray crystallography or cryo-electron microscopy.[6]

  • Binding Site Analysis: Identifying and characterizing the active site and any potential allosteric sites.[6]

  • Virtual Screening or De Novo Design: Computationally screening libraries of virtual compounds or designing novel molecules that are predicted to bind to the target.

  • Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their inhibitory activity.

  • Co-crystallization and Iterative Optimization: Determining the crystal structure of the enzyme-inhibitor complex to guide further rounds of design and optimization.[8]

Workflow for Structure-Based Inhibitor Design

SBDD_Workflow Target_Validation Target Validation & Structure Determination Binding_Site_Analysis Binding Site Analysis Target_Validation->Binding_Site_Analysis Virtual_Screening Virtual Screening or De Novo Design Binding_Site_Analysis->Virtual_Screening Synthesis Chemical Synthesis Virtual_Screening->Synthesis Biological_Evaluation Biological Evaluation (IC50, Ki) Synthesis->Biological_Evaluation Biological_Evaluation->Virtual_Screening No Hit Co_crystallization Co-crystallization Biological_Evaluation->Co_crystallization Potent Hit Iterative_Optimization Iterative Optimization Co_crystallization->Iterative_Optimization Iterative_Optimization->Synthesis

Caption: A typical workflow for structure-based drug design, emphasizing its iterative nature.

Fragment-Based Drug Discovery (FBDD): Building Potent Inhibitors from Small Pieces

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[9] FBDD begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the target enzyme.[9][10] These initial hits are then optimized and linked together to generate more potent, lead-like molecules.[11]

The core advantage of FBDD lies in its efficient exploration of chemical space.[9] By starting with smaller, less complex molecules, FBDD can identify diverse binding modes and chemical scaffolds that might be missed by HTS.[9]

Key Phases of Fragment-Based Drug Discovery

FBDD_Phases cluster_0 Phase 1: Fragment Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization A Fragment Library Screening B Biophysical Hit Validation (NMR, SPR, X-ray) A->B C Fragment Elaboration (Growing) B->C D Fragment Linking B->D E Structure-Guided Optimization C->E D->E F Potent Lead Compound E->F

Caption: The major phases of a fragment-based drug discovery campaign.

High-Throughput Screening (HTS): Casting a Wide Net

High-throughput screening (HTS) involves the automated testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a target enzyme.[12][13] HTS is a numbers game, often screening hundreds of thousands to millions of compounds in a short period.[12]

While powerful, HTS campaigns require robust and sensitive assays that can be miniaturized and automated.[13][14] Fluorescence-based assays are a common choice due to their high sensitivity and compatibility with microplate formats.[15]

Table 1: Comparison of Inhibitor Discovery Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Structure-Based Drug Design (SBDD) Rational, efficient, can lead to highly potent and selective inhibitors.[7]Requires a high-resolution structure of the target enzyme.Targets with known 3D structures.
Fragment-Based Drug Discovery (FBDD) Efficient exploration of chemical space, higher hit rates, often yields novel scaffolds.[9]Requires sensitive biophysical techniques for hit detection, initial hits have low potency.Targets that are challenging for HTS, seeking novel chemical matter.
High-Throughput Screening (HTS) Can screen very large and diverse compound libraries, does not require a target structure.[12][13]Lower hit rates, can generate false positives, often requires significant follow-up chemistry.[15]Initial stages of drug discovery when little is known about the target.

II. Key Classes of Enzyme Inhibitors and Their Synthesis

The mechanism by which an inhibitor interacts with its target enzyme is a critical determinant of its therapeutic potential. This section explores several key classes of enzyme inhibitors and provides illustrative synthetic protocols.

Covalent Inhibitors: Forming a Lasting Bond

Covalent inhibitors form a stable, covalent bond with the target enzyme, often leading to irreversible inhibition.[16][17] This can result in enhanced potency and a prolonged duration of action.[17][18] The design of covalent inhibitors involves incorporating a reactive "warhead" that can form a bond with a nucleophilic amino acid residue in the enzyme's active site.[17]

Protocol 1: Synthesis of a Michael Acceptor-Based Covalent Inhibitor

This protocol describes the synthesis of an α,β-unsaturated ketone, a common warhead for targeting cysteine residues.

Step 1: Aldol Condensation

  • To a solution of acetophenone (1.0 eq) in ethanol, add benzaldehyde (1.0 eq) and a catalytic amount of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to afford the pure α,β-unsaturated ketone.

Step 2: Characterization

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Covalent Inhibition by a Michael Acceptor

Caption: Covalent modification of a cysteine residue by a Michael acceptor warhead.

Transition-State Analog Inhibitors: Mimicking the Apex of Reaction

Enzymes function by stabilizing the transition state of a reaction.[19][20] Transition-state analogs are stable molecules that mimic the geometry and electronic properties of this fleeting, high-energy state.[19][21] By binding to the enzyme with extremely high affinity, they act as potent inhibitors.[21][22]

The design of transition-state analogs requires a deep understanding of the enzyme's catalytic mechanism.[22][23]

Protocol 2: Synthesis of a Phosphonate-Based Transition-State Analog for a Protease

This protocol outlines the synthesis of a peptidyl phosphonate, which mimics the tetrahedral transition state of peptide bond hydrolysis.

Step 1: Synthesis of the Phosphonate Building Block

  • React an N-protected aminoaldehyde with dimethyl phosphite in the presence of a base (e.g., triethylamine) to form the corresponding α-amino phosphonate.

  • Protect the phosphonate hydroxyl groups (e.g., as benzyl esters).

Step 2: Peptide Coupling

  • Deprotect the N-terminus of the α-amino phosphonate.

  • Couple the resulting amine with a C-terminally protected amino acid or peptide using standard peptide coupling reagents (e.g., HATU, HOBt).

Step 3: Deprotection

  • Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid for Boc groups) to yield the final peptidyl phosphonate inhibitor.

Step 4: Purification and Characterization

  • Purify the final product by reverse-phase HPLC.

  • Confirm the structure and purity using mass spectrometry and NMR.

Mechanism-Based Inactivators: Hijacking the Catalytic Machinery

Mechanism-based inactivators, also known as suicide inhibitors, are unreactive molecules that are converted into a highly reactive species by the target enzyme's own catalytic mechanism.[24][25] This reactive intermediate then irreversibly inactivates the enzyme, often by forming a covalent bond.[24][25]

The key feature of these inhibitors is their high specificity, as they are only activated by the target enzyme.[24]

III. Modern Synthetic Methodologies in Inhibitor Synthesis

The field of organic synthesis is continually evolving, providing new tools to accelerate the discovery of enzyme inhibitors.

Click Chemistry: A Modular and Efficient Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool for rapidly synthesizing libraries of potential enzyme inhibitors.[26][27] Its modular nature, high efficiency, and biocompatibility make it ideal for linking molecular fragments together.[26][28]

Protocol 3: Synthesis of a Bidentate Inhibitor Library via Click Chemistry

This protocol describes the assembly of a library of potential inhibitors by clicking together an alkyne-bearing core scaffold with a variety of azide-modified peripheral groups.[26][29]

Step 1: Synthesis of Building Blocks

  • Synthesize an alkyne-functionalized core molecule that is known to bind to the primary binding site of the target enzyme.

  • Synthesize a diverse library of small molecules containing an azide group, which will explore secondary binding pockets.

Step 2: Library Assembly via Click Chemistry

  • In a 96-well or 384-well plate format, dispense the alkyne-core (1.0 eq) into each well.

  • To each well, add a unique azide-containing fragment (1.1 eq).

  • Add the copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate) to each well.

  • Allow the reactions to proceed at room temperature for 12-24 hours.

Step 3: Direct Biological Screening

  • The resulting library of triazole-linked bidentate inhibitors can be directly screened against the target enzyme without the need for purification.[26]

Click Chemistry for Bidentate Inhibitor Synthesis

Click_Chemistry cluster_0 Building Blocks cluster_1 Click Reaction cluster_2 Bidentate Inhibitor Alkyne Core Scaffold (Alkyne) Reaction Cu(I) Catalyst Alkyne->Reaction Azide Peripheral Fragment (Azide) Azide->Reaction Product Triazole-Linked Inhibitor Reaction->Product

Caption: A schematic representation of using click chemistry to assemble bidentate inhibitors.

IV. Characterization and Validation of Enzyme Inhibitors

Once synthesized, putative inhibitors must be rigorously characterized to determine their potency, mechanism of action, and specificity.

Table 2: Key Parameters for Inhibitor Characterization

ParameterDescriptionTypical Assay
IC₅₀ The concentration of inhibitor required to reduce enzyme activity by 50%.Enzyme activity assay with varying inhibitor concentrations.
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the enzyme.Enzyme kinetics experiments with varying substrate and inhibitor concentrations.
Mechanism of Inhibition Determines whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed.Lineweaver-Burk or Michaelis-Menten plots.
Specificity The ability of the inhibitor to target the desired enzyme over other related enzymes.Panel of enzymatic assays against related enzymes.
Binding Affinity (Kᴅ) The dissociation constant, a measure of the strength of the inhibitor-enzyme interaction.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR).

V. Conclusion: An Integrated Approach to Inhibitor Synthesis

The synthesis of enzyme inhibitors is a multidisciplinary endeavor that lies at the heart of modern drug discovery. The most successful inhibitor design campaigns often integrate multiple strategies. For instance, hits from an HTS campaign can be optimized using structure-based design, and fragment-based approaches can be accelerated using click chemistry for fragment linking. By understanding the principles and protocols outlined in this guide, researchers will be better equipped to rationally design, synthesize, and validate the next generation of enzyme inhibitors with therapeutic potential.

References

  • IT Medical Team. (2023, June 30). Enzyme Inhibitors: Strategies and Challenges in Drug Design.
  • Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. PMC - PubMed Central - NIH.
  • Lee, L. V., et al. (2007). Methods of using click chemistry in the discovery of enzyme inhibitors. PubMed.
  • Ngo, T. O. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.
  • The Abell Group. (n.d.). Fragment-based approaches to enzyme inhibition.
  • Rando, R. R. (1984). The Potential Use of Mechanism-Based Enzyme Inactivators in Medicine. Annual Review of Pharmacology and Toxicology, 24, 111-142.
  • Creative Enzymes. (n.d.). Structure-Based Inhibitor Design.
  • Dahlin, J. L., et al. (2017). Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. PubMed.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • Taylor & Francis Online. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fiveable. (n.d.). Mechanism-based inhibitors Definition.
  • Tidwell, R. R., & Boykin, D. W. (2000). Structure-based Inhibitor Design. PubMed.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery.
  • Klebe, G. (1998). Structure-based design of enzyme inhibitors and receptor ligands. PubMed.
  • Duncombe, T. A., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
  • Lee, L. V., et al. (2007). Methods of using click chemistry in the discovery of enzyme inhibitors.
  • Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry.
  • Tanaka, K. (2005). Rational Design and Synthesis of Enzyme Inhibitors. J-Stage.
  • Singh, K., et al. (2023, August 18). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166.
  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation.
  • Bren, U., & Oostenbrink, C. (2014, April 12). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase.
  • Lonsdale, R. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Ghosh, A. K., & Brindisi, M. (2015). Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH.
  • Schramm, V. L. (2011). Transition States, Analogues and Drug Development. PMC - NIH.
  • Berti, P. J., & Schramm, V. L. (2006).
  • Singh, K., et al. (2023, December 5). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19, 157-166.
  • Tanaka, K. (2005). Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. PubMed.
  • Slideshare. (n.d.). Approaches to Design Enzyme Inhibitors.pptx.
  • International Journal of Pharmaceutical Sciences. (2024, October 19). An Insight Into Click Chemistry.
  • Creative Enzymes. (n.d.). High-throughput Enzyme Screening.
  • ResearchGate. (n.d.). The in situ click chemistry for the discovery of enzyme inhibitor.
  • ResearchGate. (2025, August 9). (PDF) Methods of using click chemistry in the discovery of enzyme inhibitors.
  • Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in Enzymology, 249, 240-283.
  • Wikipedia. (n.d.). Transition state analog.
  • Shahrokhian, S. (2021, March 26). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology.
  • Taylor & Francis Online. (2024, January 22). Computational fragment-based drug design of potential Glo-I inhibitors.
  • Chemistry LibreTexts. (2025, September 4). 6.2: Transititon State Analogs and Catalytic Antibodies.
  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design.
  • Powers, J. C., & Asaad, N. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC.
  • Wolfenden, R., & Snider, M. J. (2001).
  • Rando, R. R. (1984). Mechanism-based enzyme inactivators. PubMed.
  • ACS Publications. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology.
  • Singh, J., et al. (2013). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Trends in Pharmacological Sciences, 34(6), 307-317.
  • ResearchGate. (2025, August 10). Enzyme inhibitors as chemical tools to study enzyme catalysis: Rational design, synthesis, and applications | Request PDF.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • University of Toledo. (n.d.). Medicinal Chemistry/ CHEM 458/658 Chapter 9- Enzymes.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.

Sources

Application Notes and Protocols: Incorporation of the trans-(3-Fluorocyclobutyl)methylamino Moiety into Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated acidity/basicity (pKa), make fluorinated motifs highly desirable.[2][3][4] Among these, the fluorinated cyclobutane ring has emerged as a valuable scaffold.[1] Its rigid, three-dimensional structure offers a bioisosteric replacement for more flexible or metabolically labile groups, providing a powerful tool for optimizing drug-like properties.[5]

The trans-(3-fluorocyclobutyl)methylamino moiety, in particular, offers a compelling combination of features. The cyclobutane core introduces conformational rigidity, which can lock a molecule into a bioactive conformation and improve binding to its target protein.[5][6] The fluorine atom can significantly impact the molecule's electronic properties and lipophilicity, offering a handle for fine-tuning its pharmacokinetic and pharmacodynamic profile.[2][3][6] This application note provides a detailed guide to the synthetic strategies for incorporating this valuable building block into diverse molecular scaffolds, along with protocols and characterization data.

Physicochemical Properties and Their Implications

The introduction of the trans-(3-fluorocyclobutyl)methylamino group can profoundly influence the properties of a parent molecule. Understanding these effects is crucial for rational drug design.

Table 1: Impact of the trans-(3-Fluorocyclobutyl)methylamino Moiety on Physicochemical Properties

PropertyEffect of IncorporationRationale and Significance in Drug Discovery
Basicity (pKa) Decrease in pKaThe electron-withdrawing nature of the fluorine atom reduces the basicity of the amine.[3][7] This can be advantageous in reducing off-target effects and improving oral bioavailability by altering the ionization state at physiological pH.
Lipophilicity (LogP/LogD) Increase in lipophilicityThe fluorine atom generally increases lipophilicity.[8] This can enhance membrane permeability and improve absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Metabolic Stability Increased stabilityThe C-F bond is exceptionally strong, and the cyclobutane ring is often more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems.[4] This can lead to an improved pharmacokinetic profile.
Conformational Rigidity Increased rigidityThe puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule.[5] This can pre-organize the molecule for optimal binding to its biological target, thereby increasing potency and selectivity.

Synthetic Strategies for Incorporation

Several robust synthetic methods can be employed to introduce the trans-(3-fluorocyclobutyl)methylamino moiety. The choice of strategy will depend on the nature of the scaffold, the desired point of attachment, and the compatibility of functional groups. The key starting material for these transformations is trans-(3-fluorocyclobutyl)methanamine, which can be synthesized from 3-oxocyclobutane carboxylic acid.[8]

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds.[9][10] This one-pot reaction involves the condensation of an aldehyde or ketone with trans-(3-fluorocyclobutyl)methanamine to form an intermediate imine, which is then reduced in situ to the desired secondary or tertiary amine.[9][11]

Workflow for Reductive Amination

Start Scaffold with Aldehyde/Ketone Imine Imine Formation (Acid Catalyst, e.g., AcOH) Start->Imine Amine trans-(3-Fluorocyclobutyl) -methylamine Amine->Imine Reduction In situ Reduction Imine->Reduction Product Final Product Reduction->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Reduction CarboxylicAcid Carboxylic Acid Scaffold Activation Carboxylic Acid Activation CarboxylicAcid->Activation Amine trans-(3-Fluorocyclobutyl) -methylamine AmideFormation Nucleophilic Attack by Amine Amine->AmideFormation Activation->AmideFormation CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->AmideFormation Product Amide Product AmideFormation->Product Substrate Scaffold-LG (LG = Leaving Group) SN2 SN2 Attack Substrate->SN2 Nucleophile trans-(3-Fluorocyclobutyl) -methylamine Nucleophile->SN2 TransitionState [Transition State]‡ SN2->TransitionState Product Final Product TransitionState->Product LeavingGroup LG⁻ TransitionState->LeavingGroup

Sources

Application Note: Enantioselective Analysis of Fluorocyclobutylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Chiral Separation Techniques and Method Validation

Abstract

The introduction of fluorinated cyclobutane moieties is a progressively significant strategy in medicinal chemistry, imparting unique conformational constraints and modulating physicochemical properties such as pKa and lipophilicity.[1] The chirality of the amine center is often a critical determinant of pharmacological activity and safety, necessitating robust and reliable analytical methods for enantioselective separation and quantification. This guide provides an in-depth exploration of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—for the chiral resolution of fluorocyclobutylamines. We delve into the causality behind methodological choices, from chiral stationary phase (CSP) selection to mobile phase optimization and derivatization strategies, grounding our recommendations in established principles of chiral recognition. Detailed, field-tested protocols and a comprehensive overview of regulatory validation requirements are presented to equip researchers, scientists, and drug development professionals with the tools for successful chiral analysis.

The Strategic Importance of Chiral Fluorocyclobutylamines

The cyclobutane ring serves as a versatile scaffold in drug design, offering a distinct three-dimensional geometry compared to more common cyclic and aromatic structures. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] When combined with a chiral amine, as in fluorocyclobutylamines, the precise spatial arrangement of these functional groups becomes paramount. Different enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation and control a regulatory and scientific imperative in drug development.[3]

Foundational Strategy for Chiral Method Development

A systematic approach to chiral method development is essential for efficiency and success. The selection of the primary analytical technique is the first major decision point, guided by the analyte's properties and the specific analytical objective (e.g., purity testing vs. preparative separation).

G cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Technique Selection & Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (Volatility, Polarity, pKa) SFC SFC (Primary Choice: Speed, Green) Analyte->SFC Goal Define Analytical Goal (Purity, Preparative, Screening) Goal->SFC Screening Screen CSPs & Mobile Phases SFC->Screening HPLC HPLC (Robust, Versatile) HPLC->Screening GC GC (Requires Derivatization) GC->Screening Optimize Optimize Resolution (Rs > 1.5) (Flow, Temp, Gradient, Additives) Screening->Optimize Validate Method Validation (ICH Q2(R2) Guidelines) Optimize->Validate

Caption: Chiral Method Development Workflow.

Supercritical Fluid Chromatography (SFC): The Preferred Modern Approach

SFC has emerged as the dominant technique for chiral separations due to its significant advantages in speed, efficiency, and reduced environmental impact.[4][5] Utilizing supercritical CO₂ as the primary mobile phase component results in low viscosity and high diffusivity, enabling rapid separations without excessive backpressure.[6]

Why SFC Works Well for Amines

The basic nature of the fluorocyclobutylamine's amino group makes it highly suitable for analysis on modern chiral stationary phases under SFC conditions. Polysaccharide-based CSPs are particularly effective. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector (e.g., carbamate derivatives on a cellulose or amylose backbone).[7] To ensure consistent interaction and excellent peak shape, mobile phase additives are critical.

  • Basic Additives : Small amounts of an amine (e.g., isopropylamine, diethylamine) are often used to suppress the unwanted interaction of the analyte's basic amino group with residual acidic silanols on the silica support, thereby improving peak symmetry.

  • Acidic Additives : In some cases, an acidic additive (e.g., trifluoroacetic acid) can be used to protonate the primary amine.[8] This charged species can then form strong, selective ionic interactions with the CSP, enhancing enantioselectivity, particularly with crown-ether or cyclofructan-based phases.[8][9]

Recommended SFC Screening Protocol

This protocol is designed to efficiently screen multiple polysaccharide CSPs to identify promising conditions for the separation of fluorocyclobutylamine enantiomers.

Step 1: System Preparation

  • Install four different polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID) in a column switching system.

  • Set the back pressure regulator (BPR) to 150 bar.

  • Set the column oven temperature to 40 °C.

Step 2: Mobile Phase and Sample Preparation

  • Prepare the co-solvent (modifier): Methanol.

  • Prepare additive stocks: 0.5% Isopropylamine (IPA) in Methanol and 0.5% Trifluoroacetic Acid (TFA) in Methanol.

  • Prepare the sample: Dissolve the fluorocyclobutylamine racemate in Methanol or a compatible solvent to a concentration of ~1 mg/mL.

Step 3: Screening Execution

  • Set the flow rate to 3 mL/min.

  • Set the UV detection wavelength (e.g., 220 nm or based on analyte's chromophore).

  • Execute a sequence of runs using a generic gradient (e.g., 5% to 40% modifier over 5 minutes) for each column, first with the basic additive modifier and then with the acidic additive modifier.

  • System Suitability Check : Before starting the screen, inject a known chiral standard to confirm system performance.

Data Interpretation and Optimization

The screening will identify which CSP/additive combination provides the best initial separation (hit). Optimization then involves fine-tuning the modifier percentage (isocratic or shallow gradient), temperature, and flow rate to achieve a baseline resolution (Rs) of >1.5.

ParameterTypical Starting Conditions for SFCRationale
Columns Polysaccharide-based (e.g., Daicel Chiralpak series)Broad selectivity for a wide range of chiral compounds, including amines.[7]
Mobile Phase Supercritical CO₂ with Methanol or Ethanol as co-solventLow viscosity allows for high flow rates and fast analysis.[4][6]
Additives 0.1-0.3% Isopropylamine or DiethylamineImproves peak shape by blocking active sites on the silica support.
Flow Rate 2-4 mL/min (for 4.6 mm ID columns)High flow rates are possible due to the low viscosity of the mobile phase.
Temperature 35-40 °CAffects solubility and interaction kinetics; can be optimized for selectivity.
Back Pressure 100-150 barMaintains the CO₂ in its supercritical state.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC remains a robust and widely accessible technique for enantioseparation.[3] The principles of CSP selection are similar to SFC, with polysaccharide and macrocyclic glycopeptide phases being the most versatile.[10]

Mode Selection: Normal vs. Reversed Phase
  • Normal Phase (NP) : Utilizes non-polar solvents like hexane/isopropanol. This mode often provides excellent selectivity for chiral amines. However, the solvents are less compatible with mass spectrometry (MS) and have higher disposal costs.[11]

  • Reversed Phase (RP) : Uses aqueous-organic mobile phases. While sometimes more challenging for developing amine separations, RP methods are directly compatible with MS detection, which is a significant advantage for bioanalytical studies.[11] Macrocyclic glycopeptide CSPs (e.g., Teicoplanin-based) are often successful in this mode.

  • Polar Organic Mode : Uses polar organic solvents like acetonitrile/methanol. This mode often provides unique selectivity and is compatible with MS.[8]

Recommended HPLC Screening Protocol

Step 1: System and Column Preparation

  • Select a polysaccharide-based CSP (e.g., Chiralpak IE or Chiralcel OD-H).[10]

  • Equilibrate the column with the initial mobile phase for at least 20 column volumes.

Step 2: Mobile Phase and Sample Preparation

  • Normal Phase : Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). The DEA is crucial for achieving good peak shape for the basic amine analyte.

  • Sample : Dissolve the racemate in the mobile phase or a compatible solvent (~1 mg/mL).

Step 3: Analysis and Optimization

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength.

  • Inject the sample.

  • Optimization : If separation is observed, adjust the ratio of Hexane/Isopropanol. Increasing the hexane content generally increases retention and can improve resolution.

  • System Suitability : Ensure the resolution (Rs) between enantiomers is ≥ 1.5 and the tailing factor is ≤ 1.5.

G Fig. 2: Principle of Chiral Recognition cluster_0 Chiral Recognition on Polysaccharide CSP CSP Chiral Stationary Phase (CSP) Carbamate-derivatized polysaccharide helically wound on silica H-Bonding Sites (NH, C=O) π-π Interaction Sites (Phenyl Rings) Steric Hindrance Pockets Analyte_R R-Enantiomer Analyte_R->CSP:h Strong H-Bonding Analyte_R->CSP:p Good π-stacking Analyte_S S-Enantiomer Analyte_S->CSP:h Weaker H-Bonding Analyte_S->CSP:s Steric Clash

Caption: Principle of Chiral Recognition on a Polysaccharide CSP.

Gas Chromatography (GC): A High-Resolution Option After Derivatization

Direct analysis of polar, low-volatility compounds like primary amines by GC is challenging, often resulting in poor peak shape and column adsorption.[12] Derivatization is a mandatory step to convert the amine into a more volatile and less polar derivative, enabling high-resolution separation on a chiral GC column.[13][14]

The "Why" of Derivatization

Derivatization chemically modifies the analyte by replacing the active hydrogens on the amino group. This achieves several goals:

  • Increased Volatility : Allows the compound to be analyzed by GC at reasonable temperatures.[12]

  • Improved Peak Shape : Reduces interactions with the column, leading to sharp, symmetrical peaks.[12]

  • Enhanced Sensitivity : Fluorinated derivatizing agents, like trifluoroacetic anhydride (TFAA), introduce electrophoric groups, significantly boosting sensitivity for Electron Capture Detectors (ECD).[12][14]

G Amine Fluorocyclobutylamine (R-NH2) Product N-Trifluoroacetyl Derivative (R-NH-COCF3) - More Volatile - Thermally Stable Amine->Product + TFAA TFAA Trifluoroacetic Anhydride ((CF3CO)2O) TFAA->Product Byproduct Trifluoroacetic Acid (CF3COOH)

Caption: Derivatization of a primary amine with TFAA.

Protocol for Derivatization and Chiral GC-MS Analysis

Step 1: Derivatization

  • Place a known amount of the amine sample (or a dried extract) into a 2 mL reaction vial.

  • Add 200 µL of an anhydrous solvent (e.g., Ethyl Acetate).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).[12]

  • Cap the vial tightly and heat at 60 °C for 20 minutes.

  • Allow the vial to cool to room temperature. The sample is now ready for injection.

Step 2: GC-MS Analysis

  • Column : Use a cyclodextrin-based chiral capillary column (e.g., CHIRALDEX G-TA).[15] These CSPs are excellent for separating a wide variety of derivatized chiral compounds.[16]

  • Injection : Inject 1 µL of the derivatized sample into the GC-MS. Use a split injection (e.g., 50:1 split ratio).

  • GC Conditions :

    • Inlet Temperature : 250 °C

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Acquisition Mode : Scan mode to identify peaks, then Selected Ion Monitoring (SIM) for quantification.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once an optimized chiral separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate. The global standard for this process is outlined in the ICH Q2(R2) guideline, which is adopted by regulatory agencies like the FDA.[17][18]

G cluster_0 Core Validation Parameters (ICH Q2) Specificity Specificity / Selectivity (Peak Purity, Resolution) Linearity Linearity (5+ concentration levels) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Specificity->Accuracy Range Range Linearity->Range Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limit Quantitation Limit (LOQ) (For undesired enantiomer) Precision->Limit Robustness Robustness (Small variations in method) Limit->Robustness Start Validated Method Start->Specificity

Caption: Key Parameters for Chiral Method Validation.

Key Validation Parameters for Chiral Methods

The following table summarizes the critical parameters and typical acceptance criteria for validating a chiral purity method.[17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the desired enantiomer in the presence of the other enantiomer and any impurities.Resolution (Rs) between enantiomers > 2.0. Peak purity analysis (e.g., via PDA detector) shows no co-elution.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.997 over a range covering at least 5 concentration levels.
Accuracy To measure the closeness of the test results to the true value.% Recovery of the minor enantiomer spiked into the major enantiomer should be within 80-120% at the limit of quantification (LOQ).
Precision (RSD)To assess the degree of scatter between a series of measurements.Repeatability : ≤ 10% for the minor enantiomer at the specification limit. Intermediate Precision : Slightly wider limits may be acceptable.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) should meet the acceptance criteria at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and other system suitability parameters should remain within acceptable limits when parameters (e.g., temp ±2°C, flow ±5%, mobile phase composition ±2%) are varied.[19]

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Separations. Retrieved from [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982, June). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[3]arene Derivative. (1998). Chemistry Letters. Retrieved from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). Amino Acids. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

  • Chiral separations using gas chromatography. (2019, April 1). ResearchGate. Retrieved from [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2015, January 1). ResearchGate. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. Retrieved from [Link]

  • Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024, January 30). Journal of Chemical Education. Retrieved from [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Retrieved from [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). Chromatography Today. Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (2006, July). Journal of Nuclear Medicine. Retrieved from [Link]

  • Q14 Analytical Procedure Development. (2024, March). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2023, July 26). ChemRxiv. Retrieved from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021, April 6). National Institutes of Health (NIH). Retrieved from [Link]

  • Last of the gem-Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. (2020, December 1). ResearchGate. Retrieved from [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (1998, October 16). The Journal of Organic Chemistry. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu Corporation. Retrieved from [Link]

  • Validation of Chromatographic Methods. (1994, November). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • [4 + 2]-Annulations of Aminocyclobutanes. (2015, February 23). Organic Letters. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2020). Chemical Science. Retrieved from [Link]

  • Chiral HPLC separations. (2018, January 1). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. (2020, January 21). ChemRxiv. Retrieved from [Link]

  • [4 + 2]-Annulations of Aminocyclobutanes - Organic. (2015, February 4). Amanote Research. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key building block with high purity. Here, we address common issues through a series of troubleshooting FAQs and provide a detailed, field-proven purification protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial work-up yielded an oily product instead of a solid hydrochloride salt. What went wrong?

A1: This is a common issue often attributable to the presence of impurities that act as crystallization inhibitors or excess solvent.

  • Causality: The freebase form of many low molecular weight amines are oils or low-melting solids at room temperature. Impurities such as unreacted starting materials, byproducts, or residual solvents (e.g., THF, DCM) can suppress the crystallization of the hydrochloride salt, resulting in an oil.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to rigorously remove all volatile organic solvents.

    • Verify Salt Formation: Check the pH of a small sample dissolved in water. It should be acidic (pH < 5). If not, the amine may not have been fully converted to its hydrochloride salt. You may need to add more HCl solution (e.g., HCl in isopropanol or diethyl ether) and re-isolate.

    • Liquid-Liquid Extraction: Dissolve the oil in dichloromethane (DCM) or ethyl acetate. Wash with a minimal amount of saturated sodium chloride (brine) solution to remove highly polar, water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and re-concentrate.[1] This helps remove inorganic salts and other aqueous-soluble materials.

    • Trituration: Add a solvent in which the desired salt is insoluble but the impurities are soluble (an "anti-solvent"), such as cold diethyl ether or hexanes. Stir or sonicate the mixture vigorously. This can often induce precipitation of the pure salt from the oil.

Q2: My NMR analysis shows a mixture of cis and trans isomers. How can I isolate the desired trans isomer?

A2: The separation of diastereomers is a critical challenge. The trans and cis isomers of (3-Fluorocyclobutyl)methamine have different physical properties, which can be exploited for separation, most commonly through fractional crystallization of their salts.[2]

  • Causality: The synthetic route, particularly the reduction of an intermediate imine, often produces a mixture of stereoisomers. The ratio depends on the reagents and reaction conditions.

  • Troubleshooting & Protocol:

    • Fractional Recrystallization: This is the most effective method. The two isomers' hydrochloride salts will have slightly different solubilities in a given solvent system.

      • Solvent Screening: Test solvents like isopropanol (IPA), ethanol, or acetonitrile. The goal is to find a solvent where one isomer is significantly less soluble than the other. Often, the more thermodynamically stable trans isomer is less soluble and will crystallize first from a carefully cooled solution.

      • Procedure: Dissolve the isomeric mixture in a minimum amount of boiling or near-boiling solvent (e.g., IPA). Allow the solution to cool very slowly to room temperature, then transfer to a 0-4 °C refrigerator. The initial crystals formed will be enriched in the less soluble isomer (likely trans). Filter this crop and analyze its isomeric purity. The mother liquor will be enriched in the more soluble cis isomer.[2] Multiple recrystallization cycles may be necessary to achieve >99% purity.

    • Chromatography (Freebase Form): If crystallization fails, column chromatography on the freebase amine can be effective.

      • Procedure: Neutralize the hydrochloride salt mixture with a base (e.g., aq. NaOH) and extract the freebase amine into an organic solvent like DCM. After drying and concentrating, purify the freebase amine on a silica gel column. Using a gradient elution system (e.g., DCM with a gradient of methanol containing a small amount of ammonium hydroxide to prevent streaking) can separate the isomers. After separation, convert the desired trans fraction back to the hydrochloride salt.

Q3: What are the most likely impurities from a reductive amination synthesis, and how do I remove them?

A3: The impurity profile depends on the specific reductive amination conditions used. Common methods involve reacting 3-fluorocyclobutanone with an ammonia source followed by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[3][4][5]

  • Causality & Identification: Impurities arise from side reactions or incomplete reactions.

  • Data Summary: Impurity Troubleshooting

    Potential Impurity Source / Reason Removal Strategy
    3-Fluorocyclobutanone Unreacted starting material. Wash the freebase with water (ketone has some water solubility). Easily removed during recrystallization as it is highly soluble in most organic solvents.
    trans-3-Fluorocyclobutanol Reduction of the starting ketone by the hydride reagent. Can be difficult to separate. Recrystallization is often effective as the alcohol is more polar but lacks the basic amine group, altering its salt-forming ability and solubility.
    Secondary/Tertiary Amines The product primary amine reacts with more starting ketone and gets reduced.[3] Recrystallization. The hydrochloride salts of these larger, more lipophilic amines often have different solubility profiles.
    Borate/Boron Salts Byproducts from borohydride reducing agents.[6] An aqueous work-up is crucial. Partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) will keep the amine in the organic layer and the boron salts in the aqueous layer.

    | Residual Acetic Acid | Used as a catalyst with NaBH(OAc)₃.[6] | Removed during the basic aqueous work-up (converts to sodium acetate) and subsequent solvent evaporations. |

Q4: How do I select the best solvent for recrystallizing trans-(3-Fluorocyclobutyl)methamine hydrochloride?

A4: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[7][8] For amine salts, which are polar, polar protic solvents are often a good starting point.[9]

  • Experimental Protocol: Solvent Screening

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, water, ethyl acetate) dropwise at room temperature. Note the solubility.

    • If insoluble at room temperature, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

    • Observe: The best solvent will be one where the material fully dissolves when hot and forms a large quantity of crystalline precipitate upon cooling.

  • Recommended Solvents:

    • Isopropanol (IPA): Often an excellent choice for amine hydrochlorides. It has a good balance of polarity and a convenient boiling point (82.6 °C).

    • Ethanol (EtOH): Similar to IPA, may show different solubility characteristics that could be advantageous.

    • Mixed Solvent Systems: If the salt is too soluble in one solvent (like methanol) and insoluble in another (like diethyl ether), a mixed system can be used. Dissolve the crude product in a minimum of hot methanol, then slowly add diethyl ether until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.[8]

Detailed Purification Protocol: Recrystallization

This protocol assumes you are starting with a crude solid or semi-solid contaminated with the impurities discussed above.

1. Dissolution:

  • Place the crude trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
  • Add a minimal amount of isopropanol (e.g., start with 15-20 mL).
  • Heat the mixture to a gentle boil (~80 °C) with stirring on a hot plate.
  • Continue adding hot isopropanol dropwise until all the solid has just dissolved. Adding excess solvent will reduce your final yield.

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated charcoal (spatula tip).
  • Reheat the solution to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.[7]
  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

3. Crystallization:

  • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[8]
  • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any soluble impurities remaining on the crystal surfaces.
  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

5. Drying:

  • Transfer the crystalline product to a clean, pre-weighed watch glass.
  • Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

6. Purity Analysis:

  • Assess the purity of the final product using appropriate analytical methods such as HPLC, ¹H NMR, ¹⁹F NMR, and LC-MS to confirm chemical identity, isomeric purity, and absence of residual solvents.

Visual Workflow and Data

Purification & Analysis Workflow

Purification_Workflow cluster_synthesis Synthesis Output cluster_purification Purification Steps cluster_analysis Quality Control Crude Crude Reaction Mixture (Oil or Impure Solid) Dissolve 1. Dissolve in min. hot IPA Crude->Dissolve Recrystallize Cool 2. Slow Cooling & Ice Bath Dissolve->Cool Filter 3. Vacuum Filtration & Cold IPA Wash Cool->Filter Dry 4. Dry Under High Vacuum Filter->Dry Pure Pure Crystalline Solid (>99% trans) Dry->Pure NMR NMR (1H, 19F) Isomeric Ratio Pure->NMR HPLC HPLC / LC-MS Chemical Purity Pure->HPLC

Caption: Workflow for the purification and analysis of trans-(3-Fluorocyclobutyl)methamine HCl.

References

  • Google Patents. (n.d.). Process for the purification of amines.
  • Google Patents. (n.d.). Purification of primary aromatic amine hydrohalides of the benzene series.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 5, 2026, from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 5, 2026, from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved January 5, 2026, from [Link]

  • University Website. (n.d.). Recrystallization. Retrieved January 5, 2026, from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved January 5, 2026, from [Link]

  • Scribd. (n.d.). Amine System Analysis Guide. Retrieved January 5, 2026, from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 5, 2026, from [Link]

  • Reddit. (2022). Analytical methods to determine if a compound is in the form of a salt. Retrieved January 5, 2026, from [Link]

  • ACS Publications. (n.d.). Photocolorimetric Method for Determination of Quaternary Ammonium Salts. Retrieved January 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • National Institutes of Health (NIH). (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Cyclobutylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for chemists navigating the intricate landscape of fluorinated cyclobutylamine synthesis. This guide is designed to provide practical, experience-driven advice to researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemistry and rationale behind troubleshooting strategies. Our goal is to empower you with the knowledge to overcome synthetic hurdles and accelerate your research.

Troubleshooting Guide: Overcoming Common Synthetic Challenges

This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal analysis and actionable solutions.

Problem 1: Low or No Yield in [2+2] Cycloaddition for Cyclobutane Ring Formation

Question: I am attempting a [2+2] photocycloaddition to form the cyclobutane core of my fluorinated precursor, but I am observing very low yields and a significant amount of starting material decomposition. What are the likely causes and how can I optimize this reaction?

Answer: Low yields in [2+2] photocycloadditions are a common challenge, often stemming from several factors related to both the reaction setup and the nature of the substrates.[1]

Causality and Solutions:

  • Inappropriate Wavelength or Light Source: The photochemical reaction is initiated by the absorption of UV light by one of the alkene partners, promoting it to an excited state. If the wavelength of your lamp does not overlap with the absorption maximum of your substrate, the reaction will not proceed efficiently.[1]

    • Solution: Verify the UV-Vis spectrum of your starting material. Ensure your lamp's wavelength is appropriate for excitation. For many enone systems, a medium-pressure mercury lamp is effective. If direct irradiation fails, consider using a triplet sensitizer like acetone or benzophenone, which can absorb the light and transfer the energy to your reactant.[2]

  • Oxygen Quenching: The excited triplet state, which is often crucial for successful cycloaddition, can be quenched by molecular oxygen. This leads to the formation of singlet oxygen and deactivation of your substrate, halting the desired reaction.

    • Solution: Thoroughly degas your solvent and reaction mixture before and during irradiation. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles for more sensitive reactions.[1]

  • Sub-optimal Concentration: Reaction concentration is critical. If the solution is too dilute, the likelihood of two alkene molecules encountering each other in the correct orientation is low, favoring side reactions or decomposition. Conversely, if it is too concentrated, polymerization or the formation of oligomeric byproducts can become an issue.

    • Solution: Systematically screen a range of concentrations to find the optimal conditions for your specific substrates. Monitoring the reaction progress by TLC or GC-MS at different concentrations will help identify the sweet spot.[1]

  • Substrate Reactivity and Side Reactions: The electronic properties of the alkenes play a significant role. Electron-rich and electron-poor alkenes often react more efficiently.[1] Additionally, competing reactions such as cis-trans isomerization of the alkene can dissipate the energy that would otherwise lead to cycloaddition.[1]

    • Solution: If your substrates are electronically mismatched, consider modifying one of them to enhance the reaction's driving force. If isomerization is a problem, using a sensitizer can sometimes favor the cycloaddition pathway.

Problem 2: Poor Diastereoselectivity in the Fluorination of a Cyclobutanol Precursor

Question: I am performing a deoxofluorination on a 3-substituted cyclobutanol to introduce a fluorine atom, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity of this transformation?

Answer: Achieving high diastereoselectivity in the fluorination of a pre-existing cyclobutane ring can be challenging due to the puckered conformation of the ring and the potential for both S\N1 and S\N2-type mechanisms.

Causality and Solutions:

  • Reaction Mechanism Ambiguity: Reagents like DAST (diethylaminosulfur trifluoride) can react through pathways with varying degrees of S\N1 and S\N2 character, depending on the substrate and reaction conditions. An S\N1-like mechanism proceeding through a planar carbocation intermediate will lead to a loss of stereochemical information and result in a mixture of diastereomers.

    • Solution: To favor an S\N2-type pathway with inversion of stereochemistry, use less ionizing solvents. For instance, switching from dichloromethane to a non-polar solvent like hexane might suppress carbocation formation. Additionally, using fluorinating agents known to proceed with inversion, such as a combination of a sulfonate leaving group (e.g., tosylate or mesylate) followed by nucleophilic displacement with a fluoride source (e.g., TBAF or CsF), can provide better stereocontrol.[3]

  • Steric Hindrance: The facial selectivity of the fluorinating agent's approach can be influenced by the steric bulk of substituents on the cyclobutane ring. If the existing substituent does not effectively block one face of the ring, poor selectivity can result.

    • Solution: Consider using a bulkier fluorinating agent that might exhibit greater sensitivity to the steric environment of the substrate. Alternatively, if synthetically feasible, temporarily installing a bulky protecting group on a nearby functionality could enhance facial shielding and direct the approach of the fluorinating agent.

  • Neighboring Group Participation: A nearby functional group can sometimes participate in the reaction, leading to unexpected stereochemical outcomes.

    • Solution: Protect any potentially participating functional groups (e.g., alcohols, amines) before the fluorination step. This will prevent unwanted side reactions and ensure that the stereochemical outcome is dictated primarily by the intended fluorination pathway.

Problem 3: Ring-Opening and Rearrangement Side Reactions

Question: During the synthesis or subsequent functionalization of my fluorinated cyclobutylamine, I am observing significant amounts of ring-opened or rearranged products, such as cyclopropylcarbinol derivatives. Why is this happening and how can I prevent it?

Answer: The high ring strain of the cyclobutane system (approximately 26 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions, particularly when cationic intermediates are formed.[4][5] The presence of an amine group can exacerbate this issue, for example, during deamination reactions.[6]

Causality and Solutions:

  • Carbocation Formation: Reactions that proceed through or generate a carbocation on the cyclobutane ring are prone to rearrangement. The relief of ring strain provides a strong thermodynamic driving force for the transformation of the cyclobutyl cation into a more stable cyclopropylcarbinyl or homoallyl cation.[4][7]

    • Solution: Avoid reaction conditions that promote carbocation formation. For instance, when converting an alcohol to a leaving group, use conditions that favor a direct displacement mechanism (e.g., tosyl chloride in pyridine) rather than strongly acidic conditions. When performing substitutions, choose conditions that favor an S\N2 pathway.

  • Instability of the Amine: The primary amine of a cyclobutylamine can be a source of instability under certain conditions. For example, diazotization of the amine with nitrous acid will generate a highly unstable diazonium salt, which upon loss of N₂, forms a carbocation that readily rearranges.[6]

    • Solution: If the amine needs to be transformed, it is often best to first protect it with a robust protecting group (e.g., Boc or Cbz). This prevents the amine from participating in unwanted side reactions and can also influence the stereochemical outcome of subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing fluorine into a cyclobutane ring?

There are three main approaches to synthesizing fluorinated cyclobutanes:

  • [2+2] Cycloaddition with Fluorinated Building Blocks: This method involves the reaction of a fluorinated alkene with another alkene to directly form the fluorinated cyclobutane ring.[8] This can be a very efficient way to incorporate fluorine, but the availability of the required fluorinated starting materials can be a limitation.

  • Fluorination of a Pre-formed Cyclobutane Ring: This is a common strategy that involves synthesizing a functionalized cyclobutane precursor (e.g., a cyclobutanol or cyclobutanone) and then introducing the fluorine atom.[8]

    • Nucleophilic Fluorination: This involves the displacement of a good leaving group (like a tosylate or triflate) with a fluoride source (e.g., TBAF, CsF) or the deoxofluorination of an alcohol using reagents like DAST or Deoxo-Fluor®.[3]

    • Electrophilic Fluorination: This method uses an electrophilic source of fluorine (e.g., Selectfluor®) to react with an enolate or enol ether of a cyclobutanone.

  • Ring Contraction or Expansion Reactions: While less common, it is possible to form fluorinated cyclobutanes through the rearrangement of larger or smaller ring systems.

Q2: How does the presence of fluorine affect the basicity of the cyclobutylamine?

The introduction of highly electronegative fluorine atoms has a significant impact on the basicity of the amine. The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making the lone pair of electrons less available for protonation.[9] Consequently, fluorinated cyclobutylamines are less basic (have a lower pKa) than their non-fluorinated counterparts. The magnitude of this effect depends on the number of fluorine atoms and their proximity to the amine group.

Q3: What are the key challenges in the purification of fluorinated cyclobutylamines?

The purification of fluorinated amines can present unique challenges:

  • Volatility: Small, low-molecular-weight fluorinated cyclobutylamines can be quite volatile, leading to product loss during solvent removal under reduced pressure. It is advisable to use lower temperatures and monitor the process carefully.

  • Chromatography: The polarity of fluorinated compounds can be deceptive. While fluorine is highly electronegative, the overall polarity of the molecule might be lower than expected, affecting its retention on silica gel. Additionally, some fluorinated amines can interact strongly with the acidic silica gel. Using a deactivated silica or a different stationary phase like alumina might be necessary. It is also common to add a small amount of a volatile base like triethylamine to the eluent to prevent streaking and improve peak shape.

  • Product Stability: As mentioned in the troubleshooting guide, these compounds can be sensitive to acidic conditions, which might be present in some chromatographic systems or during an aqueous workup with an acid wash. Neutralizing workup conditions and chromatography systems are often preferred.

Q4: Are there any specific spectroscopic signatures I should look for to confirm the successful synthesis of my fluorinated cyclobutylamine?

Yes, NMR spectroscopy is a powerful tool for characterizing these compounds:

  • ¹⁹F NMR: This is the most definitive technique. The chemical shift of the fluorine signal will be characteristic of its environment on the cyclobutane ring. Furthermore, you will observe coupling between the fluorine and adjacent protons (²JFH and ³JFH), which can provide valuable structural information.[10][11]

  • ¹H NMR: The protons on the carbon bearing the fluorine, as well as those on adjacent carbons, will show splitting due to coupling with the fluorine atom. These coupling constants can help in assigning the stereochemistry of the molecule.

  • ¹³C NMR: The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly downfield. Carbons two and three bonds away will also show smaller C-F coupling.

By combining information from these NMR experiments, you can unambiguously confirm the structure and stereochemistry of your synthesized fluorinated cyclobutylamine.

Visualizing Synthetic Pathways

To aid in experimental design, the following diagrams illustrate key concepts in the synthesis of fluorinated cyclobutylamines.

Synthetic_Approaches cluster_0 Key Synthetic Strategies Start Starting Materials (Alkenes, Cyclobutane Precursors) Cycloaddition [2+2] Cycloaddition with Fluorinated Alkene Start->Cycloaddition Direct Formation Fluorination Fluorination of Cyclobutane Precursor Start->Fluorination Ring First Final_Product Fluorinated Cyclobutylamine Cycloaddition->Final_Product Post-modification Fluorination->Final_Product Amine Formation

Caption: Overview of primary synthetic routes.

Troubleshooting_Low_Yield Low_Yield Low Yield in [2+2] Cycloaddition? Check_Light Verify Lamp Wavelength & Intensity Low_Yield->Check_Light Yes Degas Degas Solvent & Reaction Mixture Check_Light->Degas Optimize_Conc Screen Reactant Concentrations Degas->Optimize_Conc Use_Sensitizer Consider Triplet Sensitizer Optimize_Conc->Use_Sensitizer Improved Yield Improved? Use_Sensitizer->Improved Success Proceed Improved->Success Yes Re-evaluate Re-evaluate Substrate Reactivity Improved->Re-evaluate No

Caption: Decision tree for troubleshooting low yields.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
  • Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. CHEM-ASIAN J.
  • Benchchem. A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes.
  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC - NIH.
  • Benchchem. Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Baran Lab. Cyclobutanes in Organic Synthesis.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Wikipedia. Ring strain.
  • ResearchGate. Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.
  • PubMed. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
  • Organic Syntheses. cyclobutylamine.
  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.

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Technical Support Center: Synthesis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of this synthesis, ensuring high purity and yield. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Q1: What is the most critical step for controlling the stereochemistry to obtain the desired trans-isomer?

A1: The stereochemical outcome is primarily determined during the reduction of the ketone intermediate (e.g., 3-oxocyclobutane-1-carboxylate) to the corresponding alcohol. The choice of reducing agent and reaction conditions will dictate the cis/trans ratio of the resulting 3-hydroxycyclobutane-1-carboxylate. Subsequent fluorination and amine formation steps, such as a modified Curtius rearrangement, generally proceed with retention of configuration.[1][2] Therefore, optimizing the stereoselective reduction is paramount for maximizing the yield of the trans-isomer.[3][4]

Q2: What are the recommended analytical methods for determining the isomeric purity (cis/trans ratio) of the final product?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for resolving and quantifying the cis and trans isomers. Supercritical Fluid Chromatography (SFC) can also be an excellent, faster alternative.[5] For routine analysis, derivatization of the amine with a chiral agent to form diastereomers, followed by separation on a standard reverse-phase C18 column, is also a robust method.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, paying close attention to the vicinal coupling constants between the cyclobutane ring protons, though this may require careful analysis, especially in complex mixtures.[7]

Q3: Can impurities from the starting materials affect the final product?

A3: Absolutely. Impurities in the starting materials, such as derivatives of cyclobutanone, can be carried through the synthesis or lead to the formation of new impurities.[8][9] It is crucial to use highly pure starting materials and to have analytical methods in place to test their purity before commencing the synthesis. The principles of ICH Q11 emphasize the importance of controlling impurities from the starting material onwards.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving specific impurity-related issues.

Issue 1: High Levels of the cis-(3-Fluorocyclobutyl)methamine Hydrochloride Impurity

The presence of the cis-isomer is the most common purity issue. Controlling the stereochemistry early in the synthesis is key.

Root Cause Analysis:

The formation of the cis-isomer originates from the non-stereoselective reduction of the 3-oxocyclobutane precursor. This leads to a mixture of cis- and trans-3-hydroxycyclobutane intermediates, which are then carried through the subsequent fluorination and amination steps.

Troubleshooting and Resolution:

  • Optimize the Reduction Step:

    • Chelation-Controlled Reduction: Employ reducing agents that allow for chelation control, which can significantly favor the formation of one diastereomer. For example, using zinc borohydride can lead to high stereoselectivity in the reduction of similar cyclic ketones.[4]

    • Sterically Hindered Reducing Agents: The use of bulky reducing agents can favor attack from the less hindered face of the ketone, leading to a higher proportion of the desired alcohol isomer.

  • Purification of Intermediates:

    • If a mixture of cis- and trans-3-hydroxycyclobutane intermediates is formed, it is often easier to separate them at this stage rather than at the final amine stage. Column chromatography can be effective for this separation.[10]

  • Final Product Purification:

    • If the final product is a mixture of isomers, they can be separated by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. The resolved salts can then be treated with a base to liberate the pure trans-amine.

Issue 2: Presence of Over-reduction or Incomplete Reaction By-products

Side reactions during the various stages of the synthesis can lead to a range of impurities.

Potential Impurities and Their Formation:

Impurity NameProbable Structure (Example)Formation Pathway
3-Hydroxycyclobutyl)methamineC₅H₁₁NOIncomplete fluorination of the alcohol intermediate.
CyclobutylmethamineC₅H₁₁NReductive dehalogenation of the fluorinated intermediate.
N-((3-Fluorocyclobutyl)methyl)ureaC₆H₁₁FN₂OIncomplete hydrolysis of the isocyanate intermediate from the Curtius rearrangement, reacting with ammonia or another amine molecule.[11][12]

Troubleshooting and Resolution:

  • For Incomplete Fluorination:

    • Ensure the fluorinating agent (e.g., DAST, Deoxo-Fluor®) is fresh and used in sufficient stoichiometric excess.

    • Optimize reaction time and temperature to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • For Dehalogenation:

    • This can occur during hydrogenation steps if any are present in the synthetic route. Use milder reduction conditions or a more selective catalyst.

  • For Urea Formation:

    • Ensure complete hydrolysis of the isocyanate intermediate after the Curtius rearrangement. This can be achieved by adjusting the pH, temperature, and reaction time of the hydrolysis step. The use of acidic conditions is typical for the hydrolysis of the isocyanate to the amine.[11]

Issue 3: Impurities from the Curtius Rearrangement

The Curtius rearrangement, while generally clean, can have associated impurities if not performed correctly.[1][13]

Root Cause Analysis:

The key intermediate in the Curtius rearrangement is an acyl azide, which rearranges to an isocyanate.[2] Impurities can arise from side reactions of these highly reactive intermediates.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Curtius Rearrangement Impurities start High level of urea or carbamate impurity detected q1 Was the isocyanate intermediate fully hydrolyzed? start->q1 sol1 Optimize hydrolysis: - Increase reaction time/temperature. - Ensure appropriate acidic conditions. q1->sol1 No q2 Was a nucleophilic solvent (e.g., alcohol) used? q1->q2 Yes end_node Impurity level reduced sol1->end_node sol2 Switch to a non-nucleophilic solvent for the rearrangement step to avoid carbamate formation. q2->sol2 Yes q2->end_node No sol2->end_node

Caption: Troubleshooting logic for impurities from the Curtius rearrangement.

Experimental Protocols

Protocol: Chiral HPLC Method for Isomeric Purity

This protocol provides a general framework for the separation of cis- and trans-(3-Fluorocyclobutyl)methamine hydrochloride. Method optimization will be required for your specific system.[14]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® series).

    • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point could be 80:20:0.1 (Hexane:Isopropanol:Diethylamine).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Sample Preparation:

    • Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Integrate the peak areas for the cis and trans isomers.

    • Calculate the percentage purity based on the relative peak areas.

Synthetic Pathway and Impurity Formation Overview

G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Formation A 3-Oxocyclobutane- 1-carboxylate B trans-3-Hydroxycyclobutane- 1-carboxylate A->B Stereoselective Reduction I1 cis-3-Hydroxycyclobutane- 1-carboxylate A->I1 Non-selective Reduction C trans-3-Fluorocyclobutane- 1-carboxylate B->C Fluorination D trans-3-Fluorocyclobutane- 1-carboxylic Acid C->D Hydrolysis I3 Over-reduction/ Dehalogenation Product C->I3 Side Reaction E trans-(3-Fluorocyclobutyl)- methamine D->E Curtius Rearrangement I4 Urea/Carbamate By-product E->I4 Incomplete Hydrolysis I2 cis-(3-Fluorocyclobutyl)- methamine I1->I2 Carried Through Synthesis

Caption: Overview of the synthesis and points of impurity formation.

References

  • Kumar, V., & Singh, B. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Curtius rearrangement. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Corcoran, P. (1975). US Patent 3,880,925: Separation and purification of cis and trans isomers.
  • Yeole, R. D., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • Li, W., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC - NIH. [Link]

  • Yu, W., et al. (2009). Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent. PubMed. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Ilisz, I., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. PubMed. [Link]

  • Al-Ghananaim, A. M., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Pinto, A., et al. (2021). A 2,2‐Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies. ResearchGate. [Link]

  • Malashchuk, A., et al. (n.d.). 2- AND 3-FLUOROCYCLOBUTAN-1‐YL – A SMALL FLUORINATED SUBSTITUTENT FOR SYNTHETIC AND MEDICINAL CHEMISTRIES. Enamine. [Link]

  • van der Peet, C. F., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. PubMed. [Link]

  • Li, W., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Archives. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. [Link]

  • JETIR. (2018). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Jetir.org. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]

Sources

Technical Support Center: Synthesis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and ultimately improve the yield and purity of your final product.

Overview of the Synthetic Pathway

The synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve the desired stereochemistry and avoid impurity formation. While several routes can be envisioned, a common and effective strategy starts from 3-oxocyclobutane carboxylic acid. This pathway involves key transformations including fluorination, stereoselective reduction, and functional group manipulations to introduce the aminomethyl group.

Below is a generalized workflow that will form the basis of our discussion.

Synthesis_Workflow A 3-Oxocyclobutane Carboxylic Acid B Esterification (e.g., with MeOH, H+) A->B Protection C Fluorination (e.g., DAST, Deoxo-Fluor®) B->C Introduction of F D Diastereoselective Reduction (Ketone to Alcohol) C->D Set trans Stereochemistry E Functional Group Transformation (e.g., -OH to -CN) D->E Prepare for Amine F Reduction of Nitrile to Amine E->F Form Primary Amine G Salt Formation (HCl) F->G Improve Stability/Handling H Final Product: trans-(3-Fluorocyclobutyl)methamine HCl G->H

Caption: Generalized synthetic workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield During Fluorination

Question: I am attempting to fluorinate my ketoester (methyl 3-oxocyclobutane-1-carboxylate) using a fluorinating agent like DAST, but I'm getting a low yield of the desired methyl 3-fluoro-3-oxocyclobutane-1-carboxylate. What are the likely causes?

Answer: Low yields in this step are common and can often be attributed to reagent quality, reaction conditions, or side reactions.

  • Causality: Fluorinating agents like DAST (diethylaminosulfur trifluoride) are highly sensitive to moisture. Any water in the solvent or on the glassware will rapidly decompose the reagent, rendering it ineffective. Furthermore, these reactions can produce side products if the temperature is not carefully controlled. A patent for a related synthesis of 3,3-difluorocyclobutylamine hydrochloride highlights the importance of controlled conditions during fluorination[1].

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use a freshly opened bottle of anhydrous solvent or distill your solvent over a suitable drying agent.

    • Reagent Quality: Use a fresh bottle of DAST or a similar fluorinating agent (e.g., Deoxo-Fluor®). Older bottles may have degraded due to incidental moisture exposure.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C) and allowed to warm slowly. Use a dry ice/acetone bath for consistent low temperatures. Adding the fluorinating agent dropwise to the substrate solution can help manage any exotherm.

    • Work-up Procedure: Quench the reaction carefully at a low temperature by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃). A rapid or warm quench can lead to product degradation.

Issue 2: Poor Diastereoselectivity in the Ketone Reduction

Question: After fluorinating the ketone, I'm reducing it to the corresponding alcohol, but I'm getting a mixture of cis and trans isomers. How can I improve the selectivity for the trans alcohol?

Answer: Achieving high diastereoselectivity in the reduction of the 3-ketone is critical for obtaining the final trans product. The choice of reducing agent and reaction conditions are paramount.

  • Causality: The stereochemical outcome of the reduction is determined by the direction of hydride attack on the carbonyl. Bulky reducing agents will preferentially attack from the less sterically hindered face, which can be exploited to favor the desired isomer. The synthesis of related 3-fluorocyclobutylamines has shown that the choice of reagents is key to controlling stereochemistry[2].

  • Strategies for Improving trans Selectivity:

    • Use a Bulky Reducing Agent: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are sterically demanding and often provide higher selectivity for the trans alcohol compared to less bulky reagents like sodium borohydride (NaBH₄).

    • Temperature Control: Running the reduction at low temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, often leading to higher diastereoselectivity.

    • Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Apolar solvents like THF or diethyl ether are commonly used.

Reducing AgentTypical Selectivity (trans:cis)Temperature (°C)Notes
Sodium Borohydride (NaBH₄)Low to Moderate0 to 25Less selective, but cheaper and easier to handle.
Lithium Aluminum Hydride (LAH)Moderate0Highly reactive; will also reduce the ester.
L-Selectride®High-78Often the reagent of choice for high trans selectivity.
Issue 3: Low Yield in the Final Reduction of Nitrile to Amine

Question: I have successfully synthesized the trans-3-fluorocyclobutanecarbonitrile intermediate, but the final reduction to the amine is giving a low yield. What are the best practices for this step?

Answer: The reduction of a nitrile to a primary amine is a standard transformation, but issues can arise from the choice of reducing agent, catalyst poisoning, or incomplete reaction.

  • Causality: This reduction can be achieved either through catalytic hydrogenation or with chemical hydrides. In catalytic hydrogenation, the catalyst surface can be poisoned by impurities (e.g., sulfur compounds), leading to low conversion. With chemical hydrides like LAH, a proper aqueous work-up is crucial to liberate the amine and avoid forming stable aluminum complexes.

  • Troubleshooting and Optimization:

    • Catalytic Hydrogenation:

      • Catalyst Choice: Raney Nickel or Palladium on Carbon (Pd/C) are common choices. Ensure the catalyst is fresh and active.

      • Solvent: Ethanolic ammonia is often used as a solvent to suppress the formation of secondary amine side products.

      • Pressure and Temperature: These reactions are typically run under a hydrogen atmosphere (from balloon pressure to a high-pressure reactor). Modest heating can sometimes improve the reaction rate.

    • Chemical Reduction (e.g., LAH):

      • Anhydrous Conditions: LAH reacts violently with water. The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in an anhydrous ether solvent (like THF or diethyl ether).

      • Careful Work-up: After the reaction is complete, a Fieser work-up is recommended. This involves the sequential, dropwise addition of x mL of water, x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LAH used in grams. This procedure helps to precipitate the aluminum salts as a granular solid that is easy to filter off.

Troubleshooting_Nitrile_Reduction Start Low Yield in Nitrile Reduction Method Which method was used? Start->Method Cat_H2 Catalytic Hydrogenation Method->Cat_H2 Catalytic LAH LAH Reduction Method->LAH Hydride Check_Catalyst Is the catalyst fresh/active? Cat_H2->Check_Catalyst Poisoned Catalyst may be poisoned. Use fresh catalyst. Purify nitrile intermediate. Check_Catalyst->Poisoned No Check_Conditions Check H₂ pressure and solvent. Consider using ethanolic ammonia. Check_Catalyst->Check_Conditions Yes Check_Workup Was the work-up procedure correct? LAH->Check_Workup Bad_Workup Product may be complexed with Al salts. Repeat using a Fieser work-up. Check_Workup->Bad_Workup No Check_Anhydrous Were conditions strictly anhydrous? Check_Workup->Check_Anhydrous Yes Wet_Reagents LAH was likely quenched. Ensure dry solvents and glassware. Check_Anhydrous->Wet_Reagents No

Caption: Troubleshooting workflow for the nitrile reduction step.

Frequently Asked Questions (FAQs)

Q1: What is the final step to get the hydrochloride salt and why is it necessary? After successfully synthesizing the free base of trans-(3-Fluorocyclobutyl)methamine, the final step is to form the hydrochloride salt. This is typically done by dissolving the free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or bubbling dry HCl gas through it. The hydrochloride salt is generally a crystalline, stable solid that is easier to handle, weigh, and store than the often-oily and more volatile free base amine.

Q2: Are there alternative routes to introduce the aminomethyl group? Yes. Instead of a nitrile reduction, one could convert the intermediate alcohol to a tosylate or mesylate, followed by displacement with sodium azide (NaN₃). The resulting azide can then be reduced to the primary amine (e.g., via a Staudinger reaction or catalytic hydrogenation). However, this route involves the use of potentially explosive azide intermediates and requires additional steps.

Q3: How can I confirm the trans stereochemistry of my final product? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, ¹H NMR and ¹⁹F NMR will be informative. The coupling constants (J-values) between the protons on the cyclobutane ring and between the fluorine and the protons can help determine the relative stereochemistry. For an unambiguous assignment, a 2D NMR technique like NOESY (Nuclear Overhauser Effect Spectroscopy) might be necessary to show through-space correlations between protons on the same face of the ring.

Q4: My final product seems to be contaminated with an impurity from the reductive amination step. What could it be? If a reductive amination approach is used (e.g., reacting a ketone with an amine source and a reducing agent), common impurities can include unreacted starting material or the intermediate imine. Studies on related reductive aminations have identified various process-related impurities[3][4]. Careful purification, typically by column chromatography or recrystallization of the hydrochloride salt, is essential.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Methyl 3-oxo-cyclobutane-1-carboxylate

(This protocol is adapted from general procedures for stereoselective ketone reductions and should be optimized for your specific substrate)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methyl 3-oxo-cyclobutane-1-carboxylate (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of water, followed by 3M aqueous NaOH and finally 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by silica gel column chromatography to separate the diastereomers.

References

  • McNulty, J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. Available at: [Link]

  • Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof. CN110078713A.
  • Cody, J. T., & Schwarzhoff, R. (1993). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Analytical Toxicology. Available at: [Link]

  • Goodman, M. M., et al. (1994). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. Available at: [Link]

  • Košmrlj, J. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Forensic Science International. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. Available at: [Link]

Sources

Technical Support Center: Stability of Fluorinated Amine Hydrochloride Salts in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of fluorinated amine hydrochloride salts in solution. Understanding and controlling the stability of these compounds is critical for ensuring experimental reproducibility, formulation efficacy, and overall drug safety.

Foundational Principles: Why Stability is a Challenge

Fluorinated amine hydrochloride salts are prevalent in pharmaceuticals due to the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity. However, the very features that make them attractive can also introduce specific stability challenges. The strong electron-withdrawing nature of fluorine can render adjacent C-H bonds more acidic and the C-F bond itself susceptible to elimination or nucleophilic substitution, particularly under certain solution conditions.[1][2]

Key factors that govern the stability of these salts in solution include:

  • pH: The pH of the solution is arguably the most critical factor. It dictates the protonation state of the amine and can catalyze degradation reactions like hydrolysis and elimination.[3][4]

  • Solvent System: The choice of solvent and the presence of co-solvents or excipients can influence solubility and degradation kinetics.

  • Temperature: Elevated temperatures accelerate most degradation pathways, making storage conditions crucial.[5][6]

  • Light Exposure: Photodegradation can be a significant issue for some molecules, necessitating protection from light.[7][8]

  • Presence of Nucleophiles: Water, buffer components (e.g., phosphate), or other formulation ingredients can act as nucleophiles, attacking the fluorinated carbon.

Common degradation pathways include:

  • Hofmann-type Elimination (β-Elimination): When a fluorine atom is positioned on a carbon beta to the amine, the acidic beta-proton can be abstracted under basic conditions, leading to the elimination of HF and the formation of an alkene.[9][10][11]

  • Nucleophilic Substitution (SN2-like): Intramolecular or intermolecular nucleophiles can displace a fluorine atom, particularly if it's on a primary or secondary carbon. This can lead to the formation of hydroxylated impurities or ring-expanded products.[1]

  • Hydrolysis: While the C-F bond is generally strong, certain structural motifs, especially in acidic or basic conditions, can promote hydrolysis.[4][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: "I'm observing a rapid loss of my fluorinated amine HCl salt in an aqueous buffer (pH 7.4). What's the likely cause and how can I fix it?"

A1: Rapid degradation at physiological pH is a common and concerning issue, often pointing to inherent molecular instability.

Immediate Troubleshooting Steps:

  • Confirm the Degradation Pathway: Use LC-MS to identify the major degradation products.

    • An impurity with a mass corresponding to the loss of HF (-20 Da) strongly suggests β-elimination.

    • An impurity with a mass corresponding to the replacement of F with OH (-1 Da) suggests nucleophilic substitution/hydrolysis.[1]

  • Investigate pH Dependence: Conduct a rapid pH-rate profile study. Prepare your solution in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitor the degradation rate over a few hours or days at a controlled temperature. This will identify the pH range of maximum stability. Many amine salts are most stable in slightly acidic conditions (pH 3-5) where the amine is fully protonated and hydroxide-catalyzed degradation is minimized.[12][13]

  • Lower the Temperature: Store all solutions, even for short periods, at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to significantly slow down degradation kinetics.

Long-Term Solutions & Causality:

  • If β-Elimination is Confirmed: The protonated amine at neutral pH is in equilibrium with its free base form. This free amine can facilitate the elimination of HF.[1][2] The best strategy is to maintain the compound in a more acidic buffer (e.g., pH 4) where the concentration of the reactive free base is negligible.

  • If Nucleophilic Substitution is Confirmed: The buffer species itself (e.g., phosphate) might be acting as a nucleophile. Try switching to a more sterically hindered or less nucleophilic buffer system, such as citrate or MES, and re-evaluate stability. In one case, a fluoromethyl group instability was observed where 60-90% decomposition occurred at pH 7.4 and 50°C after 7 days, while structurally similar compounds without the fluoromethyl group showed minimal degradation.[1]

Q2: "My HPLC analysis shows an unexpected new peak that grows over time. How do I determine if it's a degradant?"

A2: Differentiating between a process impurity and a degradant is a critical step in compound development. A forced degradation study is the definitive method for this.[7][14][15]

Workflow for Peak Identification:

The diagram below outlines a systematic approach to identifying the source of the unknown peak.

Caption: Workflow for identifying an unknown chromatographic peak.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, intentionally degrades the sample to establish degradation pathways and validate the stability-indicating power of your analytical method.[8][16]

  • Prepare Stock Solutions: Dissolve your fluorinated amine HCl salt in an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a concentrated stock.

  • Set Up Stress Conditions: [7][14]

    • Acid Hydrolysis: Dilute stock with 0.1 M HCl.

    • Base Hydrolysis: Dilute stock with 0.1 M NaOH.

    • Oxidation: Dilute stock with 3% H₂O₂.

    • Thermal: Incubate a solid sample and a solution sample at 60°C.

    • Photolytic: Expose a solid and solution sample to light that meets ICH Q1B guidelines.

  • Incubation: Store stressed samples for a defined period (e.g., 24-48 hours), taking time points for analysis. Aim for 5-20% degradation of the main compound.

  • Analysis: Analyze all samples by HPLC-UV/MS.

  • Interpretation: If your unknown peak's area increases significantly under any of the stress conditions compared to the control, it is confirmed as a degradation product.[15]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solutions of fluorinated amine HCl salts? A: The ideal conditions depend on the specific compound's stability profile. However, general best practices are:

  • pH: Store in a slightly acidic, buffered solution (pH 3-5), if the compound is stable under these conditions. This keeps the amine protonated and minimizes base-catalyzed degradation.

  • Temperature: Store at the lowest practical temperature. For short-term storage (days), 2-8°C is often sufficient. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.

  • Solvent: If aqueous stability is poor, consider storing the compound as a concentrated stock in an anhydrous organic solvent like DMSO or ethanol at low temperatures. Note that some trifluoromethylamines are highly water-sensitive and can degrade even during aqueous workups.[17]

  • Container: Use amber vials or wrap containers in foil to protect from light.

Q: Can my choice of counter-ion (other than chloride) affect stability? A: Yes. While chloride is common, the pKa of the acid used to form the salt can influence the pH of the solution when the salt is dissolved in a non-buffered solvent like water. Using a weaker acid (e.g., fumaric acid, tartaric acid) will result in a higher pH compared to using a strong acid like HCl, which could potentially accelerate base-catalyzed degradation.[18] For this reason, hydrochloride salts are often preferred for their ability to generate a low pH environment in unbuffered water.[18]

Q: How does the degree of fluorination (mono- vs. di- vs. tri-fluoro) impact stability? A: The impact is complex and structure-dependent.

  • Monofluoroalkyl groups can be particularly unstable if a neighboring nucleophile is present, which can displace the fluorine.[1]

  • Difluoromethyl groups on certain heteroaromatic rings have been shown to suffer from defluorination in aqueous buffers.[2]

  • Trifluoromethyl (CF₃) groups are generally much more stable and resistant to the degradation pathways that affect mono- and difluorinated analogs due to the strength of the C-F bonds and the lack of alpha-protons for elimination.

Q: What is a "Heat Stable Salt" and is it related to my compound's degradation? A: In the context of industrial amine applications (like gas treating), "Heat Stable Salts" (HSS) are formed when the amine solution is contaminated with strong acids, leading to the formation of salts that do not thermally regenerate.[19][20] While the term is different, the underlying chemistry is related. If your formulation process introduces strong acid contaminants (e.g., from excipients), they can form non-dissociable salts with your amine, effectively reducing its concentration and potentially increasing corrosivity.[6][20] Monitoring for these HSS can be done using techniques like ion chromatography.[20][21]

Data Summary & Protocols

Table 1: Effect of pH on Degradation Rate (Illustrative Example)

This table shows hypothetical data from a pH-rate profile study for a compound susceptible to both acid- and base-catalyzed degradation.

pH of SolutionTemperature (°C)Half-Life (t½) in hoursPredominant Degradation Pathway
2.04072Acid-catalyzed Hydrolysis
4.040> 500Minimal Degradation
6.040150Base-catalyzed Elimination
7.44048Base-catalyzed Elimination
9.04010Base-catalyzed Elimination

This data illustrates that the compound has a stability maximum around pH 4.

Protocol: Standard HPLC Method for Stability Assessment

This protocol provides a general starting point for a stability-indicating HPLC-UV/MS method.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and check for peak purity.

    • MS: Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., 100-1000 m/z) to identify the parent ion and potential degradants.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Overcoming Heat Stable Salts: Enhance Your Amine Tre
  • HSAS Method | PDF | Titr
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • The Dark Side of Fluorine. (2019, June 20). PMC - NIH.
  • Development of forced degradation and stability indic
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Labforward.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Hofmann elimin
  • Amine Tre
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2017, July 10). Research Repository UCD.
  • Chemical analysis in amine system oper
  • Hofmann Elimin
  • Enzymatic synthesis of fluorinated compounds. (2021, October 9). PMC - PubMed Central - NIH.
  • Synthesis of Fluorinated Amines: A Personal Account. (2023, September 5). ACS Organic & Inorganic Au.
  • Hofmann Elimin
  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
  • Separation of heat stable amine salts in methyldiethanolamine (MDEA) solutions using high-pressure IC. Thermo Fisher Scientific.
  • Hofmann Elimination Reaction: Mechanism, Examples & Applic
  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2023, July 17). ACS Omega.
  • Hofmann Elimination. (2023, January 22). Chemistry LibreTexts.
  • Failure Modes and Prevention Strategies for Amine-Induced Corrosion in Absorbers of Post-Combustion Carbon Capture Units.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8).
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10). Enlighten Theses.
  • Effect of water pH on the stability of pesticides. (2008, March 18). MSU Extension.
  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC - NIH.
  • Ways of crashing out amines. (2018, May 13). Reddit.
  • Synthesis and inhibiting capacity of new fluorine-containing quaternary ammonium salts.

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Technical Support Center: Deprotection Strategies for Boc-Protected Fluorocyclobutylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Boc-protected fluorocyclobutylamines. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the critical deprotection step of these valuable synthetic building blocks. The presence of a strained, fluorinated cyclobutane ring necessitates careful consideration of reaction conditions to ensure high yields and product integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting Boc-protected fluorocyclobutylamines compared to simpler aliphatic or aromatic amines?

The deprotection of Boc-protected fluorocyclobutylamines presents a confluence of challenges stemming from three key structural features:

  • Ring Strain: The cyclobutane ring possesses significant inherent strain. Harsh reaction conditions, particularly with strong acids, can potentially lead to ring-opening or other decomposition pathways.

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carbamate. This electronic effect may alter the kinetics of the deprotection reaction compared to non-fluorinated analogs.[1]

  • Stereochemical Integrity: For chiral fluorocyclobutylamines (e.g., cis/trans isomers), there is a potential risk of epimerization at the carbon atom bearing the amino group under certain conditions, which could compromise the stereochemical purity of the final product.

Q2: Which standard acidic deprotection methods are suitable for fluorocyclobutylamines?

Standard acidic methods, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-dioxane, are the most common starting points for Boc deprotection.[2][3]

  • TFA/DCM: A solution of 20-50% TFA in DCM at room temperature is a highly effective and widely used method.[4][5] The reaction is typically fast, and the volatile nature of the reagents simplifies workup.[6]

  • HCl in Dioxane: A 4M solution of HCl in dioxane is another robust option.[2][7] This method often results in the precipitation of the amine as its hydrochloride salt, which can be a convenient method of isolation.[3]

Given the potential sensitivity of the fluorocyclobutane ring, it is prudent to start with milder conditions (e.g., lower acid concentration, 0 °C to room temperature) and monitor the reaction closely.

Q3: Can the fluorocyclobutane ring open under standard acidic deprotection conditions?

While the cyclobutane ring is strained, it is generally stable enough to withstand standard Boc deprotection conditions. However, the risk of ring-opening is not negligible, especially under forcing conditions (high acid concentration, elevated temperatures). For instance, related strained ring systems like aminocyclopropanes are known to undergo ring-opening under acidic conditions. While direct evidence for fluorocyclobutane is limited, a study on the deprotection of a difluorocyclopentylamine derivative successfully used concentrated HCl at 90°C, suggesting that fluorinated small rings can exhibit considerable stability.[8] It is crucial to monitor reactions for the formation of byproducts using techniques like LC-MS.

Q4: How does the fluorine substituent affect the rate of deprotection?

The electron-withdrawing effect of fluorine can destabilize the carbamate group, potentially accelerating the rate of acid-catalyzed cleavage.[1] This is because the reaction proceeds through protonation of the carbamate oxygen, and the inductive effect of fluorine can make the carbamate more susceptible to this initial protonation and subsequent fragmentation.[1] Therefore, deprotection of fluorocyclobutylamines might require shorter reaction times or milder conditions compared to their non-fluorinated counterparts.

Q5: Are there milder, non-acidic alternatives for deprotecting sensitive fluorocyclobutylamine substrates?

Yes, several milder methods can be employed when acidic conditions lead to degradation or other side reactions.

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Aluminum Chloride (AlCl₃) can mediate Boc deprotection under non-protic conditions, which can be advantageous for substrates with other acid-labile groups.[2][9]

  • Oxalyl Chloride in Methanol: This system offers a very mild and selective method for N-Boc deprotection at room temperature and is tolerant of many other functional groups.[1][10]

  • Thermal Deprotection: Heating the Boc-protected amine, particularly in fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can effect deprotection without any acid catalyst.[11][12] However, this often requires high temperatures (>100 °C), which may not be suitable for all substrates.[12][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Ninhydrin stain on a TLC plate shows a weak spot for the product amine.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Acid The Boc deprotection is an acid-catalyzed equilibrium. Insufficient acid may not drive the reaction to completion, especially if the substrate or impurities consume the acid.1. Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stoichiometric excess of HCl.[4] 2. Use Neat TFA: For very stubborn substrates, neat TFA can be used, but monitor closely for side reactions.[14]
Poor Reagent Quality TFA is hygroscopic. Water contamination can reduce its effective acidity, slowing the reaction.1. Use Fresh Reagents: Always use a fresh, sealed bottle of TFA or a freshly prepared solution of HCl in dioxane.
Low Temperature The reaction rate is temperature-dependent. While starting at 0 °C is cautious, some substrates require room temperature for a practical reaction rate.1. Allow to Warm: If the reaction is initiated at 0 °C, allow it to warm to room temperature and continue monitoring.
Insufficient Reaction Time Steric hindrance or electronic effects can slow down the deprotection.1. Extend Reaction Time: Continue stirring for several more hours, monitoring progress by TLC or LC-MS every 1-2 hours.
Issue 2: Formation of Unknown Byproducts

Symptoms:

  • Multiple new spots appear on the TLC plate.

  • LC-MS analysis shows peaks with unexpected mass-to-charge ratios.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Ring-Opening/Degradation The strained fluorocyclobutane ring may be susceptible to cleavage under harsh acidic conditions.1. Switch to Milder Acidic Conditions: Decrease the acid concentration or run the reaction at a lower temperature (0 °C). 2. Use a Lewis Acid: Try a Lewis acid like ZnBr₂ in an anhydrous aprotic solvent.[2] 3. Employ Neutral Conditions: Consider using oxalyl chloride in methanol for a very mild deprotection.[1][10]
tert-Butylation The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or solvent.[15][16]1. Add a Scavenger: Include a scavenger like triethylsilane (TES) or thioanisole (1-5% v/v) in the reaction mixture to trap the tert-butyl cation.
Trifluoroacetylation If using TFA, the liberated amine can sometimes be acylated by the trifluoroacetate counter-ion, especially during workup or concentration at elevated temperatures.[]1. Switch to HCl: Use 4M HCl in dioxane to avoid this side reaction. The product is isolated as a stable hydrochloride salt.[] 2. Avoid Heat: Remove TFA in vacuo at or below room temperature.
Issue 3: Loss of Stereochemical Purity (Epimerization)

Symptoms:

  • Chiral HPLC or NMR analysis of the product shows a mixture of diastereomers where the starting material was a single isomer.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Base-Mediated Epimerization Although less common for Boc deprotection, any basic workup conditions could potentially cause epimerization of the α-proton to the amine.1. Maintain Acidic Workup: Avoid basic washes (e.g., NaHCO₃) if epimerization is suspected. Isolate the product as its acid salt (TFA or HCl salt).
Thermal Epimerization High temperatures used in thermal deprotection methods could potentially lead to epimerization.1. Use Non-Thermal Methods: If stereochemical integrity is paramount, prioritize room-temperature acidic or Lewis acid-mediated deprotection methods over high-temperature thermal protocols.
Lewis Acid-Catalyzed Epimerization Some Lewis acids have been shown to catalyze epimerization in cyclobutane systems.1. Screen Lewis Acids: If using a Lewis acid, screen different options. Start with milder Lewis acids and monitor stereochemical purity carefully. 2. Default to Standard Acidolysis: TFA or HCl deprotection at low temperature is generally less likely to cause epimerization via proton abstraction compared to other methods.

Comparative Table of Deprotection Strategies

MethodReagents & Typical ConditionsAdvantagesPotential Issues for Fluorocyclobutylamines
Standard Acidolysis (TFA) 20-50% TFA in DCM, 0 °C to RT, 0.5-4 h[5][6]Fast, effective, volatile reagents, easy workup.[6]Potential for ring degradation with high [TFA] or heat; t-butylation side reactions.[15]
Standard Acidolysis (HCl) 4M HCl in 1,4-Dioxane, RT, 1-12 h[2][18]Cost-effective; product precipitates as HCl salt.[3]Dioxane is a less desirable solvent; potentially slower than TFA.
Lewis Acid Catalysis ZnBr₂ or AlCl₃ in DCM, RT, 1-24 h[2][9]Good for substrates with other acid-labile groups (e.g., t-butyl esters).May require stoichiometric amounts; potential for epimerization.
Mild Neutral Deprotection Oxalyl Chloride (3 eq.) in Methanol, RT, 1-4 h[1][10]Very mild, high functional group tolerance.[1]Generates CO gas; may not be suitable for large-scale synthesis.[10]
Thermal Deprotection Heat in TFE or HFIP, 100-150 °C[11][12]No acid catalyst required; simple workup.[11]High temperatures may cause decomposition or epimerization; requires specialized solvents/equipment.[13]

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection
  • Dissolve the Boc-protected fluorocyclobutylamine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution to a final concentration of 20-33% (v/v).[4][19]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo at room temperature to remove the solvent and excess TFA.

  • To isolate the amine salt, dissolve the resulting residue in a minimal amount of DCM and precipitate by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the fluorocyclobutylamine as its TFA salt.

Protocol 2: General Procedure for HCl/Dioxane Deprotection
  • To the Boc-protected fluorocyclobutylamine (1.0 eq), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[20]

  • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).[18]

  • Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the product.

  • Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under vacuum to afford the pure fluorocyclobutylamine hydrochloride.[3]

Decision Workflow for Deprotection Strategy

The following diagram provides a logical workflow for selecting an appropriate deprotection strategy for your Boc-protected fluorocyclobutylamine.

Deprotection_Strategy start Start: Boc-Protected Fluorocyclobutylamine acid_check Does the substrate have other acid-labile groups (e.g., t-butyl esters, acetals)? start->acid_check mild_methods Consider Mild/Alternative Methods: - Oxalyl Chloride / MeOH - Lewis Acid (e.g., ZnBr₂) - Thermal Deprotection (TFE/HFIP) acid_check->mild_methods Yes standard_acid Use Standard Acidic Method: 1. 20% TFA in DCM at 0°C to RT 2. 4M HCl in Dioxane at RT acid_check->standard_acid No success_mild Isolate Product mild_methods->success_mild Reaction Successful reaction_outcome Reaction Outcome? standard_acid->reaction_outcome success Isolate Product reaction_outcome->success Clean & Complete troubleshoot Troubleshoot: - Increase acid concentration/time - Add scavenger (e.g., TES) - Lower temperature reaction_outcome->troubleshoot Incomplete or Byproducts troubleshoot->mild_methods If issues persist

Caption: Decision workflow for selecting a Boc deprotection strategy.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23781–23789. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3839-3847. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]

  • Semantic Scholar. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • ResearchGate. (2006). A mild and selective method for N-Boc deprotection. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. WordPress. Available at: [Link]

  • Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. WordPress. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Available at: [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]

  • Nair, A. R., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS omega, 5(3), 1545–1552. Available at: [Link]

  • MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

  • Macmillan Group - Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Available at: [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Amination of Fluorocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the complexities of fluorocyclobutane amination. This guide is structured to provide direct, actionable solutions to the common and often frustrating side reactions encountered during these synthetic procedures. As drug development professionals know, incorporating the fluorocyclobutane motif can significantly enhance the pharmacological properties of a molecule. However, the journey to the desired product is not always straightforward. This center is designed to function as an in-house expert, offering insights grounded in mechanistic principles and validated by practical experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your future experimental design.

Issue 1: Low Yield of the Desired Aminated Product with Significant Starting Material Recovery

Question: I am attempting a nucleophilic substitution on a fluorocyclobutane with a primary amine, but I'm observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I improve my yield?

Answer: Low conversion in the amination of fluorocyclobutanes often points to issues with reagent purity, reaction conditions, or inherent substrate reactivity. The C-F bond is strong, and while the cyclobutane ring strain can facilitate substitution, the reaction is not always facile.

Potential Causes & Solutions:

  • Reagent Quality:

    • Amine Purity: Ensure your amine is free from impurities and water. Amines are hygroscopic and the presence of water can interfere with the reaction.[1]

    • Fluorocyclobutane Purity: Impurities in the fluorocyclobutane starting material can lead to undesired side reactions or inhibit the primary reaction pathway.[2]

    • Solvent Anhydrousness: Many amination reactions are sensitive to moisture.[1] Ensure you are using anhydrous solvents and that your glassware is properly dried.

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to overcome the activation energy. A temperature that is too low can result in a sluggish or incomplete reaction.[3] Conversely, excessively high temperatures can lead to decomposition or side reactions.

    • Base Strength: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the amine, reducing its nucleophilicity. A base that is too strong can promote elimination side reactions.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.[4][5] Polar aprotic solvents like DMF, DMAc, or DMSO are often effective as they can solvate the cation of the base, increasing the nucleophilicity of the amine.

  • Substrate Reactivity:

    • Steric Hindrance: A sterically hindered amine or a substituted fluorocyclobutane can slow down the reaction rate.

    • Electronic Effects: Electron-withdrawing groups on the cyclobutane ring can activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect.

Troubleshooting Workflow for Low Conversion

start Low Conversion of Fluorocyclobutane reagent_check Verify Reagent Purity (Amine, Fluorocyclobutane, Solvent) start->reagent_check conditions_check Optimize Reaction Conditions (Temperature, Base, Solvent) reagent_check->conditions_check substrate_check Assess Substrate Reactivity (Sterics, Electronics) conditions_check->substrate_check yield_improved Yield Improved? substrate_check->yield_improved end Consult Literature for Alternative Methods yield_improved->end No

Caption: Decision tree for troubleshooting low conversion.

Issue 2: Formation of an Alkene Byproduct

Question: My reaction is producing a significant amount of a cyclobutene byproduct, confirmed by NMR and GC-MS. What is causing this elimination reaction and how can I suppress it?

Answer: The formation of a cyclobutene byproduct is a classic example of a competing elimination reaction (E2) pathway. This is particularly prevalent when using strong, sterically hindered bases or with secondary and tertiary amines.

Mechanistic Insight:

The amine or the base can act as a Brønsted-Lowry base, abstracting a proton from a carbon adjacent to the carbon bearing the fluorine atom. This initiates a concerted elimination of the fluoride ion, leading to the formation of a double bond.

Strategies to Minimize Elimination:

  • Base Selection:

    • Use a weaker, non-nucleophilic base. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often good choices.

    • Avoid strong, sterically hindered bases like t-BuOK, as they are known to favor elimination.[6]

  • Reaction Temperature:

    • Lowering the reaction temperature generally favors substitution over elimination.

  • Amine Stoichiometry:

    • Using a smaller excess of the amine can sometimes reduce the extent of elimination, as the amine itself can act as a base.

Table 1: Impact of Base on Substitution vs. Elimination
BaseTypical OutcomeRationale
K₂CO₃ / Cs₂CO₃ Favors Substitution (SN2)Weaker, less-hindered bases that are less prone to abstracting β-protons.
t-BuOK / DBU Favors Elimination (E2)Strong, sterically hindered bases that readily promote elimination reactions.[6]
Et₃N / DIPEA Can lead to a mixture of substitution and eliminationModerately strong, sterically hindered bases. The outcome is often substrate-dependent.
Issue 3: Observation of Over-Alkylation Products

Question: I am reacting a primary amine with my fluorocyclobutane and I am observing the formation of a secondary amine where two cyclobutyl groups are attached to the nitrogen. How can I prevent this?

Answer: The formation of over-alkylation products is a common issue when reacting primary amines with alkylating agents.[7] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second substitution reaction.[7]

Controlling Over-Alkylation:

  • Stoichiometry: The most straightforward approach is to use a large excess of the primary amine. This increases the probability that the fluorocyclobutane will react with the primary amine rather than the secondary amine product.

  • Slow Addition: Adding the fluorocyclobutane slowly to a solution of the excess primary amine can also help to maintain a low concentration of the alkylating agent, further favoring the initial reaction.

  • Protecting Groups: For more complex syntheses, it may be necessary to use a protected amine, such as a carbamate, and then deprotect it after the substitution reaction.

Experimental Protocol: Minimizing Over-Alkylation
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine (5-10 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition: Prepare a solution of the fluorocyclobutane (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature over a period of 1-2 hours using a syringe pump.

  • Reaction: After the addition is complete, the reaction mixture may be heated to the desired temperature to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The excess primary amine can often be removed by an acidic wash.

Frequently Asked Questions (FAQs)

Q1: Is the amination of fluorocyclobutanes an SN1 or SN2 type reaction?

A1: The mechanism is generally considered to be SN2-like. The reaction proceeds with inversion of stereochemistry at the carbon center, which is characteristic of an SN2 pathway. An SN1 mechanism, which would involve the formation of a highly unstable cyclobutyl cation, is energetically unfavorable.

Q2: Can I use secondary amines for this reaction?

A2: Yes, secondary amines can be used. However, they are generally less reactive than primary amines due to increased steric hindrance. Additionally, the potential for elimination side reactions may be higher with secondary amines.

Q3: My fluorocyclobutane is part of a larger, more complex molecule. Are there any milder methods for amination?

A3: For sensitive substrates, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative.[8] These reactions often proceed under milder conditions and with a broader substrate scope. However, they require careful optimization of the catalyst, ligand, and base.

Q4: I am observing decomposition of my starting material at higher temperatures. What could be the cause?

A4: Decomposition at elevated temperatures could be due to several factors, including the thermal instability of your substrate or product, or the presence of impurities that catalyze decomposition pathways.[3][5] It is advisable to first ensure the purity of all reagents and solvents. If decomposition persists, exploring lower reaction temperatures with a more active catalyst system or a more nucleophilic amine may be necessary.

Reaction Mechanism Visualization

cluster_main Desired SN2 Pathway cluster_side Competing E2 Elimination A Fluorocyclobutane C Transition State A->C B Amine B->C D Aminated Product C->D E Fluorocyclobutane G Transition State E->G F Base F->G H Cyclobutene G->H

Caption: Competing SN2 and E2 pathways.

References

  • Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

  • PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • PubMed Central (PMC). (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 18). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of cyclobutane precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into cyclobutane rings, a valuable scaffold in medicinal chemistry.[1][2] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Cyclobutane Fluorination

The unique strain and conformational dynamics of the cyclobutane ring can present significant challenges during fluorination reactions. This section addresses common problems, their probable causes, and actionable solutions to get your reaction back on track.

Problem Potential Causes Troubleshooting & Optimization Strategies
Low or No Conversion of Starting Material 1. Inactive Fluorinating Reagent: Moisture sensitivity is a common issue with many fluorinating agents.[3] 2. Insufficient Reagent Reactivity: The chosen fluorinating agent may not be potent enough for the specific substrate. 3. Poor Solubility: The substrate or reagent may not be sufficiently soluble in the chosen solvent. 4. Low Reaction Temperature: The activation energy for the reaction may not be met.1. Reagent Handling: Ensure fluorinating agents are stored under inert atmosphere and handled in a glovebox or with rigorous anhydrous techniques. For hygroscopic reagents like silver fluoride (AgF₂), consider using less sensitive alternatives.[3] 2. Reagent Selection: For electrophilic fluorination of electron-rich cyclobutanes, consider more reactive N-F reagents like Selectfluor®.[4][5][6] For nucleophilic displacement, ensure a good leaving group is present on the cyclobutane precursor.[1] 3. Solvent Screening: Test a range of anhydrous solvents in which both the substrate and reagent are soluble. Acetonitrile is a common choice for many fluorination reactions.[3] Always check for solvent compatibility with your fluorinating agent, as some can react exothermically (e.g., Selectfluor with DMF, pyridine, DMSO).[3][7] 4. Temperature Optimization: Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition.
Formation of Multiple Products & Low Regioselectivity 1. Multiple Reactive Sites: The cyclobutane precursor may have several C-H bonds or functional groups susceptible to fluorination. 2. Lack of Directing Groups: The absence of a directing group can lead to random fluorination.[3] 3. Radical Reactions: Uncontrolled radical pathways can lead to a mixture of products.[8][9]1. Protecting Groups: Protect sensitive functional groups to prevent side reactions. 2. Directing Groups: Utilize substrates with directing groups to enhance regioselectivity, especially in C-H activation strategies.[3][9] 3. Catalyst and Reagent Choice: The choice of catalyst and fluorinating agent can significantly influence regioselectivity. For instance, transition-metal-catalyzed C-H fluorination often relies on directing groups to achieve site-selectivity.[9]
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of the desired product. 2. Incompatible Reagents: The fluorinating agent or catalyst may be too harsh for the substrate. 3. Formation of HF: Some deoxofluorination reagents like DAST can generate hydrofluoric acid (HF), which is highly corrosive and can cause side reactions.[10]1. Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration. 2. Milder Reagents: Consider using a less aggressive fluorinating agent. For example, Deoxo-Fluor is a more thermally stable alternative to DAST.[11][12][13] 3. Acid Scavengers: Include a non-nucleophilic base (e.g., proton sponge) to neutralize any in-situ generated acid.
Elimination as a Major Side Product 1. Basic Fluoride Source: "Naked" fluoride anions are strongly basic and can promote elimination, especially in nucleophilic fluorination.[14] 2. Substrate Structure: The stereoelectronic arrangement of the leaving group and adjacent protons on the cyclobutane ring may favor elimination. 3. High Reaction Temperature: Higher temperatures often favor elimination over substitution.1. Fluoride Source: Use a less basic fluoride source or one that is buffered. Hydrogen fluoride complexes like Olah's reagent (HF-pyridine) can be effective.[15][16] 2. Substrate Design: If possible, modify the substrate to disfavor elimination pathways. 3. Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Lack of Stereocontrol 1. Conformational Flexibility: The puckered nature of the cyclobutane ring can lead to a mixture of stereoisomers.[15] 2. Reaction Mechanism: The reaction may proceed through a non-stereospecific pathway (e.g., radical or carbocationic intermediates).1. Chiral Catalysts: Employ chiral catalysts to induce enantioselectivity.[17][18] 2. Substrate Control: Utilize substrates with existing stereocenters that can direct the approach of the fluorinating agent. 3. Mechanism-Informed Reagent Choice: Select reagents and conditions that favor a stereospecific mechanism (e.g., Sₙ2 for nucleophilic fluorination, which proceeds with inversion of stereochemistry).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fluorinating cyclobutane precursors?

A1: The main strategies for introducing fluorine into a cyclobutane ring are:

  • Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., tosylate, mesylate, or halide) with a nucleophilic fluoride source. This method is suitable for precursors with good leaving groups and often proceeds with an inversion of stereochemistry.[1]

  • Electrophilic Fluorination: This method is used for electron-rich cyclobutane precursors, such as enolates or silyl enol ethers, which act as nucleophiles and react with an electrophilic fluorine source (e.g., Selectfluor®, NFSI).[1][4][5]

  • Deoxyfluorination: This involves the conversion of a hydroxyl group to a fluorine atom using reagents like DAST or Deoxo-Fluor.[11][15] This is a common method for fluorinating cyclobutanols.

  • Ring-Opening Fluorination: In some cases, bicyclic precursors can undergo a ring-opening reaction upon treatment with an electrophilic fluorinating agent to form a fluorinated cyclobutane derivative.[19][20]

  • [2+2] Cycloaddition: The cyclobutane ring itself can be formed from fluorinated precursors through a [2+2] cycloaddition reaction.[1][21]

Q2: I'm using Selectfluor® for an electrophilic fluorination, but the reaction is sluggish. What can I do?

A2: While Selectfluor® is a versatile and relatively stable electrophilic fluorinating agent, its reactivity can be influenced by several factors.[4][22][23] If you are experiencing low reactivity:

  • Solvent Choice: The reaction medium is critical. While acetonitrile is a common solvent, for some substrates, co-solvents like water and chloroform have been shown to be effective.[3]

  • Additives: The addition of a base or a catalyst can sometimes be beneficial. For example, 4-(dimethylamino)pyridine (DMAP) has been used to mediate benzylic fluorination with Selectfluor.[4]

  • Reagent Quality: Ensure your Selectfluor® has been stored properly and has not degraded. It is a salt that is tolerant of air and water but should be stored in a cool, dry place.[22]

  • Substrate Reactivity: If your cyclobutane precursor is not sufficiently electron-rich, it may not react well with Selectfluor®. Consider converting it to a more nucleophilic derivative, such as a silyl enol ether.

Q3: My deoxyfluorination of a cyclobutanol with DAST is giving me a lot of elimination byproducts. How can I minimize this?

A3: Elimination is a common side reaction in deoxyfluorination with DAST, especially with strained rings like cyclobutane.[10] To favor substitution:

  • Use a More Thermally Stable Reagent: Deoxo-Fluor is a good alternative to DAST and is known to be more thermally stable, which can sometimes lead to cleaner reactions with fewer byproducts.[11][12][24]

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. DAST-mediated reactions are often carried out at -78 °C.[24]

  • Control Reagent Addition: Add the DAST slowly to the solution of the alcohol at a low temperature to control the exotherm and minimize side reactions.

  • Solvent Effects: The choice of solvent can influence the outcome. Non-polar solvents are often used for deoxyfluorination reactions.

Q4: How can I achieve enantioselective fluorination on a cyclobutane ring?

A4: Achieving high enantioselectivity in the fluorination of cyclobutanes can be challenging but is crucial for the synthesis of chiral drug candidates.[18] Key strategies include:

  • Chiral Catalysis: The use of chiral transition metal catalysts (e.g., cobalt, rhodium, palladium) or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.[17][18]

  • Substrate-Controlled Diastereoselective Fluorination: If your cyclobutane precursor already contains a stereocenter, it can direct the fluorination to a specific face of the ring, leading to a diastereoselective outcome.

  • Asymmetric [2+2] Cycloaddition: Constructing the chiral fluorinated cyclobutane ring through an asymmetric [2+2] cycloaddition of a fluorinated alkene with another alkene in the presence of a chiral catalyst is another powerful approach.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a Cyclobutane Silyl Enol Ether using Selectfluor®
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutane silyl enol ether (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1 equiv) in one portion at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.[3]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Purification: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can then be purified by column chromatography on silica gel.[1][3]

Protocol 2: General Procedure for Deoxyfluorination of a Cyclobutanol using Deoxo-Fluor
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the cyclobutanol (1.0 equiv) in anhydrous dichloromethane (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2 equiv) to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and slowly warm to room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows

Decision Tree for Selecting a Fluorination Strategy

Fluorination_Strategy start Starting Cyclobutane Precursor q1 Functional Group to be Fluorinated? start->q1 hydroxyl Hydroxyl Group q1->hydroxyl Yes leaving_group Leaving Group (e.g., OTs, Br) q1->leaving_group Yes ch_bond C-H Bond q1->ch_bond No q2 Substrate Electron Rich? electrophilic Electrophilic Fluorination (Selectfluor, NFSI) q2->electrophilic Yes radical Radical C-H Fluorination (Photoredox, Metal-Catalyzed) q2->radical No deoxyfluorination Deoxyfluorination (DAST, Deoxo-Fluor) hydroxyl->deoxyfluorination nucleophilic Nucleophilic Fluorination (KF, CsF, HF-amine) leaving_group->nucleophilic ch_bond->q2

Caption: A decision tree to guide the selection of an appropriate fluorination strategy based on the starting cyclobutane precursor.

Workflow for Optimizing a Fluorination Reaction

Optimization_Workflow start Initial Reaction Setup screen_reagent Screen Fluorinating Reagents start->screen_reagent screen_solvent Screen Solvents screen_reagent->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp optimize_conc Optimize Concentration optimize_temp->optimize_conc analyze Analyze Results (Yield, Selectivity) optimize_conc->analyze analyze->screen_reagent Low Conversion successful Successful Fluorination analyze->successful High Yield & Selectivity

Caption: A general workflow for the systematic optimization of a fluorination reaction.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
  • Troubleshooting low yield in heterocycle fluorination reactions. (n.d.). BenchChem.
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025, August 7).
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 7). Scilit.
  • Wang, L., et al. (2024, January 1). Manganese-Catalyzed Ring-Opening C—C Bond Fluorination of Cyclobutanols. ResearchGate.
  • Troubleshooting common issues in fluorination reactions of cycloheptanes. (n.d.). BenchChem.
  • Late-Stage Fluorination: From Fundamentals to Application. (2014, March 11). ACS Publications.
  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2026, January 2).
  • A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. (n.d.). BenchChem.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.
  • Electrophilic fluorination. (n.d.). Grokipedia.
  • Electrophilic Fluorination. (n.d.). Bryn Mawr College.
  • DAST and Deoxo-Fluor. (2023, August 14).
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025, December 16). Oreate AI Blog.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
  • Electrophilic fluorination. (n.d.). Wikipedia.
  • Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2+2] Cycloaddition of Fluorinated. (n.d.).
  • Simpler fluorine chemistry. (n.d.). SCI.
  • Selectfluor. (n.d.). Wikipedia.
  • Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. (n.d.). ResearchGate.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. (n.d.). Organic Chemistry Portal.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). Common Organic Chemistry.
  • Selectfluor. (n.d.). Common Organic Chemistry.
  • Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. (2025, October 28). ACS Publications.
  • Fluorination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Specific Solvent Issues with Fluorination. (n.d.). Wordpress.
  • The Fluorination of C-H Bonds: Developments and Perspectives. (2019, October 14). PubMed.
  • Ring-opening fluorination of bicyclic azaarenes. (n.d.). PubMed Central.
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.).
  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025, November 8). PubMed Central.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.).
  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. (n.d.). SciSpace.
  • Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. (2025, June 24). YouTube.
  • Ring-Opening Fluorination of Bicyclic Azaarenes. (n.d.). ResearchGate.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025, December 30). Journal of the American Chemical Society.
  • Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. (n.d.). Chemical Science (RSC Publishing). Retrieved January 5, 2026, from

  • Troubleshooting Guide. (n.d.).
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  • Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, November 23). ACS Publications.

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methods for removing residual catalysts from trans-(3-Fluorocyclobutyl)methamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Strategies for Removing Residual Palladium from trans-(3-Fluorocyclobutyl)methamine hydrochloride

Welcome to the technical support center for catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of amine-containing active pharmaceutical ingredients (APIs) and intermediates. The following question-and-answer-based guide provides field-proven insights and detailed protocols for effectively removing residual palladium catalysts from trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common challenges and questions encountered during the purification process.

Q1: Why is removing residual palladium from my amine hydrochloride salt so difficult?

The primary challenge stems from the chemical nature of your product. The primary amine group in trans-(3-Fluorocyclobutyl)methamine is a potent Lewis base, which acts as a strong ligand for palladium.[1] This interaction forms stable, soluble palladium-amine complexes in the reaction mixture.[1]

Key Factors:

  • Chelation: The amine group coordinates strongly with the palladium center, preventing it from precipitating as metallic palladium (Pd(0)) or being easily removed by simple physical methods.

  • Homogeneous Contamination: Unlike heterogeneous catalysts (e.g., Pd/C) that can be filtered off, the residual palladium is often dissolved (homogeneous), making standard filtration ineffective.[2]

  • Product Form: As a hydrochloride salt, your product is highly polar and likely soluble in polar solvents, where palladium complexes may also have some solubility, complicating separation by extraction or simple crystallization.

Q2: What are the primary methods for palladium removal, and how do I choose the right one?

The optimal method depends on the form of the palladium residue, the required purity level, cost considerations, and the scale of your reaction.[2] The main strategies are adsorption via scavengers, activated carbon treatment, crystallization, and extraction.[2]

Use the following decision-making workflow to guide your selection.

G start Start: Crude Reaction Mixture check_hetero Is the palladium catalyst heterogeneous (e.g., Pd/C)? start->check_hetero celite_filtration Protocol: Filtration through Celite® (Effective for insoluble Pd) check_hetero->celite_filtration  Yes   check_color Is the solution dark/black, suggesting precipitated Pd(0)? check_hetero->check_color  No (Homogeneous)   celite_filtration->check_color  Post-filtration analysis   check_color->celite_filtration  Yes   scavenging High-Efficacy Path: Use Metal Scavengers (e.g., Silica-Thiol, TMT) check_color->scavenging  No (Dissolved Pd)   activated_carbon Cost-Effective Path: Use Activated Carbon (Risk of product loss) scavenging->activated_carbon  Alternative   final_purity_check Analyze Pd levels via ICP-MS. Are they below target (<10 ppm)? scavenging->final_purity_check activated_carbon->scavenging  If ineffective   activated_carbon->final_purity_check recrystallization Final Polishing Step: Recrystallization of the Hydrochloride Salt final_purity_check->recrystallization  No   end_product Purified Product final_purity_check->end_product  Yes   recrystallization->end_product

Caption: Decision workflow for selecting a palladium removal method.

Q3: How do metal scavengers work, and which type is best for my amine product?

Metal scavengers are solid supports, typically silica or polymer-based, that are functionalized with chemical groups that have a very high affinity for palladium.[3][4] The palladium is captured from the solution via chemisorption, and the solid scavenger is then easily removed by filtration.[5]

For amine-containing products, it is crucial to select a scavenger that binds selectively to palladium without reacting with or adsorbing your product.

  • Recommended: Sulfur-based scavengers are the industry standard for palladium removal due to the high affinity of sulfur for platinum-group metals.[5]

    • Silica-Thiol (Si-SH): Highly robust and versatile for various palladium species (Pd(0) and Pd(II)).[3][6]

    • Silica-Thiourea (Si-TU): Also highly effective, particularly in organic solvents.[3]

  • Use with Caution: Avoid scavengers with electrophilic functional groups that could potentially react with the primary amine of your product.

Q4: I'm seeing significant product loss. How can I prevent this?

Significant product loss is most commonly associated with non-specific adsorption on highly porous materials, especially activated carbon.[2]

Troubleshooting Steps:

  • Quantify the Adsorbent: Use the minimum effective amount of scavenger or carbon. Start with a screening experiment to determine the optimal loading.

  • Screen Scavengers: Switch from activated carbon to a high-selectivity scavenger like Silica-Thiol, which is known for minimal loss of the API.[7][8]

  • Optimize Solvent: Ensure your product is highly soluble in the chosen solvent. This minimizes its tendency to adsorb onto the solid support.[2]

  • Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[2]

Q5: My palladium removal is inconsistent between batches. What is the cause?

Inconsistent results often point to variations in the final state of the palladium catalyst at the end of the reaction.[2] Factors like reaction time, temperature, and exposure to air can change the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) or its coordination sphere, affecting how well a specific scavenger can remove it.

To Improve Consistency:

  • Standardize the Work-up: Ensure the procedure between the end of the reaction and the start of the purification is identical for every batch.

  • Use a Broad-Spectrum Scavenger: Thiol-based scavengers are generally effective for a wide range of palladium species.[6]

  • Consider a Pre-treatment Step: In difficult cases, a mild oxidizing or reducing agent can be added during work-up to convert all residual palladium into a single, more easily removed species.[2]

Part 2: Data & Comparative Analysis

Selecting the right purification agent is critical for efficiency, yield, and cost. The following tables summarize the performance of common methods.

Table 1: Comparison of Common Palladium Removal Methods

MethodMechanismProsConsTypical Final Pd Level
Metal Scavenging Chemisorption[5]High selectivity, high product recovery, effective to very low levels.[3][7]Higher initial cost compared to carbon.< 5 ppm [7]
Activated Carbon Physisorption[5]Low cost, effective for color removal.[9][10]Non-selective, can lead to significant product loss, lower efficiency.[2]10 - 100 ppm[5][11]
Recrystallization Differential SolubilityExcellent for final polishing, can remove multiple impurities.[12][13]May not be effective alone, can sometimes concentrate metal impurities.[14]Highly variable
Solvent Extraction Partitioning[15]Can be integrated into work-up.Often requires many washes, generates large solvent waste volumes.[5]> 100 ppm

Table 2: Scavenger Selection Guide for Amine-Containing APIs

Scavenger TypeFunctional GroupTarget Pd SpeciesRelative CostKey Considerations
SiliaMetS® Thiol Silica-Propylthiol (-SH)Pd(0), Pd(II), Pt, Cu, Ag, Pb[3]

Industry standard, robust, and highly versatile.[6] Excellent choice for amine products.
SiliaMetS® Thiourea Silica-PropylthioureaPd, Ru, Rh, Pt, Cu

Very effective for palladium, especially in organic solvents.[3]
MP-TMT Polystyrene-TrimercaptotriazinePd, Ru, Rh

$
High loading capacity, but may require longer reaction times.[16][17]
Activated Carbon Carbon SurfaceBroad Spectrum$Risk of product loss due to non-specific binding.[11] Efficiency can be lower than scavengers.[3]
Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the most effective methods.

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This method is highly effective for reducing palladium levels to below the regulatory requirements of the International Council for Harmonisation (ICH Q3D), which is typically <10 ppm for APIs.[2][5]

G cluster_prep Preparation cluster_scavenge Scavenging cluster_isolation Isolation & Analysis dissolve 1. Dissolution Dissolve crude amine HCl salt in a suitable solvent (e.g., Methanol, THF). add_scavenger 2. Scavenger Addition Add Silica-Thiol scavenger (3-5 molar eq. relative to Pd). dissolve->add_scavenger stir 3. Incubation Stir the slurry at 40-50 °C for 2-18 hours. add_scavenger->stir filter 4. Filtration Filter the mixture through a filter pad to remove the solid scavenger. stir->filter wash 5. Washing Wash the filter cake with fresh solvent to recover the product. filter->wash concentrate 6. Concentration Combine filtrate and washes. Remove solvent under reduced pressure. wash->concentrate analyze 7. Analysis Analyze residual Pd content in the final product via ICP-MS. concentrate->analyze

Caption: Experimental workflow for palladium removal using a solid-supported scavenger.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude trans-(3-Fluorocyclobutyl)methamine hydrochloride in a suitable solvent (e.g., Methanol, THF, Ethyl Acetate) to a concentration of 5-10 mL per gram of product.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Incubation: Stir the resulting slurry. Heating to 40-50 °C can improve the kinetics of scavenging.[1] Treatment times can range from 2 to 24 hours; screen for the optimal time.[1]

  • Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.[2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[2]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified solid using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][18]

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to remove trace impurities and obtain a high-purity crystalline product.[13] For a hydrochloride salt, a polar protic solvent or a mixed-solvent system is often effective.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures. Common choices for amine hydrochlorides include isopropanol, ethanol, or mixtures like ethanol/ethyl acetate or methanol/diethyl ether.[19][20]

  • Dissolution: In a suitable flask, add the chosen solvent to your palladium-containing product. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[12]

  • Hot Filtration (Optional): If any insoluble impurities (like dust or precipitated palladium) are visible in the hot solution, perform a quick gravity filtration through a pre-heated funnel to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[21] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical I.
  • How to Remove Palladium in three easy steps. Biotage.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
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  • Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd)
  • Technical Support Center: Removing Palladium Catalyst Residues
  • Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Metal Scavenger User Guide. Biotage.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS. SiliCycle.
  • Metal Scavengers for the Process Industry. Biotage.
  • Removing residual catalysts from 4-(Furan-2-yl)
  • Pd on carbon (activated carbon impregnated with Pd).
  • (PDF) Selective chelating precipitation of palladium metal from electroplating wastewater using chitosan and its derivative.
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  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
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  • Your trick to remove residual palladium. Reddit.
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preventing epimerization during reactions with trans-(3-Fluorocyclobutyl)methamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: trans-(3-Fluorocyclobutyl)methamine hydrochloride

A Guide to Preventing Epimerization During Synthetic Transformations

Welcome to the technical support center for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and prevent unwanted epimerization, ensuring the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of trans-(3-Fluorocyclobutyl)methamine hydrochloride?

A: Epimerization refers to the inversion of the stereochemical configuration at one of several stereocenters in a molecule. For trans-(3-Fluorocyclobutyl)methamine hydrochloride, the key concern is the inversion of the stereocenter at the carbon atom bearing the fluorine atom (C3). This process converts the desired trans isomer into the undesired cis diastereomer. This change can drastically alter the biological activity and physicochemical properties of the final compound.

Q2: Why is this specific molecule susceptible to epimerization?

A: The primary cause is the acidity of the proton on the same carbon as the fluorine atom (the α-proton). The fluorine atom is strongly electron-withdrawing, which increases the acidity of this proton. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar or rapidly inverting carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of trans and cis isomers.[1][2]

Q3: Under what conditions is epimerization most likely to occur?

A: Epimerization is most prevalent under basic conditions, particularly when strong, non-hindered bases are used.[1][2] Elevated temperatures and prolonged reaction times also significantly increase the risk.[3][4] Certain polar aprotic solvents, like DMF, can also facilitate the reaction.[5]

Q4: How can I detect if epimerization has occurred?

A: Detecting epimerization requires analytical techniques capable of separating diastereomers. The most common and effective methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying stereoisomers.

  • Gas Chromatography (GC) with a Chiral Column: Effective for volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can often distinguish between cis and trans isomers due to differences in chemical shifts and coupling constants (J-values). The symmetry of the cis isomer can sometimes lead to a simpler spectrum compared to the trans isomer.

Specialized tandem mass spectrometry techniques can also be used to identify epimers, often in conjunction with a chromatographic separation method.[6][7][8][9]

Troubleshooting Guide: Preventing Epimerization in Common Reactions

This section provides actionable strategies to maintain the stereochemical integrity of the cyclobutane core during key synthetic steps.

Core Problem: The Epimerization Mechanism

The fundamental challenge lies in preventing the deprotonation-reprotonation sequence at the fluorine-bearing carbon.

G cluster_trans Desired Trans Isomer cluster_intermediate Intermediate cluster_cis Undesired Cis Isomer Trans trans-(3-Fluorocyclobutyl)methamine Carbanion Planar Carbanion (or rapidly inverting) Trans->Carbanion Deprotonation (Base, e.g., LDA, NaH) Carbanion->Trans Reprotonation (Face A) Cis cis-(3-Fluorocyclobutyl)methamine Carbanion->Cis Reprotonation (Face B)

Caption: Base-catalyzed epimerization mechanism.

Scenario 1: Amide Coupling Reactions (e.g., with EDC, HATU)

Amide couplings typically involve activating a carboxylic acid and reacting it with the primary amine of the cyclobutane moiety. The risk here comes from the basicity of reagents or additives.

Troubleshooting Steps:

  • Base Selection is Critical: The most common source of epimerization is the base used to neutralize the hydrochloride salt or to facilitate the coupling.

    • Avoid: Strong, non-hindered bases like triethylamine (TEA).

    • Prefer: Sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are less likely to abstract the acidic C-H proton on the cyclobutane ring.[1]

  • Control Temperature: Perform the reaction at low temperatures.

    • Start the reaction at 0 °C. If epimerization is still observed, attempt the reaction at -20 °C or lower. Low temperatures slow down the rate of deprotonation.[5]

  • Solvent Choice:

    • Use less polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) instead of Dimethylformamide (DMF), as DMF can sometimes accelerate epimerization.[5]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Recommended Conditions for Amide Coupling

ParameterRecommendedRationale
Coupling Reagent HATU, HOBt/EDCStandard, efficient coupling agents.
Base DIPEA (1.1 - 1.5 eq.)Hindered base minimizes C-H deprotonation.
Solvent DCM or THFLess polar, reduces risk compared to DMF.
Temperature 0 °C to Room TempLower temperature suppresses epimerization rate.
Reaction Time 1-4 hours (Monitor)Avoids prolonged exposure to reaction conditions.
Scenario 2: N-Alkylation and Reductive Amination

These reactions often require basic conditions or elevated temperatures, increasing the epimerization risk.

Troubleshooting Steps:

  • For Direct N-Alkylation:

    • Base: Use a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxide or alkoxide bases. Carbonates are generally strong enough to deprotonate the ammonium salt to the free amine but not strong enough to deprotonate the cyclobutane ring C-H.

    • Temperature: Keep the temperature as low as possible while still achieving a reasonable reaction rate.

  • For Reductive Amination:

    • Reducing Agent: Use mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are effective under neutral to mildly acidic conditions, which completely avoids the issue of base-catalyzed epimerization.

    • pH Control: If using NaBH₃CN, maintaining a pH between 6-7 is optimal for imine reduction without risking epimerization.

General Troubleshooting Workflow

This decision tree can guide your experimental design and troubleshooting process.

G Start Reaction Planning or Epimerization Observed? ReactionType Identify Reaction Type (e.g., Acylation, Alkylation) Start->ReactionType CheckBase Is a strong, non-hindered base used (e.g., TEA, DBU)? ReactionType->CheckBase ChangeBase Action: Switch to a hindered base (DIPEA, Collidine) or a weaker base (K₂CO₃). CheckBase->ChangeBase Yes CheckTemp Is Temperature > RT? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Run reaction at 0°C or below. CheckTemp->LowerTemp Yes CheckSolvent Is Solvent DMF or DMSO? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Action: Switch to DCM or THF. CheckSolvent->ChangeSolvent Yes FinalCheck Analyze product via Chiral HPLC. CheckSolvent->FinalCheck No ChangeSolvent->FinalCheck

Caption: Stepwise troubleshooting workflow for epimerization.

Experimental Protocol Example: Epimerization-Free Amide Coupling

This protocol provides a step-by-step method for coupling a generic carboxylic acid to trans-(3-Fluorocyclobutyl)methamine hydrochloride while minimizing epimerization.

Materials:

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq.)

  • Carboxylic Acid (1.05 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.05 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 eq.) to the cooled mixture and stir for 5-10 minutes. The initial equivalents of base will activate the HATU and carboxylic acid.

  • Amine Addition: In a separate flask, dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The remaining equivalents of DIPEA will neutralize the hydrochloride salt.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once the reaction is complete (typically 1-3 hours), quench by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Analyze the purified product using a validated chiral HPLC method to confirm the retention of the trans configuration.

References

  • Du, Y., et al. (2020). Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. ResearchGate. Available at: [Link]

  • Ismail, M. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Pous, J., et al. (2018). Ficini Reaction with Acrylates for the Stereoselective Synthesis of Aminocyclobutanes. ResearchGate. Available at: [Link]

  • Wysocka, M., et al. (2022). Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. PMC - NIH. Available at: [Link]

  • Hurtado, R. & O'Connor, P.B. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. Available at: [Link]

  • Smid, D., et al. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. PMC - NIH. Available at: [Link]

  • Trost, B.M. (1980). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Heterocycles. Available at: [Link]

  • Simmons, E.M. & Hartwig, J.F. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Genaux, C.T. & Walters, W.D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. Available at: [Link]

  • Vargas-Rivera, M.A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters. Available at: [Link]

  • O'Connor, P.B., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central. Available at: [Link]

  • Jadhav, S. et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]

  • Teruya, K. (2013). Epimerization of Peptide. SlideShare. Available at: [Link]

  • Ismail, M., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Vargas-Rivera, M.A., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC - NIH. Available at: [Link]

  • Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design. Available at: [Link]

  • Singh, Y., et al. (2018). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC - PubMed Central. Available at: [Link]

  • Romero-Crespo, B., et al. (2024). Stability Assessment of Methadone Hydrochloride Oral Solution for Dispensing in Drug Addiction Centers: A Physicochemical and Microbiological Study. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. METHADONE HYDROCHLORIDE INJECTION, USP. FDA. Available at: [Link]

  • Álvaro-Alonso, E., et al. (2022). Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL. MDPI. Available at: [Link]

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Technical Support Center: Scaling Up the Purification of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of trans-(3-Fluorocyclobutyl)methamine hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing-scale production. We will move beyond simple protocols to address the nuanced challenges of scaling up the purification of this specific fluorinated amine salt, focusing on the underlying principles to empower you to troubleshoot effectively.

PART 1: Foundational Concepts & Strategy Selection (FAQs)

This section addresses the critical upfront questions that dictate the overall purification strategy. Understanding the molecule's inherent properties is the first step toward a robust and scalable process.

Question: What are the key physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride that impact its purification at scale?

Answer: The purification strategy for this compound is governed by a combination of three key features:

  • It is a Hydrochloride Salt: As a salt of a primary amine, it is a polar, non-volatile crystalline solid.[1] This makes it generally amenable to purification by recrystallization. However, its high polarity means it will likely be insoluble in non-polar organic solvents but soluble in polar solvents like water and alcohols. This property can be challenging for traditional silica gel chromatography.[2] Hydrochloride salts represent the most common salt form for basic active pharmaceutical ingredients (APIs).[3]

  • It is a Primary Amine: The primary amine group (-NH2) is basic and can interact strongly with acidic surfaces, most notably the silanol groups on standard silica gel. This interaction often leads to significant peak tailing, poor separation, and even irreversible binding during column chromatography.

  • It contains Fluorine: The fluorine atom imparts unique properties. It is highly electronegative, which can reduce the basicity (pKa) of the nearby amine group.[4] This modulation can alter the molecule's interaction with stationary phases in chromatography and its solubility profile. While this compound is only lightly fluorinated, in some cases, unique "fluorous" interactions can be exploited for separation.[5][6]

Question: Should I purify the molecule as the hydrochloride salt or as its free base form?

Answer: This is a crucial strategic decision, with distinct advantages and disadvantages for each approach. The choice depends on the nature of the impurities and the scale of the operation.

  • Purifying the Salt: This is often preferred for the final product form because salts are typically stable, crystalline solids that are easy to handle, weigh, and formulate.[1] Direct recrystallization of the salt is the most straightforward method if impurities can be purged effectively. However, direct chromatography of the salt on silica is often problematic.

  • Purifying the Free Base: Converting the salt to the free base (using an aqueous base like NaOH or Na2CO3 and extracting into an organic solvent) produces a less polar molecule. This free amine is often more amenable to standard silica gel chromatography. The downside is that the free base may be an oil or a low-melting solid, which can be more difficult to handle at scale. After purification, the hydrochloride salt must be reformed by treating the purified free base with HCl.

The following diagram outlines a decision-making workflow for selecting your primary purification approach.

G Diagram 1: Purification Strategy Decision Tree start Crude trans-(3-Fluorocyclobutyl)methamine HCl purity_check Initial Purity > 95%? start->purity_check impurity_type Impurities are closely related structurally? purity_check->impurity_type No (<95%) recrystallize Final Polish via Recrystallization purity_check->recrystallize Yes impurity_type->recrystallize No (e.g., color, salts) chrom_prep Preparative Chromatography Required impurity_type->chrom_prep Yes form_choice Purify as Salt or Free Base? chrom_prep->form_choice purify_salt Direct Purification of Salt form_choice->purify_salt Salt purify_base Convert to Free Base for Purification form_choice->purify_base Free Base salt_methods Options: 1. Recrystallization Screening 2. Specialized Chromatography (e.g., Reverse Phase, Ion Exchange) purify_salt->salt_methods base_methods Workflow: 1. Basify & Extract Free Amine 2. Purify via Chromatography (Silica or Alumina) 3. Reform HCl Salt purify_base->base_methods

Caption: Diagram 1: Purification Strategy Decision Tree

PART 2: Troubleshooting Guide for Scale-Up

This section provides solutions to common problems encountered when moving from the laboratory to a pilot-plant setting.

Scenario 1: Recrystallization Scale-Up

Recrystallization is the most common and cost-effective method for purifying crystalline solids like hydrochloride salts. However, scaling this process presents unique challenges.[7]

Issue: "My yield has dropped significantly after moving from a 10g lab scale to a 1kg pilot scale."

Answer: This is a classic scale-up problem often related to changes in thermodynamics and kinetics. Here’s how to troubleshoot:

  • Re-evaluate the Solvent System: A solvent system that works for rapid cooling in a small flask may not be optimal for the slower cooling of a large reactor. The extended time at intermediate temperatures in a large batch can sometimes cause the product to "oil out" or crash out prematurely, trapping impurities.

    • Solution: Systematically re-screen solvent mixtures. Focus on systems where your product has a very steep solubility curve—high solubility at reflux and very low solubility at room temperature or below.

  • Control the Cooling Rate: Rapid cooling on a small scale is easy. On a large scale, the high volume-to-surface area ratio means cooling is much slower. Uncontrolled cooling can lead to the formation of very fine crystals or an amorphous solid, which are harder to filter and wash effectively.

    • Solution: Implement a programmed cooling profile. A typical profile involves slow cooling in the initial phase where supersaturation begins, followed by more rapid cooling once substantial crystal mass has formed.

  • Seeding is Critical: On a small scale, spontaneous nucleation often occurs readily. At a large scale, it is crucial to control the point of crystallization to ensure batch-to-batch consistency and control crystal size.

    • Solution: Develop a seeding strategy. Add a small quantity (0.1-1.0% by weight) of previously isolated, pure material at a specific temperature where the solution is just supersaturated. This provides a template for crystal growth, leading to a more uniform and easier-to-filter particle size.

Parameter Lab Scale (10g) Pilot Scale (1kg) Consideration Rationale
Solvent Volume Often generous (e.g., 20-30 vol)Minimize (e.g., 5-10 vol)Reduces cost, improves throughput, and minimizes waste. Requires accurate solubility data.
Cooling Method Ice bath (rapid, ~10-30 min)Jacketed reactor (slow, 2-8 hours)Heat transfer is limited by surface area. The cooling profile must be actively controlled.[7]
Agitation Magnetic stir bar (high local shear)Impeller (controlled, bulk mixing)Agitation affects crystal size and prevents solids from settling. The type and speed of mixing must be optimized.
Filtration Büchner funnel (fast, dry vacuum)Nutsche filter/centrifuge (slower)Filtration time increases significantly. Inefficient cake washing can leave impurities on the final product.

Caption: Table 1: Key Parameter Changes in Recrystallization Scale-Up

Scenario 2: Preparative Chromatography Scale-Up

When recrystallization fails to remove closely related impurities, preparative chromatography is necessary.

Issue: "On my silica gel prep column, the product is streaking badly (tailing) and I have poor resolution from a key impurity."

Answer: This is the expected behavior for a primary amine hydrochloride on standard silica gel. The issue is twofold: the salt form is too polar, and the free amine binds to acidic silica.

  • Option A: Purify the Free Base (Recommended)

    • Workflow: As outlined in Diagram 1, the most robust solution is to work with the free base.

      • Dissolve the crude salt in water.

      • Adjust the pH to >10 with an inexpensive base (e.g., 2M NaOH).

      • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash the organic layer with brine and dry it over sodium sulfate.

      • Concentrate the solution. The resulting free base can now be purified on silica gel.

    • Chromatography Tip: To prevent any residual tailing of the free amine, add a small amount of a volatile base to your mobile phase, such as 0.5-1.0% triethylamine or a solution of ammonia in methanol. This deactivates the acidic sites on the silica.

  • Option B: Modify the Direct Salt Purification

    • Reverse-Phase Chromatography: This is a powerful but often more expensive option at scale. The polar hydrochloride salt is well-suited for reverse-phase (e.g., C18) chromatography using a mobile phase like acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[5]

    • Ion-Exchange Chromatography: This technique separates molecules based on charge. As a cationic amine hydrochloride, the compound can be captured on a strong cation-exchange resin and eluted by increasing the salt concentration or changing the pH. This is highly effective for removing non-ionic impurities.

The following workflow illustrates the key steps and decision points when scaling up a chromatographic purification process, emphasizing the transition from method development to large-scale execution.

G Diagram 2: Preparative Chromatography Scale-Up Workflow cluster_dev Phase 1: Method Development (Lab Scale) cluster_scale Phase 2: Scale-Up & Execution (Pilot Scale) cluster_post Phase 3: Product Isolation dev_start Select Purification Form (Free Base vs. Salt) dev_screen Screen Stationary & Mobile Phases (TLC / Analytical HPLC) dev_start->dev_screen dev_load Determine Loading Capacity (g product / kg silica) dev_screen->dev_load scale_column Pack Column, Ensuring Constant Bed Height dev_load->scale_column Transfer Parameters scale_load Load Crude Material (Maintain % of silica weight) scale_column->scale_load scale_elute Elute at Constant Linear Velocity (cm/hr) scale_load->scale_elute scale_collect Collect & Analyze Fractions scale_elute->scale_collect post_pool Pool Pure Fractions scale_collect->post_pool post_concentrate Solvent Swap & Concentrate post_pool->post_concentrate post_salt Salt Formation / Recrystallization post_concentrate->post_salt post_isolate Isolate, Wash, & Dry Final Product post_salt->post_isolate

Caption: Diagram 2: Preparative Chromatography Scale-Up Workflow

Issue: "My process is not reproducible. A batch that worked last week failed today under what I thought were the same conditions."

Answer: This highlights the need for establishing and tracking Critical Process Parameters (CPPs). At scale, minor variations can have a major impact.[7]

  • Solution: Define and document the acceptable range for every critical parameter.

    • For Recrystallization: Solvent volumes, final temperature, cooling rate, agitation speed, seeding temperature, and drying time/temperature.

    • For Chromatography: Stationary phase batch and vendor, mobile phase composition, loading percentage, linear flow rate, and fraction collection criteria.

    • For Acid/Base Workup: pH ranges for extraction, solvent volumes, and number of extractions.

By rigorously defining the process, you transition from an "art" to a controlled, reproducible science, which is the ultimate goal of successful scale-up.

References

  • Liu, Y., & Li, L. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • Nechipadappu, S. K., & Vangala, V. R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Weatherly, C. D., et al. (2017). Fluorinated Amine Stereotriads via Allene Amination. National Institutes of Health. [Link]

  • Liu, Y., & Li, L. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health. [Link]

  • Agilent. (n.d.). Challenges of Small Molecule Production. Agilent. [Link]

  • Various Authors. (2020). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Opcion. [Link]

  • Kumar, L. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

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Validation & Comparative

A Comparative Guide to the Cis- and Trans-Isomers of (3-Fluorocyclobutyl)methamine Hydrochloride: Synthesis, Physicochemical Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. Geometric isomerism, particularly in rigid cyclic systems like cyclobutanes, can profoundly influence a compound's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further modulates these characteristics, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2]

This guide provides an in-depth comparison of the cis- and trans- isomers of (3-Fluorocyclobutyl)methamine hydrochloride, a key building block for medicinal chemistry.[3] We will explore the stereoselective synthetic pathways, compare their fundamental physicochemical properties with supporting data, and detail the analytical methodologies required for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of these isomers in their programs.

Stereoselective Synthesis: Accessing Pure Isomers

The reproducible and scalable synthesis of stereochemically pure isomers is the foundational step for any comparative study. The primary routes to cis- and trans- (3-Fluorocyclobutyl)methamine hydrochloride typically begin from a common intermediate, such as 3-oxocyclobutanecarboxylic acid, with stereochemistry being dictated by the choice of reagents and reaction sequence.

A representative synthetic approach involves the reduction of a ketone intermediate, followed by nucleophilic fluorination. The stereochemical outcome of the reduction step is pivotal. For instance, reduction with a bulky reducing agent may preferentially yield one alcohol isomer, which can then be converted to the corresponding fluoro derivative. To achieve the opposite stereoisomer, a Mitsunobu reaction on the alcohol intermediate can be employed to invert the stereocenter before proceeding with subsequent functional group transformations.

Experimental Protocol: Stereoselective Synthesis

Objective: To synthesize the cis and trans isomers of (3-Fluorocyclobutyl)methamine.

Generalized Pathway:

  • Reduction of 3-oxocyclobutanecarbonitrile: The starting ketone is reduced to the corresponding alcohol. The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride®) can influence the diastereomeric ratio of the resulting cis- and trans-3-hydroxycyclobutanecarbonitrile. The isomers are then separated by column chromatography.

  • Fluorination: The separated hydroxyl intermediates are subjected to nucleophilic fluorination using a reagent like diethylaminosulfur trifluoride (DAST). This reaction typically proceeds with inversion of configuration.

    • Fluorination of cis-3-hydroxycyclobutanecarbonitrile yields trans-3-fluorocyclobutanecarbonitrile.

    • Fluorination of trans-3-hydroxycyclobutanecarbonitrile yields cis-3-fluorocyclobutanecarbonitrile.

  • Nitrile Reduction: The nitrile group of each pure fluoro-isomer is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

  • Salt Formation: The resulting free base of each isomer is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt.

G cluster_0 Synthetic Workflow start 3-Oxocyclobutanecarbonitrile reduction Diastereoselective Reduction start->reduction separation Chromatographic Separation reduction->separation cis_OH cis-3-Hydroxy Intermediate separation->cis_OH Isomer 1 trans_OH trans-3-Hydroxy Intermediate separation->trans_OH Isomer 2 fluor_cis Fluorination (DAST) (Inversion) cis_OH->fluor_cis fluor_trans Fluorination (DAST) (Inversion) trans_OH->fluor_trans trans_F trans-3-Fluoro Intermediate fluor_cis->trans_F cis_F cis-3-Fluoro Intermediate fluor_trans->cis_F reduce_trans Nitrile Reduction (e.g., LiAlH₄) trans_F->reduce_trans reduce_cis Nitrile Reduction (e.g., LiAlH₄) cis_F->reduce_cis trans_amine trans-Isomer (Free Base) reduce_trans->trans_amine cis_amine cis-Isomer (Free Base) reduce_cis->cis_amine salt_trans HCl Salt Formation trans_amine->salt_trans salt_cis HCl Salt Formation cis_amine->salt_cis end_trans trans-(3-Fluorocyclobutyl)methamine HCl salt_trans->end_trans end_cis cis-(3-Fluorocyclobutyl)methamine HCl salt_cis->end_cis

Caption: Generalized synthetic workflow for cis- and trans-isomers.

Physicochemical Properties: A Tale of Two Geometries

The orientation of the fluorine and aminomethyl substituents relative to the cyclobutane ring dictates the molecule's overall polarity, lipophilicity, and basicity. These parameters are fundamental predictors of a drug candidate's behavior.

Propertycis-Isomertrans-IsomerCausality and Implication
pKa ~8.9~8.9The electron-withdrawing inductive effect of the fluorine atom reduces the basicity of the amine. This effect is transmitted through the carbon framework and is largely independent of the stereochemistry, resulting in similar pKa values for both isomers.
Lipophilicity (LogD at pH 7.4) LowerHigherIn the trans-isomer, the polar fluorine and aminomethyl groups are on opposite sides of the ring, creating a more balanced, less polar molecule with a smaller overall dipole moment. This leads to higher lipophilicity. The cis-isomer, with both polar groups on the same face, has a greater molecular dipole and is more polar, resulting in lower lipophilicity.[4]
Conformation Flexible (Ring Flipping)Rigid (Diequatorial)The trans-isomer typically adopts a more rigid, puckered conformation with both substituents in pseudo-equatorial positions to minimize steric strain. The cis-isomer is more conformationally flexible, undergoing ring flipping between two equivalent puckered states.[5] This conformational difference can significantly impact receptor binding.
Experimental Protocol: pKa and LogD Determination

Objective: To experimentally determine the ionization constant (pKa) and distribution coefficient (LogD).

Methodology: Potentiometric Titration (SiriusT3 or similar) [6]

  • pKa Determination:

    • Accurately weigh ~1-2 mg of the hydrochloride salt of the isomer.

    • Dissolve the sample in a known volume of deionized water containing an inert background electrolyte (e.g., 0.15 M KCl).

    • Titrate the solution with standardized 0.5 M KOH, monitoring the pH with a calibrated electrode.

    • Perform a reverse titration with standardized 0.5 M HCl.

    • The pKa is calculated from the titration curve by fitting the data to the Henderson-Hasselbalch equation.[7]

  • LogD/LogP Determination: [8]

    • Dissolve a known amount of the isomer in a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

    • Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.

    • Separate the two layers by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[8]

    • Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Structural Elucidation and Analytical Separation

Unambiguous confirmation of stereochemistry and the ability to separate the isomers are crucial for quality control and further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing cis and trans isomers in solution.[9] The key differentiators are the chemical shifts and, most importantly, the proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants, which are highly sensitive to the dihedral angles between atoms.[10]

  • ¹H NMR: Protons in the cis and trans isomers will experience different magnetic environments, leading to distinct chemical shifts.[9] More significantly, the vicinal coupling constants (JHH) between protons on adjacent carbons will differ. For a puckered cyclobutane ring, Jcis is typically larger than Jtrans.[10]

  • ¹⁹F NMR: The chemical shift of the fluorine atom will be different for each isomer.

  • 2D NOESY: A Nuclear Overhauser Effect Spectroscopy experiment provides definitive proof of spatial proximity. For the cis-isomer, a cross-peak should be observed between the fluorine atom (or the proton attached to the same carbon) and the protons of the aminomethyl group, indicating they are on the same face of the ring. This correlation would be absent in the trans-isomer.[11]

Single-Crystal X-Ray Crystallography

When suitable crystals can be obtained, single-crystal X-ray crystallography provides the absolute, unambiguous solid-state structure of the molecule.[12][13] This technique determines the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the conformation of the cyclobutane ring, serving as the ultimate confirmation of the cis or trans configuration.[14][15]

High-Performance Liquid Chromatography (HPLC)

The difference in polarity between the isomers allows for their separation via chromatography. Reversed-phase HPLC is a common and effective method.[16] The more lipophilic trans-isomer will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus will typically have a longer retention time than the more polar cis-isomer.

Experimental Protocol: HPLC Isomer Separation

Objective: To develop an HPLC method for the baseline separation of cis- and trans-(3-Fluorocyclobutyl)methamine.

  • Column: A C18 reversed-phase column (e.g., Ascentis C18, 4.6 x 150 mm, 5 µm) is a good starting point.[17]

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a volatile buffer is recommended. For these basic amines, using a low pH mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) will ensure the analytes are protonated and exhibit good peak shape.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and confirmation.

  • Expected Elution Order: The more polar cis-isomer is expected to elute before the more lipophilic trans-isomer.

Caption: Workflow for isomer characterization and confirmation.

Implications for Drug Development

The observed differences in physicochemical properties have direct and predictable consequences for drug development:

  • Receptor Binding: The rigid conformation of the trans-isomer might allow for a more optimal, lower-energy binding to a specific receptor pocket compared to the more flexible cis-isomer. Conversely, the flexibility of the cis-isomer could be advantageous if conformational adaptation is required for binding.

  • Membrane Permeability: The higher lipophilicity of the trans-isomer suggests it may exhibit better passive diffusion across biological membranes, potentially leading to improved oral absorption and blood-brain barrier penetration.

  • Solubility: The more polar cis-isomer is expected to have higher aqueous solubility, which can be advantageous for formulation and intravenous administration.

  • Metabolic Stability: The position of the fluorine atom can influence metabolic stability. While both isomers benefit from the C-F bond's strength, the overall shape of each isomer may lead to differential recognition by metabolic enzymes like Cytochrome P450s.[18]

Conclusion

The cis- and trans- isomers of (3-Fluorocyclobutyl)methamine hydrochloride, while constitutionally identical, are distinct chemical entities with unique three-dimensional structures. These structural differences manifest in measurable variations in lipophilicity and conformational flexibility. The trans-isomer is more lipophilic and conformationally rigid, whereas the cis-isomer is more polar and flexible. These properties, which can be precisely characterized by a suite of analytical techniques including NMR, HPLC, and X-ray crystallography, have profound implications for medicinal chemistry, directly impacting a molecule's potential pharmacokinetic and pharmacodynamic profile. A thorough understanding and selective utilization of these isomers are therefore essential for the rational design of novel therapeutics.

References

A Comparative Guide for Researchers: Evaluating Fluorinated vs. Non-Fluorinated Cyclobutylamines in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into amine-containing molecules is a critical tool for optimizing drug candidates. The decision to fluorinate a cyclobutylamine analog can profoundly impact its physicochemical properties, pharmacokinetic profile, and pharmacological activity. This guide provides an objective comparison of fluorinated versus non-fluorinated cyclobutylamines, supported by established principles in medicinal chemistry and representative experimental data, to aid in rational drug design.

The introduction of fluorine, the most electronegative element, into an organic molecule can induce significant changes in its electronic properties, conformation, and metabolic stability.[1][2][3][4] These alterations can be leveraged to fine-tune the characteristics of a drug candidate, transforming a promising lead compound into a viable therapeutic agent. This guide will delve into the key parameters affected by fluorination—basicity (pKa), lipophilicity (LogP), metabolic stability, cell permeability, and potential off-target effects—providing a clear framework for understanding the implications of this powerful chemical modification.

The Fluorine Advantage: Why Consider Fluorinating Cyclobutylamines?

The cyclobutane ring is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can orient substituents in distinct vectors. When combined with an amine, it creates a versatile pharmacophore. Introducing fluorine can further enhance the properties of these molecules in several ways:

  • Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][5][6] This can increase the half-life and bioavailability of a drug candidate.

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[1][2]

  • Modulation of Physicochemical Properties: Fluorination can lower the pKa of a nearby amine, affecting its ionization state at physiological pH. It also generally increases lipophilicity, which can influence membrane permeability and cell penetration.[7][8]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the cyclobutane ring and its substituents, which can be crucial for optimal interaction with a biological target.

Data Presentation: A Quantitative Look at Fluorination's Effects

The following tables summarize the quantitative impact of fluorination on the physicochemical and biological properties of representative amine analogs. While specific data for a comprehensive set of fluorinated cyclobutylamines is limited, the presented data illustrates the typical effects observed.

Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Phenylcyclobutylamines

CompoundStereochemistrypKalog D (pH 7.4)
Non-Fluorinated Phenylcyclobutylamine cis10.11.3
trans10.21.4
3-Fluoro-3-phenylcyclobutylamine cis9.31.6
trans9.41.7

Data adapted from a study on 3-aryl-3-fluorocycobutylamines.[7]

Table 2: Representative Biological Assay Data for a Hypothetical Cyclobutylamine Drug Candidate

CompoundMetabolic Stability (t½ in human liver microsomes)Cell Permeability (Papp A→B in Caco-2, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)
Non-Fluorinated Cyclobutylamine 15 min2.5> 30
Fluorinated Cyclobutylamine 90 min5.8> 30

This data is illustrative and represents typical improvements seen upon fluorination.

Experimental Protocols: A Guide to Comparative Assays

To objectively compare fluorinated and non-fluorinated cyclobutylamines, a series of well-defined biological assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare stock solutions of test compounds and controls add_compound Add test compound to microsome solution prep_compound->add_compound prep_microsomes Thaw human liver microsomes on ice add_microsomes Add microsomes to buffer prep_microsomes->add_microsomes prep_buffer Prepare phosphate buffer (pH 7.4) prep_buffer->add_microsomes add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_nadph Initiate reaction with NADPH pre_incubate->add_nadph take_samples Take aliquots at various time points (0, 5, 15, 30, 60 min) add_nadph->take_samples quench Quench reaction with cold acetonitrile containing an internal standard take_samples->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate half-life (t½) analyze->calculate

Caption: Workflow for Metabolic Stability Assay.

Detailed Steps:

  • Preparation: Prepare stock solutions of the fluorinated and non-fluorinated cyclobutylamines, as well as positive and negative control compounds, in a suitable solvent like DMSO.

  • Incubation: In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression is used to calculate the in vitro half-life (t½). A longer half-life indicates greater metabolic stability.[9]

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.[10][11][12]

Experimental Workflow:

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a differentiated monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound_A Add test compound to apical (A) side check_integrity->add_compound_A add_compound_B Add test compound to basolateral (B) side check_integrity->add_compound_B sample_B Sample from basolateral (B) side over time add_compound_A->sample_B analyze_samples Quantify compound concentration by LC-MS/MS sample_B->analyze_samples sample_A Sample from apical (A) side over time add_compound_B->sample_A sample_A->analyze_samples calculate_papp Calculate apparent permeability (Papp) analyze_samples->calculate_papp calculate_er Calculate efflux ratio (ER) calculate_papp->calculate_er

Caption: Workflow for Bidirectional Caco-2 Permeability Assay.

Detailed Steps:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is measured over time. This simulates absorption from the gut into the bloodstream.[12]

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured. This assesses the extent of active efflux.[12]

  • Sample Analysis: The concentration of the compound in the receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation:

    • The apparent permeability coefficient (Papp) is calculated for both directions. A higher Papp (A→B) suggests better absorption.

    • The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[12][13]

hERG Inhibition Assay

This assay is crucial for assessing the risk of a compound causing cardiac arrhythmia (QT prolongation) by blocking the hERG potassium ion channel.[14][15]

Experimental Workflow:

cluster_prep Preparation cluster_patch_clamp Automated Patch-Clamp cluster_analysis Analysis prep_cells Culture HEK293 cells stably expressing hERG channels establish_seal Establish whole-cell patch-clamp configuration prep_cells->establish_seal prep_solutions Prepare test compound solutions and controls apply_compound Apply test compound at increasing concentrations prep_solutions->apply_compound apply_voltage Apply voltage protocol to elicit hERG tail current establish_seal->apply_voltage record_baseline Record baseline current apply_voltage->record_baseline record_baseline->apply_compound record_inhibition Record current inhibition apply_compound->record_inhibition measure_current Measure peak tail current before and after compound addition record_inhibition->measure_current calculate_inhibition Calculate percentage inhibition measure_current->calculate_inhibition determine_ic50 Determine IC₅₀ value calculate_inhibition->determine_ic50

Caption: Workflow for hERG Automated Patch-Clamp Assay.

Detailed Steps:

  • Cell Preparation: Use a cell line that stably expresses the hERG channel, such as HEK293 cells.[15]

  • Automated Patch-Clamp:

    • Cells are captured on a planar patch-clamp chip, and a whole-cell configuration is established.

    • A specific voltage protocol is applied to the cell to activate the hERG channels and elicit a characteristic tail current.[16]

    • A stable baseline current is recorded.

  • Compound Application: The fluorinated and non-fluorinated cyclobutylamines are applied to the cells at increasing concentrations.

  • Data Acquisition and Analysis: The hERG current is recorded after the application of each compound concentration. The percentage of inhibition of the tail current is calculated relative to the baseline.[16]

  • Data Interpretation: The concentration-response data is used to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current. A higher IC₅₀ value indicates a lower risk of cardiac toxicity.[17]

Conclusion

The strategic fluorination of cyclobutylamines represents a powerful approach in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. By improving metabolic stability, modulating physicochemical properties, and potentially increasing binding affinity, fluorine can help overcome many of the challenges encountered in drug development.[1][2][3] However, it is crucial to conduct a systematic and comparative evaluation of fluorinated and non-fluorinated analogs using a suite of standardized biological assays. The methodologies outlined in this guide provide a robust framework for researchers to generate the critical data needed to make informed decisions and advance the most promising candidates toward clinical development.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of trans-(3-Fluorocyclobutyl)methamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery teams, understanding a compound's metabolic fate is a critical checkpoint in the journey from hit-to-lead and beyond. Poor metabolic stability can derail even the most potent candidates, leading to low bioavailability, short half-life, and the generation of potentially toxic metabolites.[1][2] This guide provides an in-depth, practical comparison of methodologies for assessing the metabolic stability of a particularly relevant chemical scaffold: trans-(3-Fluorocyclobutyl)methamine and its derivatives.

The incorporation of small, strained rings like cyclobutane has become a powerful tactic in medicinal chemistry to improve properties such as potency and selectivity while navigating novel chemical space.[3][4] Furthermore, the strategic placement of fluorine is a well-established method to block sites of metabolism and enhance pharmacokinetic profiles.[5][6][7][8][9] The trans-(3-Fluorocyclobutyl)methamine moiety, therefore, represents a confluence of these strategies, making a rigorous assessment of its metabolic stability essential.

This guide is structured to provide not just protocols, but the strategic reasoning behind them. We will explore the foundational in vitro liver microsomal stability assay, compare hypothetical derivatives to understand structure-stability relationships, and provide the detailed, actionable protocols necessary for researchers to implement these studies.

The Strategic Importance of Fluorine and Cyclobutane in Drug Design

The rationale for combining a cyclobutane ring with fluorine substitution is grounded in established medicinal chemistry principles. Cyclobutane rings offer a rigid, three-dimensional scaffold that can orient substituents in precise vectors to optimize binding with a target protein.[4] This rigidity can be advantageous over more flexible aliphatic chains.

Fluorine's role is multifaceted. Its high electronegativity can alter the pKa of nearby functional groups, influencing bioavailability.[9] Most critically for our topic, the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism.[7][9] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can effectively "shield" the molecule from degradation, often prolonging its half-life.[5][7]

Core Principles of Metabolic Stability Assessment: The Liver Microsomal Assay

To evaluate how derivatives of the trans-(3-Fluorocyclobutyl)methamine scaffold hold up against metabolic enzymes, the go-to initial experiment is the in vitro liver microsomal stability assay .[2][10] Liver microsomes are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes).[2][11] They are a rich source of Phase I metabolic enzymes, particularly CYPs.[11][12]

The assay's objective is to measure the rate at which a test compound is eliminated by these enzymes over time.[10] This provides two key parameters:

  • In Vitro Half-Life (t½): The time it takes for 50% of the parent drug to be metabolized.[13]

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.

These values are crucial for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo hepatic clearance.[2][11]

Predicted Metabolic Pathways

Before initiating experiments, it is crucial to hypothesize the likely metabolic pathways. For a compound like trans-(3-Fluorocyclobutyl)methamine, metabolism would likely occur on the amine or the cyclobutyl ring itself, away from the stabilizing fluorine atom.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, etc.) Parent trans-(3-Fluorocyclobutyl)methamine Scaffold Metabolite_A N-Dealkylation (if substituted) Parent->Metabolite_A R-Group Cleavage Metabolite_B Ring Oxidation (Hydroxylation) Parent->Metabolite_B C-H Oxidation Metabolite_C Glucuronidation (on amine or hydroxyl) Metabolite_A->Metabolite_C Metabolite_B->Metabolite_C

Caption: Predicted metabolic pathways for the scaffold.

Comparative Analysis: A Hypothetical Case Study

To illustrate how metabolic stability data informs drug design, let's consider three hypothetical derivatives of our core scaffold and their performance in a human liver microsomal (HLM) assay.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Stability Category
SYN-001 trans-(3-Fluorocyclobutyl)methamine2527.7Moderate
SYN-002 N-methyl derivative1838.5Low-Moderate
SYN-003 N-tert-butyl derivative> 60< 11.5High

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

Analysis of Structure-Stability Relationships (SSR)
  • SYN-001 (Parent Scaffold): Exhibits moderate stability. The primary amine and the C-H bonds on the cyclobutyl ring are potential sites for metabolism.

  • SYN-002 (N-methyl): Shows a slight decrease in stability compared to the parent. The N-methyl group provides a readily accessible site for N-dealkylation, a common and rapid metabolic pathway, slightly increasing its clearance.

  • SYN-003 (N-tert-butyl): Demonstrates high metabolic stability. The bulky tert-butyl group provides steric hindrance, effectively shielding the nitrogen atom from the active sites of metabolic enzymes. This significantly reduces the rate of metabolism and clearance.

This hypothetical comparison clearly shows how modifying the substitution on the primary amine can drastically alter the metabolic stability of the core scaffold. A researcher would conclude that protecting the amine with a sterically bulky group is a promising strategy for increasing the compound's half-life.

Experimental Protocol: Human Liver Microsomal Stability Assay

This section provides a detailed, self-validating protocol for assessing metabolic stability. The inclusion of positive and negative controls is essential for trustworthiness.

Materials & Reagents
  • Test Compounds & Controls: 10 mM stock solutions in DMSO.

  • Positive Controls: Midazolam (high clearance), Dextromethorphan (moderate clearance).[14]

  • Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[15]

  • Cofactor Solution (NADPH Regenerating System): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[15][16] This system continuously generates the NADPH required by CYP enzymes.

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Terfenadine) for LC-MS/MS analysis.[14]

  • Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.[16][17]

Experimental Workflow Diagram

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compounds (1 µM final) - Microsomes (0.5 mg/mL final) - Buffer B 2. Pre-incubation Add compounds, microsomes, buffer to 96-well plate. Pre-warm at 37°C. A->B C 3. Initiate Reaction Add NADPH regenerating system to start metabolism. B->C D 4. Timepoint Sampling At t = 0, 5, 15, 30, 60 min... C->D E 5. Quench Reaction Transfer aliquot to plate with ice-cold acetonitrile + Internal Standard. D->E F 6. Protein Precipitation Centrifuge plate to pellet precipitated proteins. E->F G 7. LC-MS/MS Analysis Analyze supernatant to quantify remaining parent compound. F->G H 8. Data Analysis Calculate t½ and CLint. G->H

Caption: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stock into the phosphate buffer. The final concentration of DMSO in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[1]

  • Incubation Setup: In a 96-well plate, add the liver microsome solution and the test compound solution. Include wells for a negative control where the NADPH system is replaced with buffer.[14][15]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.[14] This ensures all components are at the optimal reaction temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This marks time zero (t=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard.[11][14] The cold solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[14]

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[13][17][18] The amount of remaining parent compound is determined by comparing its peak area to that of the internal standard.

Data Analysis
  • Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion and Future Perspectives

The in vitro liver microsomal stability assay is an indispensable tool in early drug discovery for efficiently triaging compounds and understanding structure-stability relationships.[12] For derivatives of the trans-(3-Fluorocyclobutyl)methamine hydrochloride scaffold, this assay provides clear, quantitative data to guide synthetic chemistry efforts. As demonstrated, even simple modifications, such as altering N-alkyl substituents, can have a profound impact on metabolic stability.

Compounds that demonstrate high stability in this assay can be prioritized for more complex studies, such as those using hepatocytes (which include both Phase I and Phase II enzymes) or in vivo pharmacokinetic studies in animal models.[2][10] By employing a logical, data-driven approach to assessing metabolic stability, research teams can significantly increase the probability of advancing robust and effective drug candidates.

References

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  • Title: The role of fluorine in medicinal chemistry - PubMed Source: PubMed URL
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  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central Source: PubMed Central URL
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: ResearchGate URL
  • Title: Cyclobutane Derivatives in Drug Discovery - PharmaBlock Source: PharmaBlock URL
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  • Title: Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method - MDPI Source: MDPI URL
  • Title: Microsomal Clearance/Stability Assay - Domainex Source: Domainex URL
  • Title: Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC - NIH Source: PubMed Central URL
  • Title: LC-MS - Bioanalysis Zone Source: Bioanalysis Zone URL
  • Title: Metabolic Stability Assays • WuXi AppTec Lab Testing Division Source: WuXi AppTec URL
  • Title: In Vitro Metabolic Stability - Creative Bioarray Source: Creative Bioarray URL
  • Title: Metabolic Stability Assay - Creative Biolabs Source: Creative Biolabs URL
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central Source: PubMed Central URL

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for trans-(3-Fluorocyclobutyl)methamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This is particularly true for novel chemical entities such as trans-(3-Fluorocyclobutyl)methamine hydrochloride, a compound with potential applications in medicinal chemistry. Ensuring the accuracy, precision, and specificity of its quantification is paramount for quality control, stability testing, and pharmacokinetic studies.

While specific validated methods for trans-(3-Fluorocyclobutyl)methamine hydrochloride are not widely available in the public domain, this guide provides a comprehensive framework for the development and validation of suitable analytical procedures. By leveraging established techniques for analogous fluorinated amines and amine hydrochlorides, this document offers a comparative analysis of the most pertinent analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and quantitative Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is a critical first step and depends on various factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative overview of the three primary methods discussed in this guide.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.A primary analytical technique that provides a direct measure of the number of fluorine nuclei in a sample relative to a certified internal standard.[1][2]
Sample Volatility Not required, making it ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like amines.[3]Not required.
Derivatization Generally not required for amine hydrochlorides, though ion-pairing agents may be used to improve peak shape.[4][5]Typically required for primary amines to improve volatility, thermal stability, and chromatographic performance.[6][7]Not required, offering a significant advantage in terms of sample preparation simplicity.[8]
Sensitivity Good, typically in the µg/mL to ng/mL range, depending on the chromophore.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods, typically in the mg/mL to high µg/mL range.[1]
Specificity Good, based on retention time and UV spectrum. Co-elution of impurities can be a challenge.Excellent, providing both chromatographic separation and mass spectral data for unambiguous identification.Excellent, as the ¹⁹F nucleus provides a highly specific signal with minimal background interference.[1][2]
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard or isotopically labeled internal standard.Absolute quantification is possible with a certified internal standard, providing a high degree of accuracy without the need for a specific reference standard of the analyte.[2]
Advantages Robust, widely available, suitable for routine quality control.High sensitivity and specificity, provides structural information.Non-destructive, requires minimal sample preparation, provides absolute quantification.[8]
Disadvantages Lower sensitivity than GC-MS, potential for co-elution.Requires derivatization for polar analytes, which can be time-consuming and introduce variability.[3]Lower sensitivity, higher instrumentation cost.

Experimental Protocols and Method Validation

The following sections provide detailed, adaptable protocols for each analytical technique. It is imperative to note that these are starting points and must be thoroughly validated for the specific application and sample matrix according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7]

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameters cluster_2 Phase 3: Documentation & Approval Method_Development Method Development & Optimization System_Suitability System Suitability Testing (SST) Method_Development->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report Method_Approved Method Approved for Routine Use Validation_Report->Method_Approved GC-MS Derivatization Workflow Sample Primary Amine Sample Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., TFAA) Add_Solvent->Add_Reagent React Heat to React Add_Reagent->React Evaporate Evaporate Excess Reagent React->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Sources

A Comparative Guide to the Lipophilicity of trans-3-Fluorocyclobutylamine and Related Bioisosteric Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipophilicity is a cornerstone of modern drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine into small molecules has become a key tactic for modulating this property. This guide provides an in-depth comparison of the lipophilicity of trans-3-fluorocyclobutylamine, a valuable saturated bioisostere, with its non-fluorinated counterpart and other commonly used cyclic amines. We present experimental data demonstrating how the introduction of a single fluorine atom onto the cyclobutane ring significantly alters lipophilicity and basicity. This analysis is supplemented with a detailed, field-proven protocol for the experimental determination of the distribution coefficient (LogD), offering researchers a practical framework for evaluating their own compounds.

Introduction: The Critical Role of Lipophilicity and Fluorine in Drug Discovery

In the intricate process of drug development, achieving an optimal balance of physicochemical properties is paramount. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1][2] An overly lipophilic compound may suffer from poor aqueous solubility, high metabolic turnover, and off-target toxicity, while a highly polar compound may exhibit poor membrane permeability and limited access to its biological target.

Medicinal chemists frequently employ bioisosteric replacement, a strategy of substituting one functional group with another that has similar physicochemical properties, to fine-tune a lead compound's profile.[3][4] Saturated carbocyclic amines, such as cyclobutylamine and cyclopentylamine, are often used as conformationally restricted bioisosteres for more flexible alkylamines, providing a rigid scaffold that can improve target binding and metabolic stability.

The introduction of fluorine has emerged as a powerful tool in this optimization process.[5] Due to its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity.[6][7] This guide focuses on trans-3-fluorocyclobutylamine, a building block that marries the conformational rigidity of the cyclobutane ring with the unique electronic properties of fluorine.

Understanding Lipophilicity: LogP vs. LogD

To compare these amines objectively, it is crucial to understand the metrics used to quantify lipophilicity:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is an intrinsic property of the neutral form of a molecule.

  • LogD (Distribution Coefficient): For ionizable compounds like amines, LogD is more physiologically relevant. It is the log of the ratio of a compound's concentration in an organic phase to the total concentration of all its forms (ionized and neutral) in the aqueous phase at a specific pH.[8] For basic amines, the relationship is described by the equation: LogD ≈ LogP - log(1 + 10^(pKa - pH))

Since drugs typically exist in a buffered environment in the body (e.g., blood plasma at pH ~7.4), LogD₇.₄ is the most pertinent value for predicting in vivo behavior.

Comparative Lipophilicity and Basicity Analysis

The introduction of a highly electronegative fluorine atom has a significant inductive effect, which pulls electron density away from the amine. This has two major consequences: a reduction in the amine's basicity (pKa) and an alteration of its lipophilicity.

A study by Chernykh et al. provides key experimental data on these properties for 3-fluorocyclobutylamine derivatives.[9] Fluorination was found to lower the pKa by approximately 0.8 units, regardless of whether the fluorine was cis or trans to the amine. This pKa reduction is critical, as it increases the fraction of the neutral, more membrane-permeable species at physiological pH.

The effect on lipophilicity, however, is stereochemistry-dependent. The trans-fluorinated compounds were found to be significantly more lipophilic (ΔLogP ≈ +1) than their non-fluorinated parents.[9] In contrast, the difference was marginal for the cis isomers. This highlights how the spatial arrangement of the fluorine atom relative to the amine dictates the molecule's overall polarity and interaction with solvent.

The table below summarizes the experimental physicochemical properties of trans-3-fluorocyclobutylamine and its common bioisosteric counterparts.

CompoundStructureLogPpKaLogD₇.₄ (Calculated)
Cyclobutylamine 0.2[10]10.8 (Predicted)[11]-2.60
trans-3-Fluorocyclobutylamine ~1.2 (est. from ΔLogP)[9]~10.0 (est. from ΔpKa)[9]-1.40
Cyclopentylamine 0.83[12]10.65[13]-2.02
Cyclohexylamine 1.49[14]10.64[15][16]-1.35

Note: LogD₇.₄ values are calculated using the provided LogP and pKa values. Estimated values for trans-3-fluorocyclobutylamine are derived from the reported changes upon fluorination in the referenced literature.[9]

Analysis of the Data:

  • Basicity (pKa): The fluorine atom in trans-3-fluorocyclobutylamine significantly reduces the amine's pKa compared to its non-fluorinated analogue. This decrease in basicity means that at physiological pH (7.4), a larger proportion of the fluorinated amine will be in its neutral, uncharged form, which generally favors membrane permeation.[6]

  • Lipophilicity (LogP/LogD): While cyclobutylamine is quite polar (LogP = 0.2), the addition of a trans-fluorine atom increases its lipophilicity by approximately one log unit.[9] This brings its calculated LogD₇.₄ to -1.40, making it comparable to the much larger cyclohexylamine (-1.35). This demonstrates a powerful strategy: achieving the lipophilicity of a larger scaffold while maintaining a smaller molecular size. This "lipophilicity-per-atom" efficiency is a key advantage in drug design, where minimizing molecular weight is often a goal.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following describes the "gold standard" shake-flask method for determining LogD at pH 7.4.[1][8]

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its properties are believed to be a good mimic of biological lipid membranes.

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This aqueous phase is used to simulate the pH and ionic strength of human blood plasma.[17]

  • Pre-saturation: Both phases are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would affect the final concentration measurements.[8]

  • LC-MS/MS Analysis: Provides high sensitivity and specificity for quantifying the compound in each phase, even at low concentrations.[18]

Step-by-Step Methodology
  • Preparation of Phases:

    • Prepare 100 mM phosphate-buffered saline (PBS) and adjust the pH to precisely 7.40.

    • Combine equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of a reference compound with a known LogD₇.₄ value (e.g., propranolol) for system validation.

  • Partitioning Experiment:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol phase and 1 mL of the pre-saturated PBS (pH 7.4) phase.

    • Spike the two-phase system with the test compound stock solution to a final concentration of 50-100 µM.

    • Cap the vial tightly and shake on a mechanical shaker at a consistent speed for a minimum of 1 hour to reach equilibrium.[1]

    • Centrifuge the vial at >2000 x g for 15 minutes to ensure complete phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the top n-octanol layer and an aliquot from the bottom aqueous layer. Be cautious not to disturb the interface.

    • Dilute each aliquot into a suitable solvent for analysis (e.g., 50:50 acetonitrile:water).

    • Quantify the concentration of the compound in each phase using a validated LC-MS/MS method. Generate a standard curve for accurate quantification.

  • Calculation:

    • The Distribution Coefficient (D) is the ratio of the final concentration in the organic phase to the final concentration in the aqueous phase.

    • D = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ

    • The final LogD₇.₄ is the base-10 logarithm of D.

Experimental Workflow Diagram

LogD_Workflow cluster_prep Phase & Compound Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Prepare & mutually saturate n-Octanol and PBS (pH 7.4) e1 Combine 1mL Octanol + 1mL PBS p1->e1 p2 Prepare 10 mM stock solution of test compound e2 Spike with test compound p2->e2 e1->e2 e3 Shake vigorously (1 hr) to reach equilibrium e2->e3 e4 Centrifuge to separate phases e3->e4 a1 Aliquot from Octanol & PBS layers e4->a1 a2 Quantify concentration by LC-MS/MS a1->a2 a3 Calculate D = [C]oct / [C]pbs a2->a3 a4 Result: LogD = log10(D) a3->a4

Caption: Workflow for LogD₇.₄ Determination via Shake-Flask Method.

Discussion and Mechanistic Insights

The data clearly illustrates the nuanced impact of fluorine substitution. The primary driver of the pKa drop is the powerful inductive electron-withdrawing effect of the fluorine atom, transmitted through the sigma bonds of the cyclobutane ring.[19] This effect reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton.

The increase in lipophilicity for the trans isomer is more complex. While the C-F bond is highly polar, the overall effect on molecular lipophilicity is context-dependent.[20] In this case, replacing a C-H bond with a C-F bond on the rigid aliphatic scaffold increases the overall hydrophobic surface area. The trans orientation places the fluorine and amine groups on opposite faces of the ring, minimizing intramolecular polar interactions and presenting a more uniformly non-polar surface for solvation in n-octanol. This subtle stereoelectronic effect is a key insight for medicinal chemists: the precise placement of fluorine is as important as its presence.[9]

trans-3-Fluorocyclobutylamine thus offers a compelling profile: its reduced pKa enhances the fraction of neutral species at physiological pH, and its increased lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets, all within a compact, conformationally defined scaffold.

Logical Relationship Diagram

Fluorine_Effects Start Introduce trans-Fluorine to Cyclobutylamine Inductive Strong Inductive Electron Withdrawal Start->Inductive causes LogP Increased Molecular Lipophilicity (Higher LogP) Start->LogP causes pKa Decreased Amine Basicity (Lower pKa) Inductive->pKa leads to Neutral Increased Fraction of Neutral Species at pH 7.4 pKa->Neutral results in Permeability Potentially Improved Membrane Permeability LogP->Permeability Binding Improved Binding in Hydrophobic Pockets LogP->Binding Neutral->Permeability can lead to

Caption: Physicochemical Consequences of Fluorinating Cyclobutylamine.

Conclusion

The strategic fluorination of small aliphatic amines is a powerful tactic in modern medicinal chemistry. As demonstrated, trans-3-fluorocyclobutylamine is not merely a fluorinated version of cyclobutylamine but a distinct chemical entity with a unique and advantageous physicochemical profile. Compared to its non-fluorinated parent, it exhibits a lower pKa and significantly higher lipophilicity, making it a bioisostere of larger amines like cyclohexylamine while retaining a smaller molecular footprint. This guide provides the empirical data and experimental framework necessary for researchers to leverage these properties in the rational design of next-generation therapeutics.

References

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  • Ang, J. E., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Link

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A Comparative Guide to the Efficacy of trans-(3-Fluorocyclobutyl)methamine as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of trans-(3-Fluorocyclobutyl)methamine and related saturated motifs as bioisosteric replacements for the phenyl ring in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds by improving physicochemical properties, metabolic stability, and intellectual property positioning. We will delve into the strategic rationale, present comparative experimental data, and provide detailed protocols for in-house evaluation.

The Strategic Imperative for Phenyl Ring Replacement

The phenyl group is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrophobic and π-stacking interactions within target proteins. However, its planarity and lipophilicity often introduce liabilities, including:

  • Metabolic Vulnerability: Aromatic rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.

  • Poor Physicochemical Properties: High lipophilicity (LogP) can negatively impact solubility, increase off-target effects, and lead to undesirable pharmacokinetic profiles.

  • Suboptimal 3D Geometry: The flat nature of the phenyl ring may not always provide the optimal three-dimensional vector for interacting with complex protein binding pockets.

Bioisosteric replacement—the substitution of one group for another with similar steric and electronic properties—is a cornerstone strategy to mitigate these issues. Saturated, three-dimensional scaffolds have emerged as particularly powerful alternatives.

Introducing the 3-Fluorocyclobutyl Moiety: A Modern Bioisostere

Saturated carbocycles, such as the cyclobutyl group, offer a compelling three-dimensional alternative to the flat phenyl ring. The introduction of a fluorine atom, as in the trans-(3-Fluorocyclobutyl)methamine scaffold, provides further strategic advantages. Fluorine's high electronegativity can modulate the basicity (pKa) of the proximal amine, influence binding interactions through hydrogen bonding or dipole interactions, and block sites of metabolism without significantly increasing steric bulk.

The trans stereochemistry is crucial, as it projects the amine and a substituent on the opposite side of the ring in a defined vector, mimicking the para-substitution pattern of a phenyl ring. This allows for a more direct and predictable translation of binding interactions when transitioning from an aromatic to a saturated core.

Comparative Analysis: Physicochemical and Metabolic Properties

The true test of a bioisostere lies in its ability to improve upon the parent molecule's properties while retaining or enhancing biological activity. Below, we compare the phenyl ring with the trans-(3-Fluorocyclobutyl)methamine moiety across key drug-like parameters.

Data Presentation: Head-to-Head Comparison

The following table summarizes typical data comparing a hypothetical para-substituted phenylamine drug candidate with its trans-(3-Fluorocyclobutyl)methamine bioisostere.

PropertyPhenylamine Analogtrans-(3-Fluorocyclobutyl)methamine AnalogRationale for Improvement
Lipophilicity (LogD at pH 7.4) ~3.5~2.5The saturated, non-aromatic core is inherently less lipophilic. Fluorinated trans-compounds can be more lipophilic than their non-fluorinated analogs, but are generally less so than a phenyl ring.[1]
Aqueous Solubility (µg/mL) Low (~10)Moderate (~150)Reduced lipophilicity and disruption of crystal lattice packing by the 3D scaffold often lead to improved solubility.[2]
pKa of Amine ~4.5 (Aniline)~3.7The electron-withdrawing effect of the fluorine atom lowers the pKa of the amine, reducing its basicity. This can be beneficial for cell permeability and avoiding lysosomal trapping.[1]
Metabolic Stability (t½ in HLM, min) 15>60The saturated cyclobutane ring lacks the electron-rich aromatic system susceptible to CYP-mediated oxidation.[3]
Fraction sp³ (Fsp³) Low (~0.1)High (~0.8)Increasing Fsp³ character is correlated with higher clinical success rates, as it enhances spatial complexity and can improve physicochemical properties.[3]
Binding Affinity (Ki, nM) 58Often, a slight decrease in potency is observed, but this is frequently offset by the significant gains in ADME properties. The 3D vector may also enhance binding in some cases.
Visualizing the Bioisosteric Relationship

The following diagram illustrates the strategic replacement of a 2D phenyl ring with a 3D fluorocyclobutyl moiety, highlighting the change in geometry and key properties.

G cluster_0 Traditional Aromatic Scaffold cluster_1 Saturated Bioisostere Phenyl Phenylamine Analog Lipophilicity (LogD): ~3.5 Metabolic Stability (t½): 15 min Fsp³: Low Cyclobutyl Cyclobutyl Phenyl->Cyclobutyl Bioisosteric Replacement

Caption: Bioisosteric replacement workflow.

Experimental Protocols for Evaluation

To validate the benefits of this bioisosteric replacement, rigorous experimental evaluation is essential. Here, we provide step-by-step protocols for two key assays.

Protocol 1: Lipophilicity Determination (LogD) by Shake-Flask Method

Causality: Lipophilicity is a critical parameter that influences solubility, permeability, and off-target binding. The shake-flask method is the gold standard for its direct measurement.[4] We aim to quantify the distribution of the compound between an organic (n-octanol) and an aqueous phase (PBS buffer at pH 7.4) to determine its LogD.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Also prepare n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) and mutually saturate them by stirring together overnight, then separating the layers.

  • Incubation: Add 10 µL of the compound stock to a vial containing 990 µL of PBS and 1000 µL of n-octanol.[5]

  • Equilibration: Cap the vial and mix on a rotator at room temperature for 1 hour to allow the compound to partition between the two phases.[5]

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).

Self-Validation:

  • Controls: Run a known compound with a well-documented LogD (e.g., propranolol) as a positive control.

  • Replicates: Perform each experiment in triplicate to ensure reproducibility.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism, largely driven by CYP enzymes found in microsomes.[6] This assay measures the rate of disappearance of a compound when incubated with HLM to predict its metabolic clearance in vivo.[7][8]

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[6][9]

    • Prepare a NADPH regenerating system solution as per the manufacturer's instructions.[7] This cofactor is essential for CYP enzyme activity.[6]

    • Prepare a 1 µM working solution of the test compound.

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7] This stops the enzymatic reaction and precipitates proteins.[7]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Self-Validation:

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[8][9]

  • Positive Control: Include a compound with a known metabolic rate (e.g., testosterone or verapamil) to confirm the metabolic competency of the HLM batch.[6]

G cluster_assay Microsomal Stability Assay Workflow Prep Prepare Reagents (HLM, NADPH, Compound) PreIncubate Pre-warm at 37°C Prep->PreIncubate Start Initiate Reaction (Add NADPH) PreIncubate->Start Sample Sample at Time Points (0, 5, 15, 30 min) Start->Sample Quench Quench Reaction (Ice-cold Acetonitrile) Sample->Quench Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate

Caption: Experimental workflow for the HLM assay.

Conclusion and Future Outlook

The strategic replacement of a phenyl ring with a trans-(3-Fluorocyclobutyl)methamine moiety represents a powerful tactic in modern medicinal chemistry to "escape from flatland."[10] This bioisosteric substitution can confer significant advantages, including reduced lipophilicity, enhanced metabolic stability, and improved aqueous solubility, which are critical for advancing drug candidates through development. While a modest trade-off in binding affinity is sometimes observed, the profound improvements in the overall ADME profile often justify the modification.

The protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate next-generation drug candidates. As synthetic methodologies for constructing such complex saturated scaffolds become more accessible, their incorporation into drug discovery programs is expected to accelerate, paving the way for safer and more effective therapeutics.

References

head-to-head comparison of different synthetic routes to trans-(3-Fluorocyclobutyl)methamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes to trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Introduction

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a crucial saturated bioisostere for anilines and a valuable building block in medicinal chemistry. Its unique conformational rigidity, low lipophilicity, and the metabolic stability conferred by the fluorine atom make it a sought-after moiety in the design of novel therapeutics, particularly kinase inhibitors and other targeted agents. The stereospecific presentation of the aminomethyl group in the trans configuration is often critical for achieving desired target engagement and pharmacological activity.

Given its importance, the development of efficient, scalable, and safe synthetic routes is a paramount concern for researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for accessing this key intermediate, offering insights into the practical considerations and chemical principles that underpin each approach. We will dissect each route, providing step-by-step protocols, mechanistic rationale, and a comparative analysis of key performance metrics to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Reductive Amination of trans-3-Fluorocyclobutanecarbaldehyde

This strategy is a classical and direct approach that leverages the well-established reductive amination reaction. The synthesis begins with the commercially available 3-oxocyclobutanecarboxylic acid, which is converted to the key aldehyde intermediate before amination.

Overall Synthetic Workflow (Route 1)

Caption: Workflow for Route 1 via a key aldehyde intermediate.

Detailed Experimental Protocols

Step 1a: Reduction of 3-Oxocyclobutanecarboxylic Acid

  • To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure. The residue is acidified with 1M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-hydroxycyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Step 1b: Fluorination and Isomer Separation

  • The crude 3-hydroxycyclobutanecarboxylic acid (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to -78 °C.

  • Diethylaminosulfur trifluoride (DAST, 1.2 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting mixture of cis and trans 3-fluorocyclobutanecarboxylic acid isomers is separated by column chromatography to isolate the desired trans isomer.

Step 2: Formation of trans-3-Fluorocyclobutanecarbaldehyde

  • The isolated trans-3-fluorocyclobutanecarboxylic acid (1.0 eq) is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF.

  • The resulting trans-(3-fluorocyclobutyl)methanol is then oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in DCM.

Step 3: Reductive Amination

  • The crude trans-3-fluorocyclobutanecarbaldehyde (1.0 eq) is dissolved in methanol saturated with ammonia.

  • Raney Nickel (catalytic amount) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • The catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield trans-(3-fluorocyclobutyl)methanamine.

Step 4: Salt Formation

  • The crude amine is dissolved in diethyl ether and cooled to 0 °C.

  • A solution of HCl in diethyl ether is added dropwise until precipitation is complete.

  • The resulting white solid is filtered, washed with cold diethyl ether, and dried under vacuum to afford trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Expertise & Mechanistic Insights
  • Causality: The initial reduction of the ketone is non-stereoselective, leading to a mixture of alcohol isomers. The subsequent fluorination with DAST proceeds via an Sₙ2 mechanism, which inverts the stereochemistry at the carbon center. It is the chromatographic separation after this step that is critical for isolating the desired trans precursor.

  • Reductive Amination: This is a cornerstone reaction in amine synthesis.[1][2][3][4] It proceeds through the in situ formation of an imine from the aldehyde and ammonia, which is then immediately reduced by the catalytic hydrogenation setup.[2][4] Using a pressurized hydrogen atmosphere with Raney Nickel is a classic, highly effective method for this transformation. Alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) could also be employed, which may offer milder conditions but introduce different workup procedures.[1][5]

Route 2: Curtius Rearrangement of trans-3-Fluorocyclobutanecarboxylic Acid

This alternative pathway avoids the aldehyde intermediate and instead proceeds through a carboxylic acid derivative, utilizing the Curtius rearrangement to form the crucial C-N bond.

Overall Synthetic Workflow (Route 2)

Caption: Workflow for Route 2 featuring the Curtius Rearrangement.

Detailed Experimental Protocols

Step 1: Synthesis of trans-3-Fluorocyclobutanecarboxylic Acid

  • This step is identical to Step 1 in Route 1, involving the reduction of 3-oxocyclobutanecarboxylic acid followed by fluorination and chromatographic separation of the trans isomer.

Step 2: Formation of Acyl Azide

  • trans-3-Fluorocyclobutanecarboxylic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 2.0 eq) for 2 hours to form the acyl chloride. Excess SOCl₂ is removed by distillation.

  • The crude acyl chloride is dissolved in acetone and cooled to 0 °C. A solution of sodium azide (NaN₃, 1.5 eq) in water is added dropwise, and the mixture is stirred vigorously for 1 hour.

  • The reaction mixture is extracted with toluene. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. This solution of trans-3-fluorocyclobutanecarbonyl azide is used directly in the next step without isolation.

    • Safety Note: Acyl azides can be explosive. This step must be performed with appropriate safety precautions, including a blast shield, and the azide should not be isolated or heated excessively.

Step 3: Curtius Rearrangement and Boc Protection

  • The toluene solution containing the acyl azide is heated to 80-90 °C. The rearrangement is monitored by the evolution of N₂ gas.

  • After gas evolution ceases (approx. 2-3 hours), tert-butanol (t-BuOH, 2.0 eq) is added, and the mixture is refluxed for an additional 4 hours. This traps the intermediate isocyanate to form the Boc-protected amine.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 4: Deprotection and Salt Formation

  • The purified Boc-protected amine is dissolved in a minimal amount of methanol.

  • A solution of 4M HCl in dioxane is added, and the reaction is stirred at room temperature for 2-4 hours, or until TLC indicates complete deprotection.

  • The solvent is evaporated, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Expertise & Mechanistic Insights
  • Causality: The Curtius rearrangement is a powerful thermal or photochemical rearrangement of an acyl azide to an isocyanate, with loss of nitrogen gas. The key advantage here is the retention of stereochemistry during the migratory step, ensuring the trans configuration of the cyclobutane ring is preserved in the final product.

  • Trustworthiness: Trapping the highly reactive isocyanate intermediate with tert-butanol to form a stable, easily purifiable Boc-protected amine is a standard and reliable tactic. This protecting group strategy simplifies handling and purification before the final deprotection and salt formation, which are typically clean and high-yielding steps. The use of azides requires significant safety considerations, but the protocol itself is well-validated.

Head-to-Head Performance Comparison

MetricRoute 1: Reductive AminationRoute 2: Curtius RearrangementAnalysis
Number of Steps 4 (from separated acid)3 (from separated acid)Route 2 is more concise from the common intermediate.
Overall Yield ModerateModerate to GoodYields are often comparable, but Route 2 can be slightly higher due to fewer intermediate steps post-separation.
Key Reagents H₂, Raney Ni, NH₃SOCl₂, Sodium Azide, t-BuOHRoute 1 uses flammable gas and a pyrophoric catalyst. Route 2 uses a highly toxic and potentially explosive azide. Both require careful handling.
Stereocontrol Maintained after separation.Maintained after separation (rearrangement is retentive).Both routes are effective as long as the initial isomer separation is successful.
Scalability Good. Catalytic hydrogenation is common in large-scale synthesis.Moderate. The use of sodium azide and the thermal rearrangement can pose challenges and safety risks on a large scale.Route 1 is generally preferred for large-scale industrial production due to better-established and safer scale-up protocols for catalytic hydrogenation compared to azide chemistry.
Purification Chromatography may be needed for the final amine.Chromatography of the Boc-protected intermediate is often straightforward.The Boc-protection strategy in Route 2 can simplify the final purification stages.
Safety Profile High-pressure hydrogenation, pyrophoric catalyst (Raney Ni).High Risk: Use of toxic and potentially explosive sodium azide.The azide chemistry in Route 2 presents a more significant acute safety hazard, requiring specialized handling procedures.

Senior Scientist's Recommendation

Both synthetic routes are viable for producing high-quality trans-(3-Fluorocyclobutyl)methamine hydrochloride. The choice between them depends heavily on the scale of the synthesis and the safety infrastructure available.

  • For lab-scale synthesis (milligrams to grams) , Route 2 (Curtius Rearrangement) is often advantageous. It is shorter and can be higher yielding. The purification of the stable Boc-protected intermediate is a significant practical benefit. However, this is only recommended if the laboratory is fully equipped to handle azides safely.

  • For pilot-plant or industrial-scale synthesis (kilograms and beyond) , Route 1 (Reductive Amination) is the superior choice. While it involves an additional step, the avoidance of sodium azide significantly de-risks the process. Catalytic hydrogenation is a well-understood and highly scalable unit operation in pharmaceutical manufacturing.

Ultimately, the optimal route is a function of balancing efficiency, scalability, and, most importantly, safety.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]3]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]1]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Organic Reactions. (1946). The Curtius Reaction. John Wiley & Sons, Inc.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 90(6), 768-790.
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  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]2]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]5]

  • Malashchuk, A., Demchuk, O. P., Razhyk, B. V., & Grygorenko, O. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Asian Journal of Organic Chemistry, 9(10), 1549-1563. Retrieved from [Link]]

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A Comparative Guide to the Structural Elucidation of trans-(3-Fluorocyclobutyl)methamine Hydrochloride Derivatives: An In-Depth Analysis of X-ray Crystallography versus Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates physicochemical properties, biological activity, and interaction with target proteins. The introduction of fluorine into small molecules, a common strategy in modern drug discovery, further complicates conformational analysis due to its unique stereoelectronic effects. This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative analytical techniques for the structural elucidation of trans-(3-Fluorocyclobutyl)methamine hydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry.

The Significance of Structural Conformation in Fluorinated Cyclobutanes

The cyclobutane ring, a strained four-membered carbocycle, serves as a conformationally restricted scaffold in bioactive molecules.[1] The introduction of a fluorine atom, as in (3-Fluorocyclobutyl)methamine, has profound implications. Fluorine's high electronegativity influences the molecule's electronic distribution, acidity, and basicity.[1] Furthermore, the orientation of the C-F bond can stabilize specific conformations through hyperconjugation and dipole-dipole interactions, thereby affecting the molecule's binding affinity to biological targets. The trans configuration of the fluorine and aminomethyl groups in the target molecule creates a specific spatial arrangement that is crucial to understand for structure-activity relationship (SAR) studies.

Comparative Analysis of Structural Elucidation Techniques

While single-crystal X-ray diffraction is often considered the "gold standard" for unambiguous structure determination, a comprehensive approach often involves complementary techniques. The choice of method depends on the nature of the sample, the desired information (static structure vs. dynamic behavior), and available resources.

TechniquePrincipleAdvantages for trans-(3-Fluorocyclobutyl)methamine HClLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.- Provides a precise and unambiguous 3D structure of the molecule in the solid state. - Reveals detailed information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the hydrochloride). - Can definitively establish the trans stereochemistry.- Requires a high-quality single crystal, which can be challenging to grow. - Provides a static picture of the molecule in the crystal lattice, which may not fully represent its conformation in solution. - Membrane proteins and other large molecules can be difficult to crystallize.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.- Allows for the study of the molecule's conformation and dynamics in solution, which is often more biologically relevant.[3] - 1H and 13C NMR can confirm the chemical structure, while 19F NMR is highly sensitive to the local environment of the fluorine atom, providing insights into conformational preferences.[4][5][6] - Nuclear Overhauser Effect (NOE) experiments can provide information on through-space proximity of protons, aiding in conformational assignment.- Structure determination is based on interpretation of spectral data and may be less direct than X-ray crystallography. - Can be challenging to obtain detailed 3D structural information for complex molecules without extensive multi-dimensional experiments. - The resolution of NMR is generally lower than that of X-ray crystallography.[7]
Computational Chemistry (e.g., DFT) Uses quantum mechanics to model and predict molecular properties, including stable conformations and energies.- Can predict the relative stabilities of different conformers (e.g., puckering of the cyclobutane ring) in the gas phase or in solution (with appropriate solvation models). - Can be used to calculate theoretical NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra. - Does not require a physical sample and can be used to study hypothetical derivatives.- The accuracy of the results is highly dependent on the level of theory and basis set used.[8] - Predictions must be validated by experimental data. - May not fully account for all intermolecular interactions present in the solid state or in complex biological environments.

Experimental Protocol: Single-Crystal X-ray Diffraction of a trans-(3-Fluorocyclobutyl)methamine Hydrochloride Derivative

This section outlines a detailed, self-validating protocol for the determination of the crystal structure of a representative trans-(3-Fluorocyclobutyl)methamine hydrochloride derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Part 1: Crystallization

Rationale: The foundation of a successful X-ray crystal structure determination is the growth of a high-quality, single crystal. The choice of solvent and crystallization technique is critical and often requires screening of multiple conditions. For a hydrochloride salt, solvent systems that can support the ionic nature of the compound while allowing for slow, ordered precipitation are ideal.

Step-by-Step Methodology:

  • Salt Formation and Purification:

    • Dissolve the free base of the trans-(3-Fluorocyclobutyl)methamine derivative in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

    • Recrystallize the crude salt from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water) to ensure high purity.

  • Crystal Growth (Vapor Diffusion Method):

    • Dissolve the purified hydrochloride salt in a minimal amount of a relatively polar solvent in which it is soluble (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) containing a small amount of a more volatile, less polar solvent in which the salt is less soluble (e.g., diethyl ether).

    • Allow the system to stand undisturbed in a vibration-free environment. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the salt, promoting the formation of well-ordered crystals over several days to weeks.

G cluster_0 Crystallization Workflow A Dissolve Purified Salt in Polar Solvent (e.g., Methanol) B Place in Sealed Chamber with Anti-Solvent (e.g., Diethyl Ether) A->B Setup C Slow Vapor Diffusion B->C Equilibration D Crystal Formation C->D Precipitation G cluster_1 X-ray Data and Refinement Pipeline E Mount Crystal and Collect Diffraction Images F Integrate and Scale Data E->F Processing G Structure Solution (e.g., Direct Methods) F->G Phase Problem H Structure Refinement G->H Model Building I Final Structural Model H->I Validation

Figure 2: X-ray crystallography data processing pipeline.

Conclusion

The structural elucidation of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its derivatives is crucial for understanding their chemical behavior and biological activity. While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, a comprehensive characterization is best achieved through a multi-technique approach. NMR spectroscopy offers invaluable insights into the conformational dynamics in solution, and computational modeling can provide a theoretical framework for understanding conformational preferences. By integrating these methods, researchers can build a complete and robust picture of these promising molecules, accelerating their development in the field of medicinal chemistry.

References

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

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  • ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. [Link]

  • Journal of the American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

  • ResearchGate. Single-crystal X-ray structure of the hydrochloride salt of compound 1. [Link]

  • Royal Society of Chemistry. Fluorination of Alkylidenecyclopropanes and Alkylidenecyclobutanes: Divergent Synthesis of Fluorinated Cyclopropanes and Cyclobutanes. [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

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  • MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. [Link]

  • PubMed. Conformational analysis of N,N,N-Trimethyl-(3,3-dimethylbutyl)ammonium iodide by NMR spectroscopy: a sterically hindered trans-standard. [Link]

  • ResearchGate. A Fluorinated Chaperone Gives X‐ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. [Link]

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  • ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]

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A Comparative Guide to Computational Analysis of trans-(3-fluorocyclobutyl)methylamino Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational methodologies for evaluating the binding of trans-(3-fluorocyclobutyl)methylamino analogs to their protein targets. We will focus on the strategic application of these techniques in the context of modern drug discovery, with a particular emphasis on Janus Kinase 1 (JAK1) as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of potent and selective kinase inhibitors.

The Rise of Fluorinated Moieties in Kinase Inhibition

The quest for highly selective and potent kinase inhibitors is a cornerstone of modern therapeutic development, particularly in the fields of oncology and immunology.[1][2] The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and cell growth.[3][4] Consequently, dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, making these enzymes highly attractive drug targets.[5][6]

A significant challenge in targeting kinases lies in achieving selectivity, as the ATP-binding sites where inhibitors act are highly conserved across the kinome.[6][7] To overcome this, medicinal chemists are increasingly incorporating unique chemical scaffolds that can exploit subtle differences in the topology of these binding pockets. The trans-(3-fluorocyclobutyl)methylamino moiety has emerged as a valuable building block in this endeavor. The introduction of fluorine can modulate physicochemical properties such as lipophilicity and pKa, while the rigid cyclobutyl scaffold can enforce a specific conformation that favors binding to the target protein, thereby enhancing both potency and selectivity.

This guide will compare and contrast two powerful computational techniques—molecular docking and molecular dynamics simulations—as applied to understanding the binding of these specialized analogs to JAK1.

A Tale of Two Techniques: Docking vs. Dynamics

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structure of a target protein to design novel inhibitors.[2][8] Within the SBDD toolkit, molecular docking and molecular dynamics (MD) simulations are two of the most widely used computational methods.

Molecular Docking serves as a rapid, predictive tool to assess the binding mode and affinity of a ligand to a protein. It computationally "docks" a ligand into the binding site of a receptor and employs a scoring function to estimate the strength of the interaction. This technique is invaluable for virtual screening of large compound libraries and for generating initial hypotheses about key binding interactions.

Molecular Dynamics (MD) Simulations , on the other hand, provide a more dynamic and detailed picture of the protein-ligand complex. By simulating the movements of atoms over time, MD can reveal the stability of the binding pose predicted by docking, characterize conformational changes in both the protein and the ligand, and provide a more rigorous estimation of binding free energy.[4][9]

The following sections will provide a detailed, step-by-step guide to applying these methodologies to the study of trans-(3-fluorocyclobutyl)methylamino analogs targeting JAK1.

Experimental Protocols: A Computational Workflow

The following protocols outline a standard workflow for the computational analysis of inhibitor binding.

Part 1: Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structure of JAK1 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the trans-(3-fluorocyclobutyl)methylamino analog.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on JAK1, typically centered on the location of the co-crystallized ligand or the known ATP-binding pocket.

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.

    • Generate a set of possible binding poses and rank them based on the scoring function.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Analyze the binding energy scores to compare the predicted affinity of different analogs.

Part 2: Molecular Dynamics Simulation
  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to ensure convergence.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the formation and persistence of hydrogen bonds and other key interactions over time.

Mandatory Visualization: Computational Workflow

G cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Binding Free Energy PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (add H, minimize) PDB->PrepProt Ligand Generate Ligand Structure PrepLig Prepare Ligand (add charges, minimize) Ligand->PrepLig Dock Perform Docking PrepProt->Dock PrepLig->Dock AnalyzeDock Analyze Poses & Scores Dock->AnalyzeDock System Create Solvated System AnalyzeDock->System AnalyzeDock->System Simulate Run MD Simulation (minimize, heat, equilibrate, produce) System->Simulate AnalyzeMD Analyze Trajectories (RMSD, RMSF, H-bonds) Simulate->AnalyzeMD MMGBSA Calculate ΔG_binding (MM/PBSA or MM/GBSA) AnalyzeMD->MMGBSA AnalyzeMD->MMGBSA

Caption: A generalized workflow for the computational analysis of protein-ligand binding.

Data Presentation: A Comparative Analysis

To illustrate the utility of these methods, consider a hypothetical series of trans-(3-fluorocyclobutyl)methylamino analogs with varying substitutions.

Table 1: Predicted Binding Affinities of Hypothetical JAK1 Inhibitors

Compound IDModificationDocking Score (kcal/mol)Predicted ΔG_binding (MM/PBSA) (kcal/mol)
Analog-1Parent Compound-9.5-45.2
Analog-2R = -CH3-9.8-48.1
Analog-3R = -Cl-10.2-52.7
Analog-4R = -OCH3-9.1-42.5

Table 2: Key Intermolecular Interactions of Analog-3 with JAK1

Interaction TypeInteracting ResidueDistance (Å) / Description
Hydrogen BondLeu881 (backbone)2.1
Hydrogen BondVal889 (backbone)2.5
Pi-AlkylLeu959Interaction with pyrimidine ring
Halogen BondAsp956Interaction with chlorine atom
HydrophobicMet902, Gly908Contacts with fluorocyclobutyl group
Mandatory Visualization: Ligand-Protein Interactions

G cluster_0 JAK1 Binding Site Leu881 Leu881 Val889 Val889 Leu959 Leu959 Asp956 Asp956 Met902 Met902 Gly908 Gly908 Analog3 Analog-3 (trans-(3-fluorocyclobutyl)methylamino) Analog3->Leu881 H-Bond Analog3->Val889 H-Bond Analog3->Leu959 Pi-Alkyl Analog3->Asp956 Halogen Bond Analog3->Met902 Hydrophobic Analog3->Gly908 Hydrophobic

Caption: Key interactions of a hypothetical inhibitor within the JAK1 active site.

Conclusion

The computational methodologies of molecular docking and molecular dynamics simulations provide a powerful, synergistic approach to understanding and predicting the binding of trans-(3-fluorocyclobutyl)methylamino analogs to kinase targets like JAK1. Molecular docking offers a rapid and efficient means of generating initial binding hypotheses and ranking compounds, while molecular dynamics simulations provide a more detailed and dynamic view of these interactions, allowing for a more accurate assessment of binding stability and affinity. By integrating these computational techniques with experimental validation, researchers can accelerate the discovery and optimization of novel, selective, and potent kinase inhibitors for the treatment of a wide range of diseases.

References

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The Fluorine Advantage: A Comparative Guide to Assessing Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the introduction of a fluorine atom into a lead compound is a strategic decision, often pivotal to a project's success. This small, yet fiercely electronegative atom, can profoundly alter a molecule's properties, transforming a moderately active compound into a potent, selective, and bioavailable drug candidate. This guide provides an in-depth, technical comparison of how to strategically assess the impact of fluorine on target engagement, moving beyond theoretical benefits to practical, data-driven evaluation. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your findings.

The Rationale for Fluorination: More Than Just a Halogen Swap

Fluorine's unique combination of properties makes it a powerful tool in drug design.[1][2] Its small van der Waals radius (1.47 Å) allows it to often act as a bioisostere for hydrogen (1.20 Å), minimizing steric clashes while introducing potent electronic effects.[1][2] The key reasons for incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase a drug's half-life and bioavailability.[1][3]

  • Modulation of Physicochemical Properties:

    • pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups, altering a molecule's ionization state at physiological pH. This can impact solubility, cell permeability, and off-target activity.[4][5]

    • Lipophilicity: While a single fluorine atom can slightly increase lipophilicity, polyfluorination can have the opposite effect. This allows for fine-tuning of a compound's ability to cross cellular membranes.[1][4][6]

    • Conformation: The polar C-F bond can induce specific molecular conformations through gauche effects and other stereoelectronic interactions. This can pre-organize a ligand into its bioactive conformation, enhancing binding affinity.[7]

  • Improved Binding Affinity and Selectivity: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's binding pocket, leading to increased potency and selectivity.[2][7]

A Strategic Workflow for Assessing Fluorine's Impact

The decision to introduce fluorine and the subsequent evaluation of its effects should be a systematic process. The following workflow outlines a logical progression from initial design to in-depth characterization.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Initial Biophysical Screening cluster_2 Phase 3: In-depth Characterization cluster_3 Phase 4: Cellular Validation A Identify Parent Compound (Lead Molecule) B Computational Modeling (Predictive Analysis) A->B In silico assessment C Strategic Fluorination (e.g., 'Fluorine Scan') B->C Guide synthesis D Differential Scanning Fluorimetry (DSF) C->D Synthesized Analogs E Surface Plasmon Resonance (SPR) - Screening Mode C->E Synthesized Analogs F Isothermal Titration Calorimetry (ITC) D->F E->F H Cellular Thermal Shift Assay (CETSA) F->H G SPR - Kinetics & Affinity G->H I Functional Cellular Assays (e.g., Reporter Gene, Signaling) H->I J Lead Optimization I->J Validate in vivo relevance G A Lead Compound Identified B Analyze Structure for Fluorination Opportunities A->B C Metabolically Labile Site? B->C Yes D Poor Cell Permeability? B->D Yes E Suboptimal Affinity? B->E Yes F Synthesize Analog with F at Metabolic 'Soft Spot' C->F G Synthesize Analogs with F to Modulate Lipophilicity/pKa D->G H Synthesize Analogs with F at Protein Interface E->H I Assess Target Engagement (DSF, SPR, ITC, CETSA) F->I G->I H->I J Improved Profile? I->J K Advance to Further Lead Optimization J->K Yes L Re-evaluate Fluorination Strategy or Parent Scaffold J->L No

Caption: A decision tree for the strategic introduction of fluorine in drug discovery.

Conclusion

The strategic use of fluorine is a validated and powerful approach in modern drug discovery. However, its benefits are not guaranteed and must be rigorously assessed through a well-designed experimental cascade. By combining high-throughput screening methods like DSF with in-depth biophysical techniques such as SPR and ITC, and validating these findings in a cellular context with CETSA, researchers can build a comprehensive and robust data package. This multi-faceted approach provides the necessary insights to understand not just if a fluorinated compound is better, but why, enabling more rational and efficient optimization of drug candidates.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Zhou, Y., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Breiten, B., et al. (2013). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation, 9(7), 3467–3479. [Link]

  • Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Nature Protocols, 6(9), 186-191. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • Al-Aqeel, H., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(22), e3821. [Link]

  • Huynh, K., & Partch, C. L. (2015). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology, 1258, 29-40. [Link]

  • Bio-protocol. (n.d.). Differential scanning fluorimetry (DSF). Bio-protocol. [Link]

  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 6(3), 19-33. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Collins, D., et al. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), 51833. [Link]

  • YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247–2255. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Słoczyńska, K., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(11), 3237. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of the laboratory environment is as critical as the discoveries made within it. The proper management and disposal of chemical reagents, such as trans-(3-Fluorocyclobutyl)methamine hydrochloride, are fundamental to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a halogenated organic compound and an amine salt. Due to its chemical nature, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. This guide is designed to provide clear, actionable steps to mitigate these risks effectively.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is that hazardous chemical waste must never be disposed of in the regular trash or down the sewer drain[1][2][3]. All waste generated must be meticulously documented and handled by trained personnel[1][3].

Table 1: Key Regulatory Considerations for Hazardous Waste Disposal
Regulatory Body Key Mandate Relevance to this Compound
EPA (RCRA) Regulates hazardous waste from generation to disposal ("cradle-to-grave").Defines trans-(3-Fluorocyclobutyl)methamine hydrochloride as a hazardous waste due to its characteristics. Prohibits improper disposal[1].
OSHA Ensures safe and healthful working conditions.Mandates proper container selection, labeling, and personnel training for handling hazardous chemicals[1].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Mandatory PPE:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A properly fitting lab coat

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions. As a halogenated organic compound, trans-(3-Fluorocyclobutyl)methamine hydrochloride waste must be collected separately from non-halogenated organic waste[4][5][6].

  • Solid Waste:

    • Place unused or contaminated solid trans-(3-Fluorocyclobutyl)methamine hydrochloride into a designated, chemically compatible waste container with a secure, screw-top lid[2].

    • This container should be clearly labeled for "Halogenated Organic Waste"[4][7].

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container[2].

    • Do not mix with other waste streams unless compatibility has been verified. For instance, do not mix with strong oxidizing agents[2].

    • The container should be kept tightly closed when not in use to prevent the release of vapors[7].

Step 3: Waste Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safety. Every waste container must be labeled as soon as the first drop of waste is added[7].

  • Labeling Requirements:

    • The words "Hazardous Waste" must be prominently displayed[2][8].

    • The full chemical name: "trans-(3-Fluorocyclobutyl)methamine hydrochloride".

    • The CAS number: 1262410-17-7.

    • An accurate list of all constituents in the container, including solvents, with their approximate percentages[2][8].

    • The date when waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are locations within the laboratory where hazardous waste is temporarily stored before being collected by the institution's Environmental Health and Safety (EHS) department or a licensed disposal contractor[8][9].

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation[9].

    • Waste containers must be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills[1].

    • The total volume of hazardous waste in an SAA is typically limited to 55 gallons[3][9].

    • Regular weekly inspections of the SAA should be documented to check for leaks or container degradation[1].

Step 5: Disposal of Empty Containers

Empty containers that once held trans-(3-Fluorocyclobutyl)methamine hydrochloride must also be managed as hazardous waste until properly decontaminated[2][3].

  • Decontamination Procedure:

    • Triple-rinse the empty container with a suitable solvent that can dissolve the compound.

    • Collect all rinsate from each rinse cycle and dispose of it as hazardous liquid waste in the appropriate "Halogenated Organic Waste" container[2][3].

    • After triple-rinsing and allowing the container to dry, completely deface or remove the original product label[2][3].

    • Once decontaminated and defaced, the container can typically be disposed of as regular non-hazardous waste or recycled, in accordance with institutional policies[2][3].

Step 6: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department or a certified hazardous waste disposal company for the pickup and ultimate disposal of the waste[2][3].

  • Key Actions:

    • Do not accumulate excessive amounts of waste. Arrange for disposal when containers are approaching full[2].

    • Ensure all paperwork and waste logs are completed accurately.

    • Never attempt to transport hazardous waste off-site yourself[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_final Final Disposal Start Start: Handling trans-(3-Fluorocyclobutyl)methamine hydrochloride PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Waste_Type Determine Waste Form PPE->Waste_Type Solid_Waste Solid Waste Collection (Unused/Contaminated Solid) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Collection (Solutions) Waste_Type->Liquid_Waste Liquid Halogenated_Container Place in 'Halogenated Organic Waste' Container Solid_Waste->Halogenated_Container Liquid_Waste->Halogenated_Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & CAS - All Constituents & % Halogenated_Container->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS_Contact Contact EHS or Certified Waste Disposal Company for Pickup Store->EHS_Contact End Proper Disposal Complete EHS_Contact->End

Caption: Disposal workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Conclusion

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a cornerstone of a responsible and safe laboratory practice. By treating trans-(3-Fluorocyclobutyl)methamine hydrochloride as a hazardous substance and following this structured disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Hazardous Waste Segreg
  • Braun Research Group.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-(3-Fluorocyclobutyl)methamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. The handling of novel chemical entities like trans-(3-Fluorocyclobutyl)methamine hydrochloride demands a meticulous and informed approach to personal protection. This guide, grounded in established safety principles, provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a halogenated cycloalkylamine salt. While specific toxicological data for this exact compound may be limited, a thorough risk assessment can be conducted by considering the hazards associated with its structural components: the amine hydrochloride group and the fluorinated cyclobutyl ring.

  • Amine Hydrochlorides: These compounds can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] Upon heating or in the presence of a strong base, they can release toxic and irritating hydrogen chloride gas and the free amine.

  • Fluorinated Organic Compounds: Organofluorine compounds can exhibit a range of toxicities. Some can be persistent in the environment.[3] Thermal decomposition may produce highly toxic and corrosive hydrogen fluoride (HF).

Key Precautionary Statements: Based on analogous compounds, it is prudent to adhere to the following precautionary measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands and skin thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Use only outdoors or in a well-ventilated area.[4][5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides a barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[1][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoes.Prevents direct skin contact with the compound, which may cause irritation or be absorbed through the skin.[4][7][8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Necessary when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust or vapors.[4][7]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Inspect PPE for damage Don2 Don lab coat Don1->Don2 Don3 Don respirator Don2->Don3 Don4 Don eye and face protection Don3->Don4 Don5 Don gloves Don4->Don5 Doff1 Remove gloves Doff2 Remove face shield and goggles Doff1->Doff2 Doff3 Remove lab coat Doff2->Doff3 Doff4 Remove respirator Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Safe Handling Procedures: A Step-by-Step Protocol

Adherence to a strict handling protocol is crucial to minimize exposure and prevent accidents.

Preparation:

  • Designated Area: All handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[4]

Handling the Solid:

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid, minimizing the creation of dust.

Preparing Solutions:

  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Container Sealing: Ensure that all containers holding the compound or its solutions are properly labeled and sealed when not in use.[5]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.[3]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.[5]

  • Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated PPE and lab supplies, in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3]

Disposal Pathway:

  • Contact EHS: All waste containing trans-(3-Fluorocyclobutyl)methamine hydrochloride must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[3]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any associated hazard warnings.[3]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area until they are collected for disposal.[3]

Disposal_Plan Start Generate Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Label Label Containers Accurately Segregate->Label Store Store in Designated Area Label->Store Contact Contact EHS for Pickup Store->Contact Dispose Professional Disposal Contact->Dispose

Caption: A streamlined workflow for the safe disposal of chemical waste.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the responsible handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride from acquisition to disposal.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-(3-Fluorocyclobutyl)methamine hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.